2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24Cl2N4O7/c1-32(45-29(41)21-15-9-4-10-16-21)24(44-28(40)20-13-7-3-8-14-20)22(17-42-27(39)19-11-5-2-6-12-19)43-30(32)38-18-35-23-25(33)36-31(34)37-26(23)38/h2-16,18,22,24,30H,17H2,1H3/t22-,24-,30-,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCBOJNEMVXZEK-ZLZVUVTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24Cl2N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Core Properties of 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
Purine nucleoside analogs represent a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of activity against viral infections and neoplastic diseases.[1][2][3] Their efficacy is rooted in their ability to mimic endogenous nucleosides, thereby interrupting critical cellular processes such as DNA synthesis and repair. This guide provides an in-depth examination of 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine, a synthetic analog designed as a versatile intermediate for chemical synthesis and a potential prodrug. The core structure features a 2,6-dichloropurine base, which offers two reactive sites for nucleophilic substitution, enabling the creation of diverse chemical libraries.[4] The ribose moiety is modified with a 2'-C-methyl group and protected by three benzoyl groups, enhancing its lipophilicity and modulating its metabolic stability. This document synthesizes the available data on its chemical properties, synthesis, and putative biological mechanism, drawing insights from closely related and well-characterized analogs.
Chemical Identity and Physicochemical Properties
The subject molecule is a heavily modified purine ribonucleoside. Its systematic IUPAC name is [(2R,3R,4R,5R)-5-(2,6-dichloro-9H-purin-9-yl)-3,4-bis(benzoyloxy)-2-(benzoyloxymethyl)-2-methyloxolan-2-yl] benzoate. The structure is defined by three key components: the dichloropurine heterocycle, the C2'-methylated ribofuranose ring, and the benzoyl protecting groups at the 2', 3', and 5' positions.
Caption: Chemical structure of the title compound.
Table 1: Core Physicochemical and Structural Properties
| Property | Value / Description | Reference / Note |
|---|---|---|
| IUPAC Name | [(2R,3R,4R,5R)-5-(2,6-dichloro-9H-purin-9-yl)-3,4-bis(benzoyloxy)-2-(benzoyloxymethyl)-2-methyloxolan-2-yl] benzoate | Systematic Name |
| Molecular Formula | C₃₃H₂₆Cl₂N₄O₇ | Calculated |
| Molecular Weight | 673.50 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white crystalline solid. | Based on analogs.[5] |
| Solubility | Predicted to have low aqueous solubility and high solubility in organic solvents like DCM, EtOAc, and MeCN. | The three benzoyl groups significantly increase lipophilicity. |
| Related Analog (CAS 3056-18-6) | 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | [6][7] |
| Analog Formula | C₁₆H₁₆Cl₂N₄O₇ | [7] |
| Analog M.W. | 447.23 g/mol | [8] |
| Analog Crystal Structure | The acetylated ribofuranose ring adopts a 3'β-envelope conformation. |[3][8] |
Synthesis and Chemical Reactivity
The synthesis of N9-substituted purine nucleosides is most commonly achieved via the Vorbrüggen glycosylation method.[3] This reaction involves the coupling of a silylated heterocyclic base with a protected ribose derivative, typically activated as an acetate or halide, in the presence of a Lewis acid catalyst.
Synthetic Rationale
The choice of a 2,6-dichloropurine precursor is strategic; the chlorine atoms at C2 and C6 are excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr) reactions. This allows the molecule to serve as a scaffold for generating a wide array of 2,6-disubstituted purine nucleosides, which have shown significant potential as anticancer and antiviral agents.[4][9] The benzoyl groups serve as robust protecting groups for the ribose hydroxyls, preventing side reactions during glycosylation and subsequent modifications of the purine base. They can be removed under basic conditions (e.g., methanolic ammonia) to yield the deprotected nucleoside.
Caption: Generalized Vorbrüggen glycosylation workflow.
Experimental Protocol: Synthesis of a Protected 2,6-Dichloropurine Ribonucleoside
This protocol is adapted from established methods for the synthesis of the tri-O-acetyl analog and serves as a representative procedure.[3]
-
Silylation of the Purine Base:
-
Suspend 2,6-dichloropurine (1.0 eq) in dry acetonitrile (MeCN).
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 eq) to the suspension.
-
Heat the mixture at 40-50 °C with stirring under an inert atmosphere (N₂ or Ar) until a clear, homogeneous solution is obtained (approx. 30-60 minutes). This indicates the formation of the silylated purine.
-
-
Glycosylation Reaction:
-
In a separate flask, dissolve the protected sugar, 1-O-acetyl-2-C-methyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1.1 eq), in dry MeCN.
-
Cool the silylated purine solution to 0 °C.
-
Add the protected sugar solution to the silylated purine.
-
Slowly add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 eq), to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield the pure title compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The anomeric proton (H-1') signal in the ¹H NMR spectrum is a key diagnostic peak, typically appearing as a doublet around 6.0-6.5 ppm.
-
Biological Context and Putative Mechanism of Action
Purine nucleoside analogs exert their biological effects by acting as antimetabolites.[10] The title compound, in its protected form, is likely biologically inactive and functions as a prodrug. For bioactivation, the benzoyl ester groups must be cleaved by cellular esterases to release the free nucleoside. This nucleoside is then sequentially phosphorylated by cellular kinases to its 5'-monophosphate, diphosphate, and ultimately the active 5'-triphosphate form.
Proposed Mechanism of Action
The resulting nucleoside triphosphate can induce cytotoxicity through several established mechanisms for this class of compounds:[1][2][11]
-
Inhibition of DNA Synthesis: The triphosphate analog can act as a competitive inhibitor of DNA polymerases, competing with natural deoxynucleoside triphosphates (dNTPs) for incorporation into newly synthesized DNA strands.
-
Chain Termination: Upon incorporation into a growing DNA strand, the presence of the modified sugar moiety can prevent the addition of the next nucleotide, leading to chain termination and halting DNA replication.
-
Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA strand breaks trigger cellular stress responses, ultimately leading to programmed cell death (apoptosis).
Caption: Putative mechanism of bioactivation and action.
Methodologies for Biological Evaluation
To assess the potential of the deprotected nucleoside as an anticancer agent, a standard in vitro cytotoxicity assay is the first critical step. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a general procedure for evaluating the cytotoxic effects of a compound on a cancer cell line (e.g., MDA-MB-231, as used for similar compounds).[12]
-
Cell Seeding:
-
Culture human cancer cells (e.g., MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.
-
Incubate the plate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the deprotected test compound in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old media from the wells and add 100 µL of the media containing the test compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37 °C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
This compound is a rationally designed purine nucleoside analog. Its key features—the reactive dichloropurine core and the protected, modified ribose moiety—make it a valuable intermediate for the synthesis of novel therapeutic candidates. While the protected compound itself is likely a prodrug, its deprotected and phosphorylated form holds potential as a cytotoxic agent by targeting fundamental cellular processes like DNA synthesis. The protocols and data presented in this guide provide a foundational framework for researchers to synthesize, characterize, and evaluate this and related compounds in drug discovery programs aimed at developing next-generation anticancer and antiviral therapies.
References
- 1. This compound | Genmark [genmarkag.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 5451-40-1: 2,6-Dichloropurine | CymitQuimica [cymitquimica.com]
- 6. 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)purine | 3056-18-6 | ND04495 [biosynth.com]
- 7. 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine | C16H16Cl2N4O7 | CID 10253027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Discovery: An In-Depth Technical Guide to the In Vitro Anticancer Activity of Benzoylated Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of benzoylated purine analogs as a promising class of anticancer agents. Moving beyond a mere recitation of facts, this document, crafted from the perspective of a Senior Application Scientist, delves into the rationale behind the synthesis, the intricacies of in vitro evaluation, and the mechanistic underpinnings of their cytotoxic action. Every protocol and piece of data is presented within a framework of scientific integrity, designed to be a self-validating system for researchers in the field.
Introduction: The Rationale for Benzoylating Purine Analogs
Purine analogs have long been a cornerstone of cancer chemotherapy.[1][2] These molecules, mimicking the endogenous purines adenine and guanine, disrupt the synthesis of DNA and RNA, thereby halting the proliferation of rapidly dividing cancer cells.[2] The primary mechanism of action for many purine analogs involves their intracellular phosphorylation to active triphosphate forms, which are then incorporated into nucleic acids, leading to chain termination and the induction of programmed cell death, or apoptosis.[1]
However, the efficacy of early purine analogs can be limited by factors such as poor cellular uptake and rapid metabolism. The strategic addition of a benzoyl group is a medicinal chemistry approach aimed at overcoming these limitations. Benzoylation can increase the lipophilicity of the purine analog, potentially enhancing its ability to cross the cell membrane. Furthermore, the benzoyl moiety can introduce new points of interaction with target enzymes or cellular components, potentially altering the compound's mechanism of action and improving its anticancer profile.
This guide will illuminate the synthesis, in vitro evaluation, and mechanisms of action of these modified purine analogs, providing a robust framework for their continued investigation and development.
Synthesis of Benzoylated Purine Analogs: A Strategic Approach
The synthesis of benzoylated purine analogs is a multi-step process that requires careful control of reaction conditions to achieve the desired products. A common strategy involves the use of a standard Mitsunobu protocol.[3] This reaction allows for the coupling of a hydroxyl-containing benzoyl derivative with a purine base.
For instance, the synthesis of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives involves the reaction of (R,S)-3,4-dihydro-2H-1,5-benzoxathiepin-3-ol with various substituted purines.[3] This reaction proceeds through an episulfonium intermediate, resulting in a six-membered ring contraction.[3] Microwave-assisted conditions can be employed to facilitate these reactions.[4]
Caption: A generalized workflow for the synthesis of benzoylated purine analogs.
In Vitro Evaluation: A Multi-faceted Approach to Assessing Anticancer Activity
A thorough in vitro evaluation is critical to understanding the anticancer potential of newly synthesized benzoylated purine analogs. This process typically involves a battery of assays designed to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the benzoylated purine analog for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection: The Annexin V-FITC Assay
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[6] The Annexin V-FITC assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC for detection by flow cytometry. Propidium iodide (PI) is also used to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.
Experimental Protocol: Annexin V-FITC Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the benzoylated purine analog at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Caption: Workflow for the Annexin V-FITC apoptosis assay.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase) and subsequent apoptosis.[4] Cell cycle analysis is typically performed by staining the DNA of treated cells with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the benzoylated purine analog at its IC50 concentration for various time points.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and stain them with a solution containing propidium iodide and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Mechanism of Action: Unraveling the Molecular Pathways
The anticancer activity of benzoylated purine analogs is often attributed to their ability to induce apoptosis and/or cell cycle arrest.[3][4] These effects are mediated by the modulation of various intracellular signaling pathways.
Induction of Apoptosis
As previously mentioned, apoptosis is a primary mechanism of cell death induced by many purine analogs.[6] This process is tightly regulated by a complex network of pro-apoptotic and anti-apoptotic proteins. Western blot analysis is a powerful technique to investigate the expression levels of these key proteins.
Western Blotting Protocol for Apoptosis Markers
-
Protein Extraction: Treat cells with the benzoylated purine analog, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Arrest
Benzoylated purine analogs can induce cell cycle arrest, for example, at the G2/M checkpoint.[4] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. The phosphorylation status of key cell cycle regulatory proteins can also be assessed by Western blotting.
Caption: A simplified diagram of potential signaling pathways affected by benzoylated purine analogs.
Data Presentation: A Comparative Analysis
The following table summarizes the in vitro anticancer activity of selected purine analogs, including a benzoylated derivative, against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 (Breast) | 2.75 ± 0.02 | [4] |
| 6-substituted (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivative 1 | MCF-7 (Breast) | 6.18 ± 1.70 | [3] |
| 6-substituted (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivative 2 | MCF-7 (Breast) | 8.97 ± 0.83 | [3] |
| 2',3',5'-Tri-O-benzoyl-6-azauridine (as proxy 6-azauridine) | H460 (Non-small cell lung) | Cytotoxic effects observed | [7] |
| 2',3',5'-Tri-O-benzoyl-6-azauridine (as proxy 6-azauridine) | H1299 (Non-small cell lung) | Cytotoxic effects observed | [7] |
Conclusion and Future Directions
Benzoylated purine analogs represent a promising avenue for the development of novel anticancer therapeutics. The addition of a benzoyl moiety can enhance the cytotoxic potential of the parent purine analog, likely through improved cellular uptake and altered interactions with molecular targets. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.
Future research in this area should focus on:
-
Synthesis of a broader library of benzoylated purine analogs: This will allow for a more comprehensive structure-activity relationship (SAR) analysis to identify the most potent and selective compounds.
-
Elucidation of specific molecular targets: While the downstream effects of these compounds are being characterized, the direct molecular targets often remain to be identified.
-
In vivo studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively advance the discovery and development of the next generation of purine-based anticancer drugs.
References
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purine analogues: rationale for development, mechanisms of action, and pharmacokinetics in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of purine analogues in chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Structure-Activity Relationship of 2,6-Dichloropurine Nucleosides
Abstract
The 2,6-dichloropurine nucleoside scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile precursor for a vast array of biologically active compounds. Its unique electronic properties and differential reactivity at the C2 and C6 positions allow for systematic and selective modifications, making it an ideal template for structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the SAR of 2,6-dichloropurine nucleosides, detailing how substitutions on the purine core and modifications of the sugar moiety influence interactions with key biological targets. We will explore the synthetic rationale, dissect the impact of structural changes on anticancer and antiviral activities, and present key data and experimental protocols to empower researchers in the field of drug development.
The 2,6-Dichloropurine Nucleoside: A Privileged Synthetic Scaffold
The power of the 2,6-dichloropurine nucleoside lies in its two reactive chlorine atoms, which serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of a wide variety of functional groups.
Key Chemical Properties:
-
Differential Reactivity: The chlorine atom at the C6 position is significantly more reactive than the one at C2. This is attributed to the greater electron-withdrawing influence of the adjacent N1 and N7 atoms, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at C6. This differential reactivity is the foundation of synthetic strategies aimed at creating 2,6-disubstituted purine libraries.[1]
-
Synthetic Versatility: The scaffold can be readily modified with a diverse range of nucleophiles, including amines, thiols, and alkoxides, enabling the exploration of a vast chemical space to optimize biological activity.[2][3]
Below is a diagram illustrating the core structure and the key reactive sites.
Synthetic Strategy: A Stepwise Approach to Diversity
The synthesis of 2,6-disubstituted purine nucleosides is a well-established process that leverages the differential reactivity of the two chlorine atoms. A typical workflow involves initial glycosylation of 2,6-dichloropurine followed by sequential SNAr reactions.
General Synthetic Workflow
The causality behind this experimental design is straightforward: by reacting the more labile C6-chloro group first under milder conditions, we can isolate the 6-substituted-2-chloro intermediate. This intermediate can then be subjected to a second, often more forcing, reaction to substitute the C2-chloro group, allowing for the creation of analogs with distinct functionalities at each position.
Key Experimental Protocol: Selective Substitution at C6
This protocol describes a representative nucleophilic substitution at the C6 position of a protected 2,6-dichloropurine ribonucleoside.
Objective: To synthesize 2-chloro-6-(cyclohexylamino)-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine.
Materials:
-
2,6-dichloro-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine (1.0 eq)
-
Cyclohexylamine (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Ethanol (EtOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected 2,6-dichloropurine nucleoside (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of cyclohexylamine (1.2 eq). The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Once complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Redissolve the crude residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x). This removes any remaining acid and salts.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-chloro-6-(cyclohexylamino) substituted nucleoside.
Self-Validation: The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the selective substitution at C6 is the only modification.
Dissecting the Structure-Activity Relationship
SAR at the C6 Position: The Primary Driver of Activity
The C6 position is the most common site for initial modification and profoundly impacts the compound's biological profile.
-
Amino Substituents: Introduction of small to medium-sized alkyl or cycloalkyl amines (e.g., butylamino, cyclohexylamino) at C6 often imparts significant activity against cyclin-dependent kinases (CDKs).[4] The nitrogen atom can act as a hydrogen bond acceptor, while the alkyl group can engage in hydrophobic interactions within the ATP-binding pocket of the kinase.
-
Aromatic Amines: Aniline derivatives at C6 have been explored extensively for creating broad-spectrum antiviral agents. Substitutions on the aniline ring, such as halogens or trifluoromethyl groups, can modulate potency and selectivity against viruses like Dengue, Zika, and SARS-CoV-2.[5]
-
Thioethers and Alkoxides: Replacing the C6-chloro with thio- or oxygen-linked moieties can also yield potent inhibitors. For instance, 6-benzylthio-2-chloropurine has shown inhibitory activity against Helicobacter pylori purine nucleoside phosphorylase (PNP).[6]
SAR at the C2 Position: Tuning for Selectivity and Stability
While less reactive, the C2 position is critical for fine-tuning the properties of the nucleoside.
-
2-Chloro Group: Retaining the chlorine at C2 is a key feature of highly successful drugs like Cladribine (2-chloro-2'-deoxyadenosine). This modification renders the nucleoside resistant to deamination by adenosine deaminase (ADA), an enzyme that rapidly inactivates adenosine and its analogs.[7][8] This increased metabolic stability significantly enhances the drug's half-life and therapeutic efficacy.
-
2-Amino Group: Introducing an amino group at C2, creating a 2,6-diaminopurine core, has been a successful strategy for developing broad-spectrum antivirals.[5] The 2-amino group can form an additional hydrogen bond with target enzymes, enhancing binding affinity.
-
2-Fluoro Group: The substitution of chlorine with fluorine at C2, as seen in Clofarabine, combines the benefits of ADA resistance with altered electronic properties that can enhance interactions with target enzymes like ribonucleotide reductase and DNA polymerase.[9][10]
SAR of the Sugar Moiety: The Key to Target Recognition
The sugar component is not merely a scaffold; its structure and stereochemistry are crucial for cellular uptake, enzymatic phosphorylation (activation), and interaction with the target protein.[11]
-
2'-Deoxyribose: The absence of the 2'-hydroxyl group, as in Cladribine, is critical for its mechanism. Its triphosphate form is incorporated into DNA, leading to strand breaks and apoptosis.[12]
-
Arabinose: The presence of a 2'-hydroxyl in the up (arabino) configuration, as in Nelarabine (an arabinosylguanine prodrug) and Clofarabine, is recognized by different sets of enzymes. Clofarabine's triphosphate inhibits both DNA polymerase and ribonucleotide reductase.[13][14]
-
Ribose: Standard ribose is common in nucleosides targeting RNA viruses or kinases. However, modifications are often needed. For example, a 2'-C-methyl group on the ribose has been shown to be a potent pharmacophore for inhibiting the HCV NS5B RNA-dependent RNA polymerase.[15]
-
Acyclic and Carbocyclic Analogs: Replacing the furanose ring with flexible acyclic linkers or rigid carbocyclic rings has been used to create antiviral agents, such as the anti-HIV agent Carbovir.[4][16] These modifications can alter the conformational preferences of the molecule and bypass resistance mechanisms related to sugar recognition.
Case Studies: Clinically Approved Drugs
The principles of SAR are best illustrated by clinically successful drugs derived from the 2,6-dihalopurine scaffold.
Cladribine (2-Chloro-2'-deoxyadenosine)
-
Structure: A 2'-deoxyadenosine analog with a chlorine at C2 and an amine at C6.
-
SAR Analysis:
-
C2-Chloro: Confers resistance to adenosine deaminase (ADA), preventing rapid degradation.[7]
-
C6-Amino: Mimics adenosine, allowing it to be recognized by cellular kinases.
-
2'-Deoxyribose: Essential for its mechanism. After phosphorylation to its active triphosphate form (2-Cd-ATP), it is incorporated into DNA, inhibiting DNA synthesis and repair and inducing apoptosis, particularly in lymphocytes.[12][17]
-
-
Therapeutic Use: Hairy cell leukemia, B-cell chronic lymphocytic leukemia, and relapsing multiple sclerosis.[8][18]
Clofarabine
-
Structure: An arabinose nucleoside with a chlorine at C2, fluorine at the 2' position of the sugar, and an amine at C6.
-
SAR Analysis:
-
C2-Chloro: Provides ADA resistance.
-
C6-Amino: Mimics adenosine for cellular uptake and phosphorylation.
-
Arabinose Sugar with 2'-Fluoro: This combination is key. The triphosphate metabolite inhibits both ribonucleotide reductase (depleting the pool of DNA building blocks) and DNA polymerases, providing a multi-pronged attack on cell replication.[9][14][19]
-
-
Therapeutic Use: Relapsed or refractory acute lymphoblastic leukemia (ALL) in pediatric patients.[13]
Quantitative SAR: Application as Kinase Inhibitors
Beyond antimetabolites, 2,6-disubstituted purines are a well-established class of ATP-competitive kinase inhibitors. The purine core mimics the adenine of ATP, while substitutions at C2 and C6 are tailored to achieve potency and selectivity by exploiting unique features of the target kinase's ATP-binding site.
The table below summarizes the inhibitory activity (IC50) of representative purine derivatives against various Cyclin-Dependent Kinases (CDKs), highlighting key SAR trends.
| Compound ID | C2 Substituent | C6 Substituent | Target Kinase | IC50 (nM) | Citation |
| NU2058 | -NH2 | -OCH2-Cyclohexyl | CDK2 | 1,300 | [20] |
| NU6102 | -(4-sulfamoylanilino) | -OCH2-Cyclohexyl | CDK2 | 5 | [20] |
| Roscovitine | -(R)-(1-ethyl-2-hydroxyethyl)amino | -Benzylamino | CDK2 | 700 | [21][22] |
| Purvalanol A | -Isopropylamino | -(m-chloro-anilino) | CDK2 | 6 | [21][23] |
Key Insights from Kinase SAR:
-
C2 Position: Large, substituted anilino groups at the C2 position, as in NU6102, can dramatically increase potency compared to a simple amino group by accessing deeper pockets in the kinase active site.
-
C6 Position: Bulky, hydrophobic groups like benzylamino or cyclohexylmethoxy are crucial for occupying the ribose-binding pocket and establishing favorable hydrophobic interactions.
-
Combined Effect: Potent inhibition is achieved through a combination of hydrogen bonding interactions from the purine nitrogens and C2/C6 amines with the kinase hinge region, and hydrophobic packing of the C2/C6 substituents in adjacent pockets.
Conclusion and Future Perspectives
The 2,6-dichloropurine nucleoside scaffold has proven to be an exceptionally fruitful starting point for the development of powerful therapeutics. The well-understood, differential reactivity of the C2 and C6 positions provides a robust platform for rational drug design and the systematic exploration of structure-activity relationships. Key takeaways include the critical role of the C2-chloro group in conferring metabolic stability, the power of C6 substitutions to drive potency against diverse targets, and the essential function of the sugar moiety in determining the ultimate mechanism of action.
Future research will likely focus on applying novel catalytic methods, such as photoredox/nickel dual catalysis, to install previously inaccessible functionalities at the C6 position, further expanding the accessible chemical space.[24] Moreover, as our understanding of disease biology deepens, this versatile scaffold will undoubtedly be adapted to create highly selective inhibitors for new generations of therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity [mdpi.com]
- 3. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cladribine - Wikipedia [en.wikipedia.org]
- 9. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clofarabine as a novel nucleoside analogue approved to treat patients with haematological malignancies: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cladribine: mode of action and implications for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immunomodulatory Effects Associated with Cladribine Treatment [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 2,6-dichloro-9-(ribofuranosyl)purine: A Technical Guide for Target Discovery and Validation
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-dichloro-9-(ribofuranosyl)purine is a synthetic purine nucleoside analog with demonstrated potential as an anticancer and antiviral agent. Its structural similarity to endogenous nucleosides allows it to interfere with fundamental cellular processes, including nucleic acid synthesis and cell cycle regulation. Emerging evidence suggests that a primary mechanism of action for this class of compounds is the inhibition of key cellular kinases, particularly cyclin-dependent kinases (CDKs), which are pivotal regulators of transcription and cell cycle progression. This technical guide provides a comprehensive overview of the potential therapeutic targets of 2,6-dichloro-9-(ribofuranosyl)purine, with a focus on its hypothesized role as a CDK inhibitor. We will delve into the downstream consequences of this inhibition, including the disruption of RNA Polymerase II (RNA Pol II) phosphorylation and the induction of apoptosis via modulation of anti-apoptotic proteins like Mcl-1. This document will further serve as a practical resource for researchers by providing detailed, field-proven experimental protocols to investigate these potential mechanisms and validate novel therapeutic targets.
Introduction: The Therapeutic Promise of Purine Nucleoside Analogs
Purine nucleoside analogs represent a cornerstone of chemotherapy and antiviral therapy. By mimicking endogenous purines, these small molecules can competitively inhibit enzymes essential for DNA and RNA synthesis, leading to cell growth arrest and apoptosis.[1] 2,6-dichloro-9-(ribofuranosyl)purine belongs to this versatile class of compounds and has garnered interest for its potential therapeutic applications. While its broad-spectrum activity is acknowledged, a detailed understanding of its specific molecular targets is crucial for optimizing its clinical utility and identifying patient populations most likely to respond.
This guide will explore the compelling hypothesis that 2,6-dichloro-9-(ribofuranosyl)purine exerts its therapeutic effects primarily through the inhibition of transcriptional CDKs, setting off a cascade of events that ultimately leads to cancer cell death.
The Central Hypothesis: Targeting the Transcriptional Machinery through CDK Inhibition
The primary proposed mechanism of action for 2,6-dichloro-9-(ribofuranosyl)purine is the inhibition of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that regulate the cell cycle and transcription. Specifically, the inhibition of CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), is a key putative target.
The Role of CDK9 in Transcriptional Elongation
CDK9, in complex with its cyclin partner (T1, T2, or K), plays a critical role in the transition from transcription initiation to elongation. It phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Rpb1).[2] This phosphorylation event is essential for the release of paused RNA Pol II from the promoter region, allowing for productive transcript elongation.
Downstream Consequences of CDK9 Inhibition
By inhibiting CDK9, 2,6-dichloro-9-(ribofuranosyl)purine is hypothesized to prevent the phosphorylation of the RNA Pol II CTD. This leads to a global downregulation of transcription, particularly of genes with short half-lives, including many proto-oncogenes and anti-apoptotic proteins.
One of the most critical downstream targets of this transcriptional inhibition is Myeloid Cell Leukemia 1 (Mcl-1), a potent anti-apoptotic member of the Bcl-2 family.[3] Mcl-1 has a very short mRNA and protein half-life, making its expression exquisitely dependent on continuous transcription. Inhibition of CDK9 leads to a rapid decline in Mcl-1 levels, tipping the cellular balance towards apoptosis.
Signaling Pathway: Hypothesized Mechanism of Action
References
chemical stability of benzoylated purine nucleosides
An In-depth Technical Guide to the Chemical Stability of Benzoylated Purine Nucleosides
Introduction
Purine nucleosides are fundamental building blocks of nucleic acids and play a pivotal role in numerous biochemical processes. Their analogs are a cornerstone of medicinal chemistry, forming the basis for a wide array of antiviral and anticancer therapies. The synthesis of these complex molecules, however, is often challenging due to the presence of multiple reactive functional groups. To achieve regioselectivity and prevent unwanted side reactions during synthesis, the strategic use of protecting groups is indispensable.
Among the various protecting groups employed in nucleoside chemistry, the benzoyl group (Bz) has long been favored for the protection of both the hydroxyl functions of the sugar moiety and the exocyclic amino groups of the purine bases, adenine and guanine. Its utility stems from its relative stability under a range of reaction conditions and the various methods available for its removal.
This guide provides a comprehensive exploration of the , a critical consideration for their synthesis, purification, storage, and application in drug development and chemical biology. We will delve into the factors governing their stability, including pH, temperature, and enzymatic activity, and provide practical protocols for their stability assessment.
Part 1: The Chemistry of Benzoyl Protection in Purine Nucleosides
Benzoylation Strategies
The introduction of benzoyl groups onto a purine nucleoside is typically achieved using benzoyl chloride or benzoic anhydride in the presence of a base, such as pyridine. The choice of reagents and reaction conditions is crucial for achieving the desired regioselectivity.
-
Protection of Sugar Hydroxyls: The hydroxyl groups of the ribose or deoxyribose sugar are readily benzoylated. In many cases, perbenzoylation (benzoylation of all hydroxyls) is sought, followed by selective deprotection if necessary.
-
Protection of Base Exocyclic Amines: The N6-amino group of adenine and the N2-amino group of guanine are also commonly protected with benzoyl groups to prevent side reactions during subsequent synthetic transformations, such as phosphitylation for oligonucleotide synthesis.
Caption: A generalized workflow for the benzoylation of purine nucleosides.
Physicochemical Properties of Benzoylated Purine Nucleosides
The introduction of benzoyl groups significantly alters the physicochemical properties of the parent nucleoside:
-
Solubility: Benzoylation increases the lipophilicity of the nucleoside, rendering it more soluble in organic solvents and less soluble in aqueous media. This property is advantageous for purification by silica gel chromatography.
-
Crystallinity: Benzoylated nucleosides often exhibit enhanced crystallinity, which can facilitate their purification by recrystallization and characterization by X-ray crystallography.
-
Chromatographic Behavior: The increased hydrophobicity of benzoylated nucleosides leads to longer retention times in reverse-phase high-performance liquid chromatography (RP-HPLC) compared to their unprotected counterparts.
Part 2: Factors Governing the Chemical Stability of Benzoylated Purine Nucleosides
The stability of the benzoyl protecting groups and the N-glycosidic bond is paramount and is highly dependent on the chemical environment.
pH-Dependent Stability
The pH of the medium is a critical determinant of the stability of benzoylated purine nucleosides.
Under acidic conditions, the primary degradation pathway for purine nucleosides is the cleavage of the N-glycosidic bond, a process known as depurination. The presence of benzoyl groups on the sugar moiety can influence the rate of this reaction. The electron-withdrawing nature of the benzoyl groups can affect the electron density at the anomeric carbon and the stability of the resulting oxocarbenium ion intermediate.
Caption: Mechanism of acid-catalyzed depurination of a purine nucleoside.
Benzoylated purine nucleosides are susceptible to hydrolysis under basic conditions, which is the standard method for their deprotection. The rate of hydrolysis is dependent on the position of the benzoyl group. Generally, ester linkages on the sugar are more labile than the amide linkage on the purine base.
-
Sugar Benzoyl Groups: These are readily cleaved by treatment with bases such as sodium methoxide in methanol or aqueous ammonia.
-
Base Benzoyl Groups: The N-benzoyl group is more resistant to hydrolysis and typically requires more stringent basic conditions for its removal, such as treatment with concentrated ammonium hydroxide.
Acyl migration, where a benzoyl group moves from one hydroxyl group to an adjacent one, can be a competing reaction, particularly under non-aqueous basic or neutral conditions.
Caption: Mechanism of base-catalyzed hydrolysis of a benzoyl ester.
| Protecting Group | Typical Deprotection Conditions | Relative Rate of Cleavage |
| 2',3',5'-Tri-O-benzoyl (Ribose) | 0.1 M NaOH in Dioxane/Water | Fast |
| N6-Benzoyl (Adenine) | Concentrated NH4OH | Slow |
| N2-Benzoyl (Guanine) | Concentrated NH4OH | Very Slow |
Under neutral pH conditions and at ambient temperature, benzoylated purine nucleosides are generally stable for extended periods, making them suitable for long-term storage as solids. In solution, slow hydrolysis may occur over time, especially in the presence of nucleophiles.
Enzymatic Stability
The ester linkages of benzoyl groups on the sugar moiety are susceptible to cleavage by various esterases present in biological systems. This enzymatic hydrolysis can be a significant degradation pathway in in vitro cell cultures and in vivo. The amide linkage of the N-benzoyl group is generally more resistant to enzymatic cleavage. This property can be exploited in the design of prodrugs, where the benzoyl groups are cleaved by endogenous esterases to release the active nucleoside analog.
Temperature and Photostability
Elevated temperatures can accelerate both acid- and base-catalyzed hydrolysis and depurination. Therefore, it is recommended to store benzoylated purine nucleosides at low temperatures, typically -20°C, especially when in solution. While benzoyl groups do absorb UV light, photolytic cleavage is not a primary degradation pathway under normal laboratory and storage conditions. However, prolonged exposure to high-intensity UV light should be avoided.
Part 3: Experimental Protocols for Stability Assessment
A thorough understanding of the stability of a benzoylated purine nucleoside is crucial for its development as a therapeutic agent or a research tool.
Protocol: pH-Liability Study of a Benzoylated Purine Nucleoside
This protocol outlines a general procedure for assessing the stability of a benzoylated purine nucleoside at different pH values.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 1 to 13 (e.g., HCl for acidic, phosphate buffers for neutral, and borate buffers for basic).
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analysis (e.g., 10-50 µg/mL). Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Quench the degradation by neutralizing the pH or by adding a suitable solvent.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method (e.g., RP-HPLC with UV detection) to quantify the amount of the remaining parent compound and any degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. Determine the degradation rate constant (k) and the half-life (t1/2) at each pH.
Caption: Workflow for a pH-liability study of a benzoylated purine nucleoside.
Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than those encountered during normal handling and storage.
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Photodegradation: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105°C) for 24 hours.
Following exposure to these stress conditions, the samples are analyzed by HPLC, and the degradation products are characterized, often by mass spectrometry (LC-MS).
Part 4: Applications and Implications in Drug Development
Prodrug Strategies
The controlled lability of benzoyl groups, particularly their susceptibility to enzymatic cleavage, makes them attractive for prodrug design. By benzoylating a polar nucleoside analog, its lipophilicity can be increased, enhancing its ability to cross cell membranes. Once inside the cell, endogenous esterases can cleave the benzoyl groups, releasing the active drug.
Oligonucleotide Synthesis
Benzoylated nucleoside phosphoramidites are widely used in solid-phase oligonucleotide synthesis. The benzoyl groups protect the exocyclic amines of adenine and guanine during the coupling cycles. The stability of these protecting groups to the reagents used in the synthesis is critical. At the end of the synthesis, the benzoyl groups are removed during the final deprotection step, typically with concentrated ammonium hydroxide.
Conclusion
The is a multifaceted topic with significant implications for their synthesis, handling, and application. A thorough understanding of their stability under various conditions is essential for ensuring their quality and efficacy in research and drug development. The strategic use of benzoyl protecting groups continues to be a valuable tool in nucleoside chemistry, enabling the synthesis of complex molecules with high precision and efficiency. Future research in this area may focus on the development of novel protecting groups with tailored stability profiles to meet the ever-increasing demands of medicinal chemistry and chemical biology.
The Strategic Role of the 2'-C-Methyl Group in Purine Analogs: From Steric Hindrance to Therapeutic Breakthrough
An In-depth Technical Guide
Executive Summary
The strategic modification of nucleoside analogs is a cornerstone of modern antiviral and anticancer drug discovery. Among the most impactful chemical alterations is the introduction of a methyl group at the 2'-carbon position of the ribose or deoxyribose sugar. This seemingly minor addition imparts profound changes to the molecule's biological activity, metabolic stability, and therapeutic potential. This guide provides a comprehensive technical overview of the role of the 2'-C-methyl group in purine analogs, synthesizing mechanistic insights with field-proven experimental methodologies. We will dissect how this modification transforms a simple nucleoside mimic into a potent therapeutic agent, focusing on its critical function as a non-obligate chain terminator of viral polymerases. This document is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel nucleoside-based therapeutics.
Introduction to Purine Analogs in Drug Discovery
Purine analogs are synthetic molecules that mimic the structure of endogenous purines, namely adenine and guanine. As antimetabolites, they function by interfering with essential biochemical pathways, most notably the synthesis of nucleic acids. By substituting for their natural counterparts, these analogs can be incorporated into growing DNA or RNA strands or can inhibit critical enzymes involved in nucleotide metabolism, ultimately leading to the disruption of cellular replication or viral propagation.
The therapeutic efficacy of a first-generation purine analog is often limited by poor pharmacokinetics, including rapid metabolic degradation and inefficient conversion to its active triphosphate form. Consequently, medicinal chemists have explored extensive structure-activity relationships (SAR) to overcome these limitations. Modifications are typically made to two key areas: the purine base itself and the associated sugar moiety. While alterations to the purine ring can influence factors like enzymatic recognition and hydrogen bonding, modifications to the sugar ring, particularly at the 2'-position, have proven to be exceptionally fruitful in generating highly potent antiviral agents.
The 2'-C-Methyl Group: A Game-Changer in Nucleoside Design
The addition of a methyl group to the 2'-carbon of the sugar ring (a 2'-C-methyl modification) is a pivotal design element in the development of potent inhibitors of viral RNA-dependent RNA polymerase (RdRp). This modification is particularly renowned for its success in creating agents against the Hepatitis C virus (HCV) and other RNA viruses.
Mechanism of Action: Non-Obligate Chain Termination
The primary mechanism by which 2'-C-methylated nucleosides exert their antiviral effect is through non-obligate chain termination. Once the analog is taken up by a cell, it undergoes intracellular phosphorylation to its active 5'-triphosphate form. This triphosphate metabolite then acts as a substrate for the viral polymerase.
After incorporation into the nascent viral RNA strand, the presence of the 2'-C-methyl group creates a significant steric barrier. This steric hindrance prevents the proper alignment and binding of the next incoming nucleoside triphosphate, thereby halting further elongation of the RNA chain. Unlike obligate chain terminators (e.g., zidovudine), which lack a 3'-hydroxyl group entirely, 2'-C-methyl analogs do possess a 3'-OH. However, the bulky methyl group at the adjacent 2'-position is sufficient to disrupt the polymerase's catalytic activity, making them highly effective terminators.
Figure 1: Mechanism of non-obligate chain termination by 2'-C-methyl purine analogs.
Impact on Metabolic Stability and Bioavailability
While the 2'-C-methyl group is key to the mechanism of action, parent compounds like 2'-C-methyladenosine and 2'-C-methylguanosine exhibit poor in vivo bioavailability. This is often due to two primary metabolic vulnerabilities:
-
Deamination: The adenine base can be deaminated by adenosine deaminase (ADA), rendering the compound inactive.
-
Glycosidic Bond Cleavage: The bond connecting the purine base to the sugar can be cleaved by purine nucleoside phosphorylase (PNP).
To counter these issues, additional modifications are often required. A common strategy is the creation of 7-deaza analogs, where the nitrogen at position 7 of the purine ring is replaced with a carbon. This change can prevent enzymatic degradation without compromising the analog's ability to be phosphorylated and incorporated by the viral polymerase.
Furthermore, many 2'-C-methyl nucleosides are inefficiently phosphorylated to their active triphosphate form. To bypass this rate-limiting step, researchers have successfully employed prodrug strategies, such as the phosphoramidate (ProTide) approach. These prodrugs deliver the nucleoside monophosphate directly into the cell, where it is subsequently converted to the active triphosphate, significantly enhancing potency.
Structure-Activity Relationships at the Purine C2-Position
While the 2'-C-methyl sugar modification is critical, substitutions on the purine ring itself, including at the C2 position, also play a vital role in modulating activity and selectivity. For instance, in the development of inhibitors for HCV, it was found that purine nucleosides possessing a 2-amino group were significantly more effective at reducing HCV RNA levels in replicon assays. Modifications at the C2 and C6 positions of the purine ring are explored to optimize hydrogen bonding interactions within the target enzyme's active site and to fine-tune the electronic properties of the molecule. However, these modifications must be carefully selected to avoid disrupting the necessary intracellular phosphorylation cascade.
Prominent Case Studies of 2'-C-Methylated Nucleosides
The development of 2'-C-methylated nucleosides has been a major focus of antiviral research, particularly for HCV.
-
2'-C-Methyladenosine & 2'-C-Methylguanosine: These were among the first compounds in this class to show potent and selective in vitro anti-HCV activity. However, their development was hindered by poor pharmacokinetic profiles, necessitating the exploration of derivatives.
-
7-Deaza-2'-C-methyladenosine (7DMA): This analog was developed to improve metabolic stability. It showed broad-spectrum research value against HCV and multiple flaviviruses like Dengue and Zika virus. Although its clinical development was discontinued, it remains a critical tool for virology research.
-
IDX-184 & BMS-986094: These are two examples of phosphoramidate prodrugs of 2'-C-methylguanosine. They demonstrated high in vitro potency and showed promise in early clinical studies for HCV, validating the prodrug approach for this class of compounds.
| Compound/Analog | Modification | HCV Replicon EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| 2'-C-Methyladenosine | Parent Compound | 0.3 | >100 | >333 | |
| 2'-O-Methylcytidine | 2'-O-Methyl (comparator) | 21 | >100 | >4.7 | |
| 7-Deaza-2'-C-methyladenosine | 7-Deaza Purine | 0.5 | >100 | >200 | |
| 2'-Deoxy-2'-fluoro-2'-C-methylguanosine Prodrug (e.g., INX-189) | 2'-Fluoro, Prodrug | ~0.03-0.09 | >10 | >111-333 | |
| Table 1: Comparative in vitro antiviral activity of selected 2'-C-methyl nucleoside analogs against Hepatitis C Virus (HCV). Data are compiled from multiple sources and are intended for comparative illustration. |
Key Experimental Protocols for Evaluation
The characterization of novel 2'-C-methyl purine analogs follows a standardized but rigorous discovery pipeline, progressing from chemical synthesis to detailed in vitro and in vivo analysis.
Chemical Synthesis
The synthesis of 2'-C-methyl purine nucleosides is a multi-step process. A common and pivotal step is the coupling of the modified sugar moiety with the purine base. Vorbrüggen Glycosylation Protocol:
-
Sugar Preparation: A suitably protected 2'-C-methyl ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose) is prepared from commercially available starting materials.
-
Base Silylation: The desired purine base (e.g., 2-amino-6-chloropurine) is silylated using an agent like N,O-bis(trimethylsilyl)acetamide (BSA) to enhance its solubility and reactivity.
-
Coupling Reaction: The protected sugar is condensed with the silylated purine base in an anhydrous solvent (e.g., acetonitrile) in the presence of a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Deprotection: The protecting groups (e.g., benzoyl) are removed from the sugar hydroxyls, commonly under Zemplén conditions (catalytic sodium methoxide in methanol), to yield the final nucleoside analog.
-
(Optional) Prodrug Synthesis: For phosphoramidate prodrugs, the parent nucleoside is reacted with a chloro-phosphoramidate reagent in the presence of a non-nucleophilic base like N-methylimidazole (NMI).
In Vitro Evaluation Workflow
A battery of in vitro assays is essential to profile the efficacy, selectivity, and mechanism of action of new analogs.
Figure 2: Standardized in vitro workflow for the evaluation of novel purine analogs.
1. HCV Replicon Assay:
-
Objective: To determine the 50% effective concentration (EC₅₀) of the compound required to inhibit viral RNA replication in a cell-based system.
-
Methodology: Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are incubated with serial dilutions of the test compound for 48-72 hours. The level of reporter gene expression, which correlates with RNA replication, is measured.
2. Cytotoxicity Assay:
-
Objective: To determine the 50% cytotoxic concentration (CC₅₀) and assess the compound's therapeutic window.
-
Methodology: Various cell lines (e.g., Huh-7, HepG2, PBMCs) are incubated with serial dilutions of the compound. Cell viability is assessed using assays like MTS or CellTiter-Glo®. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.
3. Cellular Metabolism and Phosphorylation Analysis:
-
Objective: To confirm that the nucleoside analog is converted to its active triphosphate form within the cell.
-
Methodology: Huh-7 cells are incubated with the compound. Intracellular metabolites are then extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of the monophosphate, diphosphate, and triphosphate species. This is crucial for understanding why a parent nucleoside may be inactive while its prodrug is potent.
Future Directions and Therapeutic Potential
The foundational principles established by 2'-C-methyl purine analogs continue to drive innovation in antiviral drug discovery. The focus remains on enhancing therapeutic profiles and expanding the spectrum of activity.
-
Broad-Spectrum Antivirals: The non-obligate chain termination mechanism is not exclusive to HCV. 2'-C-methylated nucleosides have shown promise against a range of other pathogenic RNA viruses, including Dengue, Zika, Yellow Fever, and Norovirus, making them attractive scaffolds for developing broad-spectrum antiviral agents.
-
Advanced Prodrug Design: The clinical success of prodrugs like Sofosbuvir (a pyrimidine analog) has cemented the importance of efficient drug delivery. Future research will focus on developing novel prodrug moieties that can target specific tissues (e.g., liver-targeting for hepatitis) or improve oral bioavailability and penetration into sanctuary sites.
-
Oncology Applications: While less explored, the ability of nucleoside analogs to disrupt nucleic acid synthesis also gives them potential as anticancer agents. Future studies may investigate the efficacy of 2'-C-methylated purine analogs in cancer models, particularly in hematological malignancies.
Conclusion
The introduction of a 2'-C-methyl group is a powerful and validated strategy in the design of purine nucleoside analogs. This modification confers a potent antiviral mechanism of action—non-obligate chain termination—by inducing steric clash within the active site of viral polymerases. While parent compounds often face pharmacokinetic challenges, these can be successfully overcome through complementary modifications to the purine base and the strategic application of prodrug technologies. The knowledge gained from the pursuit of HCV inhibitors has provided a robust framework and a validated toolkit for developing the next generation of nucleoside analog therapeutics against a wide array of viral diseases and potentially other proliferative disorders.
The Antiviral Potential of Dichloropurine Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Among the promising scaffolds in antiviral drug discovery, dichloropurine derivatives have garnered significant attention due to their structural resemblance to endogenous nucleosides, allowing them to interfere with viral replication. This technical guide provides an in-depth exploration of the antiviral potential of dichloropurine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, summarize their antiviral activity against a range of clinically relevant viruses, and discuss the critical structure-activity relationships that govern their efficacy. This guide aims to be a comprehensive resource, blending established knowledge with practical, field-proven insights to accelerate the development of next-generation antiviral therapeutics.
Introduction: The Strategic Advantage of the Dichloropurine Scaffold
The purine core is a fundamental building block of life, forming the basis of the nucleosides adenosine and guanosine. Viruses, as obligate intracellular parasites, are heavily reliant on the host cell's machinery for their replication, including the utilization of these purine nucleosides. This dependency presents a strategic vulnerability that can be exploited by nucleoside analogs. Dichloropurine derivatives, particularly 2,6-dichloropurine, serve as a versatile and highly reactive intermediate for the synthesis of a diverse array of purine nucleoside analogs.[1] The two chlorine atoms at the C2 and C6 positions of the purine ring are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce various functional groups, thereby enabling the generation of a vast chemical library for antiviral screening.
The fundamental principle behind the antiviral activity of these derivatives lies in their ability to act as "Trojan horses." Their structural similarity to natural purine nucleosides allows them to be recognized and processed by cellular and viral enzymes. However, once incorporated into the viral replication machinery, these analogs disrupt the process, leading to the inhibition of viral proliferation. This guide will explore the nuances of this mechanism, from the initial cellular uptake and activation to the ultimate termination of viral nucleic acid synthesis.
Mechanism of Action: A Multi-Step Process of Viral Sabotage
The antiviral effect of dichloropurine derivatives is not a single event but rather a cascade of precisely orchestrated molecular interactions. The journey from an inert prodrug to an active antiviral agent involves several key steps, each presenting an opportunity for therapeutic intervention.
Cellular Uptake and Phosphorylation: The Activation Cascade
For a dichloropurine nucleoside analog to exert its antiviral effect, it must first enter the host cell and be converted into its active triphosphate form. This bioactivation is a critical step, often catalyzed by a series of host cell kinases.
-
Initial Phosphorylation: The first phosphorylation step is often the rate-limiting step and is frequently catalyzed by deoxycytidine kinase (dCK) .[2][3] dCK has a broad substrate specificity and is known to phosphorylate various purine and pyrimidine nucleoside analogs, including cladribine and clofarabine.[4][5] The efficiency of this initial phosphorylation can significantly influence the overall potency of the antiviral agent.
-
Subsequent Phosphorylations: Following the initial monophosphorylation, cellular kinases such as UMP/CMP kinase and nucleoside diphosphate kinases catalyze the subsequent phosphorylations to yield the active triphosphate analog.[6]
This reliance on host cell kinases for activation is a double-edged sword. While it ensures that the active drug is generated within the cellular environment where the virus replicates, it also means that the efficiency of activation can vary between different cell types, potentially impacting the drug's efficacy and toxicity profile.
Caption: The intracellular activation cascade of dichloropurine nucleoside analogs.
Inhibition of Viral Polymerase: The Final Act of Sabotage
The active triphosphate analog is the key effector molecule that directly targets the viral replication machinery. Its primary target is the viral DNA or RNA polymerase, the enzyme responsible for synthesizing new viral genomes. The mechanism of inhibition can occur through two primary modes:
-
Competitive Inhibition: The triphosphate analog, due to its structural similarity to the natural deoxyadenosine triphosphate (dATP) or deoxyguanosine triphosphate (dGTP), competes for the active site of the viral polymerase. This competition effectively reduces the rate of viral nucleic acid synthesis.
-
Chain Termination: Once incorporated into the growing viral DNA or RNA chain, the analog can act as a chain terminator. This is often due to the lack of a 3'-hydroxyl group on the sugar moiety of the analog, which is essential for the formation of the next phosphodiester bond. The incorporation of the analog thus brings the elongation of the viral genome to a premature halt.
The specificity of these analogs for viral polymerases over host cellular polymerases is a critical determinant of their therapeutic index. Ideally, an effective antiviral agent will be a potent inhibitor of the viral enzyme while having minimal impact on the host's cellular processes.
Caption: The dual mechanism of viral polymerase inhibition by active triphosphate analogs.
Experimental Protocols for Antiviral Evaluation
The rigorous evaluation of the antiviral potential of dichloropurine derivatives requires a standardized set of in vitro assays. These assays are designed to determine the efficacy of the compounds in inhibiting viral replication and to assess their toxicity to host cells.
Plaque Reduction Assay
The plaque reduction assay is a gold-standard method for quantifying the antiviral activity of a compound against cytopathic viruses.
Principle: This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed in a monolayer of infected cells.
Step-by-Step Methodology (Example for Herpes Simplex Virus in Vero Cells):
-
Cell Seeding: Seed Vero cells (an African green monkey kidney epithelial cell line) into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day (e.g., 3 x 10^5 to 5 x 10^5 cells/well for a 6-well plate).[1] Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the dichloropurine derivative in a suitable cell culture medium.
-
Infection: On the day of the experiment, remove the growth medium from the cell monolayers and infect the cells with a dilution of Herpes Simplex Virus (HSV) that will produce a countable number of plaques (typically 50-100 plaques per well) in the absence of any compound.[7]
-
Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cell monolayer with a medium containing various concentrations of the test compound and a solidifying agent like methylcellulose or agarose. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ to allow for plaque formation.
-
Staining and Plaque Counting: After the incubation period, fix the cells with a solution such as methanol and stain with a dye like crystal violet.[8] The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[9]
Viral Yield Reduction Assay
This assay provides a quantitative measure of the reduction in the production of infectious virus particles in the presence of an antiviral compound.
Principle: This assay involves infecting cells in the presence of a test compound, allowing for one round of viral replication, and then titrating the amount of new virus produced.[10]
Step-by-Step Methodology (Example for HIV-1 in MT-4 Cells):
-
Cell Culture and Infection: Culture MT-4 cells (a human T-cell line) and infect them with a known titer of HIV-1.[11][12]
-
Compound Treatment: Immediately after infection, add serial dilutions of the dichloropurine derivative to the cell suspension.
-
Incubation: Incubate the infected and treated cells for a period that allows for one complete viral replication cycle (e.g., 3-4 days for HIV-1).
-
Harvesting Progeny Virus: After the incubation period, harvest the cell culture supernatant which contains the newly produced virus particles.
-
Titration of Viral Yield: Determine the titer of the infectious virus in the harvested supernatant using a suitable method, such as a plaque assay on a susceptible cell line or a TCID₅₀ (50% tissue culture infectious dose) assay.
-
Data Analysis: Calculate the EC₅₀, which is the concentration of the compound that reduces the viral yield by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of the antiviral compounds to the host cells to determine their therapeutic index.
Principle: The MTT assay is a colorimetric assay that measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Seed the same cell line used for the antiviral assays into a 96-well plate.
-
Compound Treatment: Add serial dilutions of the dichloropurine derivative to the cells and incubate for the same duration as the antiviral assays.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.[9]
The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window, with high antiviral activity and low host cell toxicity.
Antiviral Spectrum of Dichloropurine Derivatives
Dichloropurine derivatives have demonstrated a broad spectrum of antiviral activity against a variety of DNA and RNA viruses. The following table summarizes the in vitro activity of some representative dichloropurine derivatives against clinically significant viruses.
| Compound/Derivative | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 6-Chloropurine arabinoside | Varicella-Zoster Virus (VZV) | HEL | 0.1 | >100 | >1000 | [13] |
| 6-Chloropurine arabinoside | Herpes Simplex Virus-1 (HSV-1) | Vero | 10 | >100 | >10 | [13] |
| 6-Chloropurine arabinoside | Herpes Simplex Virus-2 (HSV-2) | Vero | 8 | >100 | >12.5 | [13] |
| 2-Amino-6-chloropurine derivative | Human Immunodeficiency Virus (HIV-1) | MT-4 | Not specified | Not specified | Not specified | [14] |
| Guanine derivative | Human Cytomegalovirus (HCMV) | MRC-5 | 0.16 | >20 | >125 | [15] |
| 9-[[(ethoxyhydroxyphosphinyl)methoxy]methoxy]guanine | Murine Cytomegalovirus (MCMV) | MEF | 0.51 | 600 | 1176 | [15] |
| Gemcitabine (a cytidine analog for comparison) | Influenza A (H1N1) | MDCK | 0.64 | Not specified | Not specified | [3][5] |
| 5-Azacytidine (a cytidine analog for comparison) | Influenza A (H1N1) | MDCK | 3.42 | Not specified | Not specified | [3][5] |
Note: This table is a representative summary and not exhaustive. EC₅₀ and CC₅₀ values can vary depending on the specific experimental conditions.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The antiviral activity of dichloropurine derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective antiviral agents.
Key structural features that influence antiviral activity include:
-
Substitutions at the C2 and C6 positions: The nature of the substituent at these positions significantly impacts the compound's interaction with cellular kinases and viral polymerases. For instance, the presence of an amino group at the C2 position and a chlorine atom at the C6 position has been shown to be important for anti-HIV activity.[14]
-
The Sugar Moiety: Modifications to the sugar ring, such as the introduction of fluorine atoms or changes in stereochemistry, can affect the compound's stability, cellular uptake, and ability to act as a chain terminator.
-
The 5'-Hydroxyl Group: An unprotected 5'-hydroxyl group is often essential for the initial phosphorylation by cellular kinases, which is the first step in the activation of the prodrug.
Quantitative structure-activity relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural features of dichloropurine derivatives with their antiviral activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process.
In Vivo Evaluation: From the Bench to Preclinical Models
While in vitro assays provide valuable initial data on the antiviral efficacy and cytotoxicity of dichloropurine derivatives, in vivo studies in animal models are essential to evaluate their pharmacokinetic properties, safety, and efficacy in a whole-organism context.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies in animal models, typically mice, are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.[2][4] Key parameters evaluated include:
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
-
Half-life (t₁/₂): The time it takes for the concentration of the drug in the body to be reduced by half.
-
Volume of distribution (Vd): The apparent volume into which the drug is distributed in the body.
-
Clearance (CL): The rate at which the drug is removed from the body.
For example, pharmacokinetic studies of clofarabine in mice have shown that it is rapidly absorbed after oral administration and has a half-life of less than 7 hours.
In Vivo Efficacy Studies
In vivo efficacy studies involve treating virus-infected animals with the dichloropurine derivative and monitoring various endpoints to assess the drug's ability to control the infection. Common animal models for viral diseases include:
-
Influenza: Mice are commonly used to model influenza virus infection, with endpoints including viral lung titers, body weight changes, and survival rates.[6][8][10]
-
Herpes Simplex Virus: Murine models of cutaneous or systemic HSV infection are used to evaluate the efficacy of antiviral compounds.
-
Cytomegalovirus: Immunocompromised mouse models infected with murine cytomegalovirus (MCMV) are valuable for studying the in vivo efficacy of anti-CMV agents.[15]
The results from these in vivo studies are critical for determining the potential of a dichloropurine derivative to be advanced into clinical trials in humans.
Synthesis of Dichloropurine Derivatives: The Chemical Foundation
The versatility of 2,6-dichloropurine as a starting material allows for the synthesis of a wide range of antiviral nucleoside analogs. The following schemes illustrate the synthesis of two clinically important drugs, cladribine and clofarabine, from 2,6-dichloropurine precursors.
Synthesis of Cladribine:
A key step in the synthesis of cladribine involves the glycosylation of a purine base with a protected deoxyribose sugar, followed by amination at the C6 position. An efficient two-step synthesis of cladribine can be achieved through the anion glycosylation of a purine potassium salt with a glycosyl chloride.[13]
Synthesis of Clofarabine:
The synthesis of clofarabine, a second-generation purine nucleoside analog, involves the stereoselective glycosylation of 2,6-dichloropurine with a protected ribose sugar, followed by fluorination at the 2' position and subsequent amination.[14]
These synthetic strategies highlight the chemical tractability of the dichloropurine scaffold, which allows for the systematic modification of the molecule to optimize its antiviral properties.
Conclusion and Future Directions
Dichloropurine derivatives represent a promising and versatile class of compounds with significant potential for the development of novel antiviral therapies. Their mechanism of action, which involves hijacking the viral replication machinery, offers a powerful strategy for inhibiting a broad range of viruses. The ability to readily modify the dichloropurine scaffold provides a rich platform for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.
Future research in this area should focus on:
-
Expanding the Antiviral Spectrum: Systematic screening of dichloropurine derivative libraries against a wider range of emerging and re-emerging viral pathogens.
-
Optimizing for Oral Bioavailability: Development of prodrug strategies to improve the oral bioavailability of potent dichloropurine nucleoside analogs.
-
Combating Drug Resistance: Design of novel derivatives that are active against drug-resistant viral strains.
-
Elucidating Host-Virus Interactions: Further investigation into the specific host cell kinases and viral polymerases that interact with these derivatives to better understand the determinants of efficacy and resistance.
By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of dichloropurine derivatives in the ongoing fight against viral diseases.
References
- 1. Cyclin-Dependent Kinase 8 Represents a Positive Regulator of Cytomegalovirus Replication and a Novel Host Target for Antiviral Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing of the nucleoside analogs for influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dosing‐time contributes to chronotoxicity of clofarabine in mice via means other than pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. Anti-influenza virus activity of peramivir in mice with single intramuscular injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Clofazimine in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of in vivo dynamics of influenza virus infection in mice using a GFP reporter virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Effectiveness and safety of cladribine in MS: Real-world experience from two tertiary centres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Antiviral Activity and Resistance of a Novel Small Molecule HIV-1 Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral activity of 9-[[(ethoxyhydroxyphosphinyl)-methoxy]methoxy] guanine against cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetics of clofarabine and its metabolite 6-ketoclofarabine in adult and pediatric patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine
An Application Note and Synthesis Protocol for: 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chemical synthesis of this compound, a key purine nucleoside analog. Such compounds are of significant interest in medicinal chemistry due to their potential antitumor and antiviral activities, which often stem from their ability to inhibit DNA synthesis or induce apoptosis.[1][2] The protocol herein details a robust and well-established synthetic strategy centered on the Vorbrüggen glycosylation, a cornerstone reaction in nucleoside chemistry. We provide not only a step-by-step experimental procedure but also delve into the underlying mechanistic principles, key reaction parameters, and essential troubleshooting advice to ensure reproducible and high-yield synthesis. This guide is intended for researchers in organic synthesis and drug discovery, offering both a practical laboratory protocol and the theoretical foundation necessary for its successful implementation and adaptation.
Synthetic Strategy and Mechanistic Overview
The synthesis of the target nucleoside is achieved through a convergent approach, which involves the preparation of a modified sugar donor and its subsequent coupling with the purine base.
Overall Reaction Scheme:
Caption: Overall synthetic route to the target compound.
The Vorbrüggen Glycosylation
The key carbon-nitrogen bond-forming step is the Vorbrüggen glycosylation. This reaction provides high yields and excellent stereochemical control, favoring the formation of the desired β-anomer. The mechanism relies on several critical steps:
-
Silylation of the Nucleobase: 2,6-Dichloropurine is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA). This converts the acidic N-H proton into a more manageable N-SiMe₃ group, enhancing the solubility and nucleophilicity of the purine in organic solvents.[3]
-
Formation of the Oxocarbenium Ion: The protected sugar, bearing a good leaving group at the anomeric (C1') position (often an acetate), is activated by a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf). This promotes the departure of the leaving group and generates a resonance-stabilized oxocarbenium ion intermediate. The adjacent C2'-benzoyl group provides anchimeric assistance, stabilizing the intermediate and directing the incoming nucleophile to the opposite (β) face.
-
Nucleophilic Attack: The silylated purine attacks the oxocarbenium ion. The N9 nitrogen is generally the more nucleophilic and sterically accessible site for glycosylation compared to N7, leading to the desired N9-regioisomer as the major product.[4][5] However, the formation of the N7-isomer is a common side reaction that must be monitored.[4]
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Notes |
| 2,6-Dichloropurine | C₅H₂Cl₂N₄ | 189.01 | Purity >98% |
| 1,3,5-Tri-O-benzoyl-2-C-methyl-α-D-ribofuranose | C₂₇H₂₄O₈ | 476.48 | Synthesized separately[6] |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | C₈H₂₁NOSi₂ | 203.43 | Anhydrous, redistilled |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | C₄H₉F₃O₃SSi | 222.26 | Handle with care (corrosive) |
| Acetonitrile (MeCN) | CH₃CN | 41.05 | Anhydrous, distilled over CaH₂ |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS grade |
| Hexanes | C₆H₁₄ | - | ACS grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous solution |
| Brine | NaCl | 58.44 | Saturated aqueous solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |
| Silica Gel | SiO₂ | - | 230-400 mesh for column chromatography |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
Detailed Experimental Protocol
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. TMSOTf is corrosive and moisture-sensitive; handle with extreme care.
Part A: Preparation of the Glycosyl Donor
The synthesis of the required sugar, 1,3,5-Tri-O-benzoyl-2-C-methyl-α-D-ribofuranose, is a multi-step process that can be accomplished starting from commercially available D-ribose.[7] Effective methods for the synthesis of 2'-C-methylnucleosides have been developed, often proceeding through intermediates like 1,3,5-tri-O-benzoyl-α-D-ribose.[8][9] For the purpose of this protocol, it is assumed that this starting material has been synthesized and characterized independently.
Part B: Vorbrüggen Glycosylation and Product Formation
Caption: Step-by-step experimental workflow diagram.
-
Silylation of 2,6-Dichloropurine:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂), add 2,6-dichloropurine (1.0 g, 5.29 mmol).
-
Add 25 mL of anhydrous acetonitrile (MeCN).
-
While stirring, add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.4 mL, 5.71 mmol, 1.08 eq).
-
Heat the suspension to 40 °C. Continue stirring for approximately 30-45 minutes until the solution becomes clear, indicating the formation of the silylated purine.[3]
-
-
Glycosylation Reaction:
-
In a separate dry flask, dissolve 1,3,5-Tri-O-benzoyl-2-C-methyl-α-D-ribofuranose (2.52 g, 5.29 mmol, 1.0 eq) in 15 mL of anhydrous MeCN.
-
Add the sugar solution to the silylated purine solution via syringe.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.05 mL, 5.82 mmol, 1.1 eq) dropwise over 5 minutes.
-
Remove the ice bath and heat the reaction mixture to 75-80 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 Hexanes:Ethyl Acetate.
-
The reaction is typically complete within 2.5 to 4 hours. The disappearance of the starting sugar and the appearance of a new, higher Rf UV-active spot indicates product formation.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the catalyst. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a foam or oil.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with 9:1 Hexanes:EtOAc.
-
Load the crude product onto the column (dry loading is recommended).
-
Elute with a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% EtOAc).
-
Collect fractions and analyze by TLC to identify those containing the pure product. The desired N9-β isomer is typically the major product and can be separated from the N7-isomer.[4]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white foam.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: Confirms the chemical structure, including the attachment at the N9 position and the β-anomeric configuration (indicated by the coupling constants of the anomeric proton).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
HPLC: Provides quantitative analysis of the product's purity.[10]
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Incomplete silylation; moisture in reagents/glassware; insufficient catalyst; product degradation. | Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly distilled solvents. Optimize catalyst loading and reaction time.[4] |
| Formation of N7-Isomer | Reaction conditions favoring the kinetic N7 product. | The N9 isomer is thermodynamically favored. Ensure sufficient reaction time. The choice of Lewis acid and solvent can influence the N9/N7 ratio.[5] Isomers can typically be separated by silica gel chromatography.[4] |
| Difficult Purification | Co-elution of isomers or byproducts. | Use a shallow gradient during column chromatography for better separation. Consider using a different solvent system for elution. |
| Incomplete Deprotection (if applicable) | Harsh deprotection conditions can lead to degradation. | While the target is the protected compound, subsequent deprotection of benzoyl groups is often achieved with methanolic ammonia or sodium methoxide in methanol at controlled, low temperatures.[10][11] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Genmark [genmarkag.com]
- 3. 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose synthesis - chemicalbook [chemicalbook.com]
- 7. madridge.org [madridge.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]
Application Notes and Protocols for the Vorbrüggen Glycosylation of 2,6-Dichloropurine
Abstract: This document provides a comprehensive technical guide for the synthesis of 2,6-dichloropurine nucleosides via the Vorbrüggen glycosylation reaction. It is intended for researchers, chemists, and professionals in drug development. The guide covers the underlying reaction mechanism, provides detailed, step-by-step experimental protocols, and offers insights into process optimization and troubleshooting. The objective is to equip scientists with the necessary knowledge to successfully implement and adapt this critical synthetic transformation.
Scientific Introduction and Strategic Overview
The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry, providing essential building blocks for antiviral and anticancer therapeutics.[1] 2,6-Dichloropurine ribonucleoside is a particularly valuable synthetic intermediate, as the two chlorine atoms offer differential reactivity for subsequent nucleophilic substitution reactions, enabling the creation of diverse libraries of purine derivatives, including analogues of guanosine and adenosine.
The Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction, stands as the most robust and widely adopted method for forging the N-glycosidic bond between a heterocyclic base and a sugar moiety.[2][3] The reaction's success hinges on the activation of both coupling partners: the nucleobase is rendered more nucleophilic and soluble through silylation, while the protected sugar is converted into a highly electrophilic species by a Lewis acid.[2][4]
This guide will deconstruct the Vorbrüggen glycosylation of 2,6-dichloropurine into its core components, explaining the chemical logic behind each step to ensure both reproducibility and a foundation for rational problem-solving.
The Reaction Mechanism: A Stepwise Analysis
The Vorbrüggen glycosylation is a multi-step process that relies on precise chemical activation and control of stereochemistry. The generally accepted mechanism proceeds as follows, with the neighboring group participation of the C2'-acyl group being critical for the high β-stereoselectivity observed in ribonucleoside synthesis.[1][2]
-
Silylation of Nucleobase: 2,6-Dichloropurine is first treated with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS), to convert the N-H protons into N-SiMe₃ groups. This crucial step enhances the nucleophilicity of the purine ring nitrogens and dramatically increases its solubility in the non-polar aprotic solvents typically used for the reaction.[1][5]
-
Activation of the Glycosyl Donor: A Lewis acid, most commonly a silyl triflate like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or a metal halide like tin(IV) chloride (SnCl₄), is introduced.[4] It coordinates to the anomeric acetate of the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose), facilitating its departure.
-
Formation of the Acyl-Dioxolenium Ion: The departure of the anomeric leaving group is assisted by the acyl group at the C2' position. This "neighboring group participation" results in the formation of a resonance-stabilized 1,2-dioxolenium ion intermediate.[1] This cyclic cation sterically shields the α-face of the anomeric carbon.
-
Nucleophilic Attack and Stereocontrol: The silylated 2,6-dichloropurine attacks the anomeric carbon of the dioxolenium ion. Due to the steric hindrance on the α-face, the attack occurs exclusively from the β-face, resulting in the formation of the desired β-N-glycosidic bond.
-
Regioselectivity (N⁹ vs. N⁷): For purine bases, glycosylation can occur at either the N⁹ or N⁷ position. While N⁹ is the thermodynamically favored product and typically the major isomer, the reaction conditions can influence the N⁷/N⁹ ratio.[6][7][8] Factors such as the choice of Lewis acid, solvent, and temperature can be modulated to optimize selectivity for the desired N⁹ isomer.[6][9]
Diagram of the Vorbrüggen Glycosylation Mechanism
Caption: Mechanism of the Vorbrüggen glycosylation reaction.
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All glassware must be rigorously dried to exclude moisture.
Part A: In Situ Silylation of 2,6-Dichloropurine
This protocol uses an in situ silylation approach, which is common in modern practice.
-
Materials & Reagents:
-
2,6-Dichloropurine (1.0 eq)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 - 3.0 eq)
-
Anhydrous Acetonitrile (CH₃CN) or 1,2-Dichloroethane (DCE)
-
Three-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and inert gas (N₂ or Ar) setup.
-
-
Procedure:
-
Assemble the glassware and flame-dry under vacuum or dry in an oven at 120 °C overnight. Cool under a stream of inert gas.
-
To the reaction flask, add 2,6-dichloropurine (1.0 eq).
-
Add anhydrous acetonitrile to create a slurry (approx. 5-10 mL per gram of purine).
-
Begin stirring and add BSA (2.5 eq) dropwise via syringe at room temperature.
-
Heat the mixture to reflux (approx. 82 °C for acetonitrile) under an inert atmosphere.
-
Maintain reflux for 1-2 hours. The reaction mixture should become a clear, homogeneous solution, indicating complete silylation.
-
Cool the reaction mixture to the desired temperature for the glycosylation step (typically 0 °C to room temperature). Do not isolate the silylated intermediate, as it is moisture-sensitive.
-
-
Causality and Trustworthiness: Using a molar excess of BSA ensures complete silylation of the purine, which is critical for high yields in the subsequent coupling step. The formation of a clear solution is a reliable visual indicator of reaction completion. Performing this step in situ prevents decomposition of the reactive intermediate upon handling.
Part B: Lewis Acid-Mediated Glycosylation
-
Materials & Reagents:
-
Solution of silylated 2,6-dichloropurine from Part A
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0-1.2 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 eq)
-
Anhydrous Acetonitrile or DCE
-
-
Procedure:
-
To the cooled solution of silylated 2,6-dichloropurine, add the protected sugar, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq), as a solid or dissolved in a minimum amount of anhydrous solvent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add TMSOTf (1.3 eq) dropwise via syringe over 5-10 minutes. An exotherm may be observed. Maintain the internal temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Alternatively, the reaction can be gently heated (e.g., to 60-70 °C) to increase the rate, but this may affect the N⁷/N⁹ ratio.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Part C: Work-up and Purification
-
Procedure:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂) will occur.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes. The N⁹ and N⁷ isomers, if present, can often be separated at this stage.[9]
-
Part D: Deprotection of the Nucleoside
-
Materials & Reagents:
-
Protected 2,6-dichloro-9-(β-D-2',3',5'-tri-O-benzoyl-ribofuranosyl)purine
-
Saturated methanolic ammonia (7N NH₃ in MeOH) or Sodium Methoxide (catalytic) in Methanol.
-
-
Procedure (Methanolic Ammonia):
-
Dissolve the purified, protected nucleoside in methanolic ammonia in a sealed pressure vessel or a flask with a tight stopper.
-
Stir the solution at room temperature for 16-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid/oil by recrystallization (e.g., from ethanol or water) or silica gel chromatography to yield the final 2,6-dichloropurine ribonucleoside.
-
-
Causality and Trustworthiness: The benzoyl protecting groups are esters, which are readily cleaved under basic conditions via aminolysis (with ammonia) or transesterification (with sodium methoxide). Methanolic ammonia is often preferred as the reagents (ammonia and methanol) are volatile and easily removed. This step must be monitored carefully to avoid over-reaction or degradation.[9]
Overall Experimental Workflow
Caption: High-level workflow for the synthesis of 2,6-dichloropurine ribonucleoside.
Optimization and Troubleshooting
The success of the Vorbrüggen glycosylation can be sensitive to several parameters. The following tables summarize key variables and common issues.
Table 1: Key Reaction Parameters
| Parameter | Options & Considerations | Impact on Reaction |
| Lewis Acid | TMSOTf, SnCl₄, TiCl₄ | Activity & Selectivity: TMSOTf is highly active. SnCl₄ and TiCl₄ can alter the N⁷/N⁹ regioselectivity, sometimes favoring the N⁷ isomer under specific conditions.[6][7][8] |
| Solvent | Acetonitrile, 1,2-Dichloroethane (DCE), Toluene | Solubility & Side Reactions: Acetonitrile is common but can participate in side reactions with highly reactive electrophiles.[10] DCE is a non-participating alternative. |
| Temperature | 0 °C to Reflux | Rate & Selectivity: Higher temperatures increase the reaction rate but can decrease selectivity, potentially leading to more N⁷-isomer or anomerization. |
| Silylating Agent | BSA, HMDS (+ catalyst) | Reactivity: BSA is generally more reactive and convenient for in situ procedures. HMDS is less expensive but often requires a catalyst (e.g., (NH₄)₂SO₄) and higher temperatures.[5] |
| Sugar Protecting Groups | Benzoyl, Acetyl | Reactivity & Stability: Benzoyl groups are more robust and provide strong neighboring group participation. Acetyl groups are more easily removed but can be more labile. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete silylation of the purine. 2. Presence of moisture deactivating reagents. 3. Insufficiently active Lewis acid. | 1. Increase reflux time or temperature during silylation; ensure a clear solution forms. 2. Rigorously dry all glassware, solvents, and reagents. 3. Increase stoichiometry of Lewis acid or switch to a more potent one (e.g., TMSOTf). |
| High N⁷-Isomer Content | 1. Reaction temperature is too high. 2. Specific Lewis acid/solvent combination. | 1. Run the glycosylation at a lower temperature (0 °C to RT) for a longer duration. 2. Screen different Lewis acids. SnCl₄ or TiCl₄ have been specifically studied for their effect on N⁷/N⁹ ratios.[6][7][8] |
| Anomeric Mixture (α/β) | 1. Sugar lacks a C2'-participating group (e.g., deoxyribose). 2. Anomerization of the product under harsh conditions. | 1. This protocol is specific for ribonucleosides with a C2'-acyl group to ensure β-selectivity. Synthesis of deoxyribonucleosides is more complex.[2] 2. Avoid prolonged heating and use milder conditions. |
| Difficult Purification | 1. Unreacted starting materials. 2. Co-elution of isomers or byproducts. | 1. Ensure the reaction goes to completion via TLC/LC-MS monitoring. 2. Use a different solvent system for chromatography or consider reverse-phase HPLC for difficult separations.[10] |
Conclusion
The Vorbrüggen glycosylation is a powerful and versatile method for the synthesis of 2,6-dichloropurine nucleosides. A thorough understanding of the reaction mechanism, particularly the roles of silylation, Lewis acid activation, and neighboring group participation, is paramount for success. By carefully controlling reaction parameters such as temperature, solvent, and catalyst, and by adhering to strict anhydrous techniques, researchers can reliably produce these valuable synthetic intermediates with high yield and stereoselectivity. The protocols and troubleshooting guide provided herein serve as a robust starting point for laboratory application and further process development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 3. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the HPLC Purification of Benzoylated Nucleosides
Abstract
Benzoylated nucleosides are pivotal intermediates in the synthesis of therapeutic nucleoside analogs and oligonucleotides, where the benzoyl group serves as a robust protecting group for hydroxyl and amino functionalities.[1][2] The efficacy and success of subsequent synthetic steps hinge on the high purity of these protected monomers. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the gold standard for the purification of these hydrophobic molecules.[3][4][5] This guide provides a deep dive into the principles, method development, and execution of HPLC for the purification of benzoylated nucleosides, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purification
In nucleoside chemistry, protecting groups are essential for achieving regioselectivity during synthesis.[1] The benzoyl group, introduced via reagents like benzoyl chloride or benzoyl cyanide, is frequently used due to its stability and the increased lipophilicity it imparts upon the nucleoside.[2][6][7] However, the benzoylation reaction mixture is often complex, containing the desired product alongside unreacted starting materials, excess benzoylating agent, and various side products arising from incomplete or non-selective reactions.[2]
Failure to remove these impurities can lead to the formation of undesired byproducts in subsequent steps, such as phosphoramidite synthesis or glycosylation, ultimately compromising the yield and purity of the final active pharmaceutical ingredient (API). Therefore, a robust purification strategy is not merely a procedural step but a critical quality control point. Reversed-phase HPLC (RP-HPLC) is exceptionally well-suited for this task, as the benzoyl groups significantly increase the hydrophobicity of the nucleoside, allowing for excellent retention and separation on non-polar stationary phases like C18.[8][9]
Principle of Separation: Reversed-Phase Chromatography
The purification of benzoylated nucleosides by RP-HPLC is governed by hydrophobic interactions. The fundamental components of this technique are:
-
Stationary Phase: A non-polar, hydrophobic stationary phase, most commonly silica particles chemically bonded with C18 (octadecyl) alkyl chains. This creates a lipophilic environment.
-
Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible, less polar organic solvent like acetonitrile or methanol.
-
Separation Mechanism: The crude sample is dissolved in a suitable solvent and injected into the system. Molecules partition between the mobile phase and the stationary phase.
-
Benzoylated Nucleosides: Being highly hydrophobic due to the aromatic benzoyl groups, these molecules have a strong affinity for the C18 stationary phase and are retained longer on the column.
-
Polar Impurities: Unreacted nucleosides, salts, and other polar byproducts have a weaker interaction with the stationary phase and are swept through the column more quickly by the polar mobile phase.
-
A gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased over time, is employed to first wash away polar impurities and then elute the benzoylated products with increasing hydrophobicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleoside Analogs: A Review of Its Source and Separation Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 'Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Base composition analysis of nucleosides using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Characterization of Synthetic Purine Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of NMR in Purine Nucleoside Analog Development
Synthetic purine nucleoside analogs are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of therapeutic activities, including antiviral, anticancer, and immunosuppressive effects. The biological activity of these molecules is exquisitely dependent on their three-dimensional structure. Therefore, the unambiguous structural elucidation of novel synthetic analogs is a critical step in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for this purpose, providing detailed atomic-level information about molecular structure, conformation, and dynamics in solution.[1][2][3]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the application of NMR spectroscopy for the characterization of synthetic purine nucleoside analogs. It moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a robust and validated approach to structural characterization.
Section 1: Foundational Principles and Strategic Sample Preparation
A high-quality NMR spectrum is fundamentally dependent on meticulous sample preparation.[4][5] The choices made at this stage directly impact spectral resolution, signal-to-noise ratio, and the ability to perform advanced multi-dimensional experiments.
The "Why" Behind Sample Preparation Choices
The primary goal of sample preparation is to create a magnetically homogeneous environment for the analyte molecules.[6] Suspended particles, paramagnetic impurities, and viscosity issues can all lead to broadened spectral lines, obscuring crucial structural information. The choice of a deuterated solvent is paramount, as it provides a lock signal for the spectrometer to maintain field stability and avoids overwhelming the spectrum with solvent protons.[7]
Protocol: Preparing a High-Quality NMR Sample of a Purine Nucleoside Analog
-
Analyte Purity: Begin with a sample of the highest possible purity. Impurities will complicate spectral analysis and can be mistaken for minor conformers or degradation products.
-
Mass Determination: For a standard 5 mm NMR tube, accurately weigh 1-5 mg of the synthetic purine nucleoside analog for ¹H NMR and 10-30 mg for ¹³C NMR experiments.[6] These quantities may be adjusted based on the molecular weight of the compound and the sensitivity of the NMR spectrometer.
-
Solvent Selection: Choose a deuterated solvent in which the analog is fully soluble. Common choices for nucleoside analogs include dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), and deuterium oxide (D₂O). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -NH, -OH).[7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[4][5] Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[5]
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions can be added. However, for routine characterization, referencing to the residual solvent peak is often sufficient.
-
Degassing (for specific applications): For experiments sensitive to dissolved oxygen, such as quantitative NMR or studies of paramagnetic species, the sample should be degassed using several freeze-pump-thaw cycles.
Section 2: Unraveling the Structure: A Multi-dimensional NMR Approach
A comprehensive structural elucidation of a synthetic purine nucleoside analog requires a suite of 1D and 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they allow for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's stereochemistry.[8][9]
The Core Experiments: Building the Structural Framework
The initial steps in characterization involve acquiring standard 1D ¹H and ¹³C NMR spectra. These provide fundamental information about the number and types of protons and carbons in the molecule.
-
¹H NMR: Reveals the number of distinct proton environments and their multiplicities (singlet, doublet, triplet, etc.), which provides information about neighboring protons.
-
¹³C NMR: Shows the number of distinct carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the complete NMR characterization of a synthetic purine nucleoside analog.
Caption: Workflow for NMR-based structural elucidation of purine nucleoside analogs.
Section 3: In-depth Spectral Interpretation and Advanced Techniques
Assigning the Purine and Ribose Moieties with 2D NMR
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[10][11] In a purine nucleoside analog, COSY is invaluable for tracing the connectivity of the protons within the sugar ring (e.g., H-1' to H-2', H-2' to H-3', etc.).
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbons.[10][11] This is the primary experiment for assigning the carbon signals of the sugar and purine base by correlating them to their attached, and often already assigned, protons.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds.[10][11] This is a crucial experiment for connecting the different spin systems and assigning quaternary carbons. For example, HMBC can show a correlation from the anomeric proton (H-1') of the sugar to the C4 and C8 carbons of the purine base, confirming the site of glycosylation.
Protocol: Acquiring a Standard Suite of 2D NMR Spectra
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Ensure the sample is properly locked and shimmed to achieve optimal resolution.
-
¹H-¹H COSY:
-
Acquire a standard gradient-enhanced COSY (gCOSY) or DQF-COSY experiment.[10]
-
Set the spectral width to encompass all proton signals.
-
Typically, 2-4 scans per increment are sufficient for a moderately concentrated sample.
-
-
¹H-¹³C HSQC:
-
Use a gradient-enhanced, sensitivity-enhanced HSQC sequence.
-
Set the ¹H spectral width as in the COSY experiment.
-
Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 180 ppm).
-
The number of scans will depend on the sample concentration but typically ranges from 8 to 32 scans per increment.
-
-
¹H-¹³C HMBC:
-
Employ a gradient-enhanced HMBC sequence.
-
Use the same spectral widths as for the HSQC experiment.
-
Optimize the long-range coupling delay (typically set to a value corresponding to a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.[10]
-
This experiment often requires more scans than HSQC, typically 16 to 64 scans per increment.
-
Determining Stereochemistry and Conformation with NOE Experiments
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds.[12][13] The intensity of the NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons. This makes these experiments extremely powerful for determining stereochemistry and conformation.[12][14][15]
For purine nucleoside analogs, key NOE correlations include:
-
Anomeric Configuration (α vs. β): For a β-anomer, an NOE is typically observed between the anomeric proton (H-1') and the H-2' and H-4' protons of the sugar ring.
-
Glycosidic Torsion Angle (syn vs. anti): The conformation around the glycosidic bond can be determined by observing NOEs between the purine base protons (H-8) and the sugar protons. An NOE between H-8 and H-1' is characteristic of an anti conformation, while an NOE between H-8 and H-2' or H-3' suggests a syn conformation.
-
Sugar Pucker: The conformation of the ribose ring can be inferred from the relative intensities of intra-sugar NOEs.
Caption: Key NOE correlations for stereochemical analysis of purine nucleosides.
Quantitative Data Summary
The following table provides typical ¹H and ¹³C chemical shift ranges for protons and carbons in purine nucleosides. These values can serve as a useful guide during the assignment process. Actual chemical shifts will vary depending on the specific modifications to the purine or sugar moiety and the solvent used.[16]
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| H-8 (Purine) | 7.8 - 8.5 | 138 - 145 |
| H-2 (Purine) | 7.9 - 8.3 | 150 - 155 |
| H-6 (Purine) | 8.0 - 8.8 | 145 - 158 |
| H-1' (Anomeric) | 5.8 - 6.3 | 85 - 92 |
| H-2' | 4.0 - 5.0 | 70 - 78 |
| H-3' | 4.0 - 5.0 | 70 - 78 |
| H-4' | 3.9 - 4.5 | 82 - 88 |
| H-5', H-5'' | 3.5 - 4.0 | 60 - 65 |
Section 4: Addressing Common Challenges
The NMR characterization of synthetic purine nucleoside analogs is not without its challenges. Overlapping signals, low sample amounts, and conformational flexibility can complicate spectral analysis.
-
Signal Overlap: The sugar region of the ¹H NMR spectrum is often crowded. Higher field NMR spectrometers (600 MHz and above) provide greater spectral dispersion. Additionally, 2D experiments like TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a spin system, even if some are overlapped.[11]
-
Low Sample Amount: When dealing with precious synthetic intermediates, cryoprobe technology can significantly enhance sensitivity, allowing for the acquisition of high-quality data on microgram quantities of material.[9][17]
-
Conformational Dynamics: If the molecule exists in multiple conformations that are slowly interconverting on the NMR timescale, this can lead to broadened lines or the appearance of multiple sets of signals. Variable temperature (VT) NMR studies can help to resolve these conformers by either coalescing the signals at higher temperatures or sharpening them at lower temperatures.
Conclusion
NMR spectroscopy is an unparalleled technique for the detailed structural characterization of synthetic purine nucleoside analogs. A systematic and multi-faceted approach, combining meticulous sample preparation with a suite of 1D and 2D NMR experiments, enables the unambiguous determination of connectivity, stereochemistry, and conformation. This detailed structural information is fundamental to understanding structure-activity relationships and is a critical component of the drug discovery and development process.
References
- 1. NMR spectroscopy of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. people.bu.edu [people.bu.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. cif.iastate.edu [cif.iastate.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Unambiguous structural elucidation of base-modified purine nucleosides using NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for Assessing the Cytotoxicity of Dichloropurine Compounds Using the MTT Assay
Introduction
Dichloropurine analogs represent a class of compounds with significant therapeutic potential, particularly in oncology, where they can act as precursors for various kinase inhibitors and other targeted agents.[1][2] Evaluating the cytotoxic effect of these novel compounds is a critical first step in the drug development pipeline. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, sensitive, and widely adopted colorimetric method for assessing in vitro cytotoxicity.[3][4] This application note provides a comprehensive, field-tested protocol for determining the cytotoxic effects of dichloropurine compounds on cultured mammalian cells, designed for researchers, scientists, and drug development professionals.
Part 1: Principle of the MTT Cytotoxicity Assay
The MTT assay is a quantitative method that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5] The core principle relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[6] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living, metabolically active cells.[5][7]
Therefore, the quantity of formazan produced is directly proportional to the number of viable cells.[8] When cells die, they lose the ability to perform this conversion.[8] The insoluble formazan crystals are subsequently dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[9] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in metabolic activity and, consequently, cytotoxicity.
Cellular Mechanism of MTT Reduction
Caption: Cellular conversion of MTT to formazan by viable cells.
Part 2: Experimental Protocol
This protocol is optimized for adherent cells cultured in 96-well microplates. Modifications may be required for suspension cells.
Materials and Reagents
-
Cell Line: Appropriate cancer or non-cancer cell line (e.g., HCT116, HT-29, PC-3).[10][11][12]
-
Dichloropurine Compound: Stock solution of known concentration, typically dissolved in sterile DMSO.
-
MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS). Vortex to mix, then filter-sterilize (0.22 µm filter). Store protected from light at -20°C for up to 6 months.[6]
-
Scientist's Note: MTT is light-sensitive. Always prepare and store the solution in a container wrapped in aluminum foil or in an amber tube.
-
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Solubilization Solution: High-purity Dimethyl Sulfoxide (DMSO).
-
Equipment:
-
96-well flat-bottom sterile tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Multichannel pipette
-
Microplate reader with a 570 nm filter
-
Experimental Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Methodology
Step 1: Cell Seeding
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Dilute the cells to the optimal seeding density in fresh culture medium. This must be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.[13]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Tip: To avoid the "edge effect," where wells on the perimeter of the plate evaporate faster, fill the outer wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[13]
-
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume normal growth.
Step 2: Compound Treatment
-
Prepare serial dilutions of your dichloropurine compound in culture medium from your stock solution.
-
Establish Controls:
-
Untreated Control: Wells with cells treated only with culture medium. This represents 100% viability.
-
Vehicle Control: Wells with cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is crucial to ensure the solvent itself is not causing cytotoxicity. The final DMSO concentration should ideally be below 0.5%.[13]
-
Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.
-
Compound Interference Control (Optional but Recommended): Wells with medium and the test compound (no cells). This helps determine if the dichloropurine compound directly reduces MTT, which could lead to false results.[7][14]
-
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate concentrations of the dichloropurine compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 3: MTT Incubation
-
After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]
-
Incubate the plate for 2-4 hours at 37°C.
-
Rationale: This incubation period allows viable cells sufficient time to reduce the MTT. The optimal time can vary between cell lines. You should be able to observe purple precipitate within the cells under a microscope.[15]
-
Step 4: Formazan Solubilization
-
After incubation, carefully remove the medium containing MTT from each well without disturbing the cells or the formazan crystals.
-
Add 100 µL of DMSO to each well.
-
Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization of the formazan crystals.
Step 5: Absorbance Measurement
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is also recommended to use a reference wavelength of 630-650 nm to subtract background absorbance from cell debris.
-
Record the data within 1 hour of adding the solubilization solution.
Part 3: Data Analysis and Interpretation
Calculating Cell Viability
The percentage of cell viability is calculated relative to the untreated control cells.
-
Correct for Background: Subtract the average absorbance of the blank controls (medium only) from all other readings.
-
Calculate Percent Viability:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
-
Plot a dose-response curve with the compound concentration on the x-axis (log scale) and the corresponding % viability on the y-axis.
-
Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data and calculate the precise IC₅₀ value.[16]
-
Alternatively, for a simpler estimation, the IC₅₀ can be determined from the linear equation of the graph where the percent viability is between two points straddling the 50% mark.[17]
Sample Data Presentation
| Dichloropurine Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Untreated Control) | 1.152 | 0.085 | 100.0% |
| 0 (Vehicle Control) | 1.148 | 0.091 | 99.7% |
| 1 | 1.023 | 0.076 | 88.8% |
| 5 | 0.855 | 0.063 | 74.2% |
| 10 | 0.591 | 0.049 | 51.3% |
| 25 | 0.312 | 0.031 | 27.1% |
| 50 | 0.145 | 0.019 | 12.6% |
| 100 | 0.088 | 0.015 | 7.6% |
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Microbial contamination (bacteria/yeast can reduce MTT).- Phenol red in medium interference.- Compound interference.[13] | - Inspect plates for contamination.- Use phenol red-free medium during MTT incubation.- Run compound-only controls to check for direct MTT reduction.[7] |
| Low Absorbance Readings | - Cell seeding density is too low.- Insufficient MTT incubation time.- Cells are not healthy or are in lag phase.[13][15] | - Optimize cell number via a titration experiment.- Increase MTT incubation time (up to 4 hours).- Use cells in the logarithmic growth phase and ensure proper culture conditions. |
| High Variability Between Replicates | - Inaccurate pipetting.- Uneven cell distribution in wells.- "Edge effect" due to evaporation.[7][13] | - Ensure pipettes are calibrated; use a multichannel pipette for consistency.- Gently resuspend cell stock before plating.- Avoid using the outer wells of the plate for experimental data. |
| Incomplete Solubilization of Crystals | - Insufficient solvent volume or mixing.- Formazan crystals attached too firmly to the plate.[7] | - Ensure 100 µL of DMSO is added.- Increase shaking time on an orbital shaker; gently pipette up and down if needed. |
References
- 1. Enhancement of Tumor Cell Death by Combining gef Gene Mediated Therapy and New 1,4-Benzoxazepin-2,6-Dichloropurine Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel dichlorophenyl urea compounds inhibit proliferation of human leukemia HL-60 cells by inducing cell cycle arrest, differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchhub.com [researchhub.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT Assay | AAT Bioquest [aatbio.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. atcc.org [atcc.org]
- 16. cdn6.f-cdn.com [cdn6.f-cdn.com]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Annexin V Assay in Detecting Purine Analog-Induced Apoptosis
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Annexin V assay for the robust detection and quantification of apoptosis induced by purine analogs. It integrates established scientific principles with field-proven insights to ensure technical accuracy and experimental success.
Introduction: The Intersection of Purine Analogs and Programmed Cell Death
Purine analogs, such as fludarabine, cladribine, and pentostatin, are a cornerstone in the treatment of various hematological malignancies.[1][2] Their therapeutic efficacy is largely attributed to their ability to trigger apoptosis, or programmed cell death, in rapidly proliferating cancer cells.[3][4] Understanding the molecular mechanisms by which these compounds induce apoptosis is critical for drug development and for optimizing therapeutic strategies.
Following administration, purine analogs are transported into cells and intracellularly phosphorylated to their active triphosphate forms.[4][5] These active metabolites exert their cytotoxic effects primarily by interfering with DNA synthesis and repair.[3][4] For instance, fludarabine triphosphate (F-ara-ATP) can be incorporated into the DNA strand, leading to the termination of DNA elongation.[5] This incorporation and the inhibition of key enzymes like ribonucleotide reductase cause an accumulation of DNA strand breaks.[3][6] The resulting DNA damage activates cellular stress responses, including the p53 pathway, which in turn initiates the intrinsic apoptotic cascade.[6][7] This pathway is characterized by the release of cytochrome c from the mitochondria, which ultimately leads to the activation of a cascade of cysteine proteases known as caspases.[5][6] While caspases are responsible for the execution phase of apoptosis, including DNA fragmentation, other key events, such as the externalization of phosphatidylserine, can occur independently of caspase activity.[8]
The Annexin V assay is a widely used and reliable method for detecting one of the earliest and most characteristic hallmarks of apoptosis: the externalization of phosphatidylserine (PS).[6] In healthy, viable cells, PS is strictly maintained on the inner leaflet of the plasma membrane.[9][10] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it acts as an "eat-me" signal for phagocytes.[10][11]
Principle of the Annexin V Assay
The Annexin V assay leverages the high, calcium-dependent affinity of the Annexin V protein for phosphatidylserine.[6][10] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), cells that have externalized PS can be readily identified and quantified using flow cytometry or fluorescence microscopy.[6][9]
To differentiate between various stages of cell death, the assay is typically performed with a dual-staining approach using a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD).[6][9] These dyes are membrane-impermeant and are therefore excluded from live cells and early apoptotic cells which have intact plasma membranes. However, in late-stage apoptotic and necrotic cells, the membrane integrity is compromised, allowing these dyes to enter and intercalate with DNA, producing a strong fluorescent signal.[6]
This dual-staining strategy allows for the discrimination of four distinct cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often resulting from mechanical injury).
Visualizing the Molecular Cascade and Experimental Workflow
To provide a clear conceptual framework, the following diagrams illustrate the key molecular events in purine analog-induced apoptosis and the subsequent detection using the Annexin V assay.
Figure 1: Simplified signaling pathway of purine analog-induced apoptosis leading to phosphatidylserine (PS) externalization.
Figure 2: Experimental workflow and data interpretation for the Annexin V assay using flow cytometry.
Detailed Experimental Protocol
This protocol provides a robust methodology for assessing apoptosis in suspension or adherent cell lines treated with purine analogs.
Materials and Reagents
-
Cells of interest (e.g., leukemia or lymphoma cell lines)
-
Purine analog of interest (e.g., fludarabine, cladribine)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Annexin V Apoptosis Detection Kit (containing Annexin V conjugate, PI solution, and 10X Binding Buffer)
-
Apoptosis inducer (e.g., staurosporine or etoposide) for positive control
-
Microcentrifuge tubes or 5 mL polystyrene round-bottom tubes for flow cytometry
-
Flow cytometer
Experimental Procedure
Step 1: Cell Seeding and Treatment
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Treat cells with the desired concentrations of the purine analog for the intended duration. Include an untreated (vehicle) control.
-
For a positive control, treat a separate sample of cells with a known apoptosis inducer.[10]
-
For setting up the flow cytometer, you will need the following controls:
-
Unstained cells
-
Cells stained with only Annexin V conjugate (no PI)
-
Cells stained with only PI (no Annexin V)
-
Step 2: Cell Harvesting
-
Suspension Cells:
-
Transfer the cell suspension to a conical tube.
-
Centrifuge at 300-400 x g for 5 minutes at room temperature.
-
Carefully aspirate the supernatant.
-
-
Adherent Cells:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Gently wash the adherent cells with PBS.
-
Detach the cells using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Crucially, avoid harsh trypsinization as it can damage the cell membrane and lead to false-positive results. [6] If using trypsin, ensure it is neutralized promptly.
-
Combine the detached cells with the collected supernatant from step 1.
-
Centrifuge the combined cell suspension at 300-400 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Step 3: Staining
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging as before.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of the fluorochrome-conjugated Annexin V.
-
Add 5 µL of the PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][12] Fluorochromes are light-sensitive, so protection from light is essential. [10]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[13]
Step 4: Flow Cytometry Analysis
-
Analyze the samples on the flow cytometer immediately. Delays can lead to changes in staining patterns as apoptosis progresses.[10]
-
Use the unstained control to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest.
-
Use the single-stained controls (Annexin V only and PI only) to set up fluorescence compensation correctly. This is critical to correct for spectral overlap between the fluorochromes.[10]
-
Acquire data for all samples, collecting a sufficient number of events (typically 10,000-20,000) within the primary cell gate.
Data Analysis and Interpretation
The data from the flow cytometer is typically displayed as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. Quadrant gates are applied based on the control samples to delineate the four populations as described in Section 2.
| Quadrant | Annexin V Staining | PI Staining | Cell Population | Interpretation |
| Lower Left (Q3) | Negative | Negative | Viable Cells | Healthy cells with intact membranes and no PS externalization.[10] |
| Lower Right (Q4) | Positive | Negative | Early Apoptotic Cells | Cells in the early stages of apoptosis with externalized PS but intact membranes.[10] |
| Upper Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic Cells | Cells in the late stages of apoptosis or necrosis with externalized PS and compromised membranes.[10] |
| Upper Left (Q1) | Negative | Positive | Necrotic Cells | Primarily necrotic cells that have lost membrane integrity without significant PS externalization, often due to mechanical injury.[10] |
The percentage of cells in each quadrant should be recorded. To determine the net effect of the purine analog, subtract the percentage of apoptotic cells in the untreated control from the treated samples.[14]
Troubleshooting and Best Practices
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in negative control | - Over-trypsinization or harsh cell handling.[3] - Cells are overgrown or unhealthy. | - Use a gentle cell detachment method. - Ensure cells are in the logarithmic growth phase and handled gently. |
| Weak or no Annexin V signal in positive control | - Ineffective apoptosis induction. - Reagents are expired or improperly stored. - Insufficient calcium in the binding buffer. | - Optimize the concentration and incubation time of the apoptosis inducer. - Use fresh reagents and verify storage conditions. - Ensure 1X Binding Buffer is prepared correctly. |
| High percentage of PI-positive cells in all samples | - Harsh cell handling during harvesting or staining. - Staining incubation time was too long. | - Handle cells gently at all stages. - Adhere to the recommended 15-minute incubation time. |
| Most cells are in the late apoptotic quadrant (AnnV+/PI+) | - The drug concentration or incubation time is too high, causing rapid progression to late-stage apoptosis.[15] | - Perform a dose-response and time-course experiment to identify optimal conditions for detecting early apoptosis. |
| Spectral overlap between fluorochromes | - Incorrect compensation settings. | - Carefully set up compensation using single-stained positive controls.[10] |
Conclusion
The Annexin V assay is a powerful and specific method for quantifying apoptosis induced by purine analogs. By understanding the molecular basis of both the drug's action and the assay's principle, researchers can generate reliable and reproducible data. Adherence to a well-structured protocol, including the use of appropriate controls and gentle cell handling, is paramount for achieving high-quality results. This guide provides the necessary framework to successfully employ the Annexin V assay in the evaluation of purine analog efficacy and the broader study of programmed cell death.
References
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. My Treatment Approach to Hairy Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fludarabine- and gemcitabine-induced apoptosis: incorporation of analogs into DNA is a critical event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 6. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspases influence the mode but not the extent of cell death induced by purine analogues in chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells [medsci.org]
- 11. Essential role of phosphatidylserine externalization in apoptosing cell phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 13. New Insights into Molecular Mechanisms of Fludarabine | Semantic Scholar [semanticscholar.org]
- 14. A purine nucleoside phosphorylase (PNP) inhibitor induces apoptosis via caspase-3-like protease activity in MOLT-4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
Deprotection of Benzoyl Groups in Nucleoside Synthesis: A Detailed Guide to Methods and Protocols
In the intricate field of nucleoside and oligonucleotide synthesis, the strategic use and subsequent removal of protecting groups are paramount to achieving high yields and purity of the final product. The benzoyl (Bz) group is a stalwart protecting group for the exocyclic amines of nucleobases like adenosine and cytidine, as well as for the hydroxyl groups of the sugar moiety.[1][2] Its robustness under various synthetic conditions, particularly the acidic steps required for detritylation, makes it a valuable tool.[2] However, the ultimate success of a synthetic strategy hinges on the efficient and clean removal of these benzoyl groups to unveil the desired biologically active molecule.
This comprehensive guide provides an in-depth exploration of the prevalent methods for benzoyl group deprotection in nucleoside synthesis. We will delve into the mechanistic underpinnings of each technique, present detailed, field-proven protocols, and offer insights to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific synthetic challenges.
The Chemical Rationale for Benzoyl Group Removal
The deprotection of benzoyl groups is fundamentally a hydrolysis reaction, typically facilitated by a basic reagent. The ester or amide linkage of the benzoyl group is susceptible to nucleophilic attack, leading to its cleavage. The choice of base and reaction conditions is critical and is dictated by the overall protecting group strategy, the sensitivity of the nucleoside or oligonucleotide to the reaction conditions, and the desired level of selectivity.[3][4]
Key Deprotection Methodologies: A Comparative Overview
Several methods have been established for the effective removal of benzoyl groups. The most common approaches involve the use of sodium methoxide in methanol (Zemplén conditions), ammonia-based reagents, and other amine-containing solutions. Each method presents a unique set of advantages and considerations.
Zemplén Deacylation: The Classic Approach with Sodium Methoxide
The Zemplén deacylation, utilizing a catalytic amount of sodium methoxide in methanol, is a venerable and highly efficient method for the removal of O-benzoyl groups from the sugar moiety.[4][5] This reaction is typically rapid and proceeds with high yields.
Mechanism of Action: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the carbonyl carbon of the benzoyl group. This transesterification reaction results in the formation of the deprotected hydroxyl group and methyl benzoate as a byproduct. The catalytic nature of the reaction is sustained by the regeneration of the methoxide ion.
Experimental Protocol: Zemplén Deprotection of a Benzoylated Nucleoside
Materials:
-
Benzoyl-protected nucleoside
-
Anhydrous methanol (MeOH)[4]
-
Sodium methoxide (NaOMe) solution (0.5 M in methanol)[6]
-
Amberlite IR-120 (H⁺) resin or equivalent acidic resin[1]
-
Thin Layer Chromatography (TLC) supplies
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the benzoyl-protected nucleoside in anhydrous methanol (e.g., 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (typically 0.1 equivalents) dropwise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and monitor its progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 95:5 v/v). The deprotected product will have a lower Rf value than the starting material.
-
Once the reaction is complete (typically within 1-4 hours), neutralize the mixture by adding Amberlite IR-120 (H⁺) resin until the pH is neutral.[1]
-
Stir for an additional 15-20 minutes.
-
Filter off the resin and wash it with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude deprotected nucleoside.
-
Purify the product as necessary, for example, by silica gel chromatography.
Causality and Insights: The use of anhydrous methanol is crucial for selective O-debenzoylation, as the presence of water can lead to the hydrolysis of other sensitive groups.[7] The catalytic amount of sodium methoxide is generally sufficient for complete deprotection of O-benzoyl groups. For N-benzoyl groups, which are less reactive, stoichiometric amounts of the base and longer reaction times may be necessary.
Ammonolysis: The Workhorse of Oligonucleotide Deprotection
Ammonia, in various formulations, is the most widely used reagent for the deprotection of benzoyl groups, particularly in the context of solid-phase oligonucleotide synthesis. It is effective for removing both N-benzoyl and O-benzoyl groups.
a) Aqueous Ammonium Hydroxide:
Concentrated aqueous ammonium hydroxide (28-30%) is a standard reagent for the simultaneous cleavage of the oligonucleotide from the solid support and the removal of all protecting groups.[8] The reaction is typically performed at elevated temperatures to expedite the process.
b) Ammonia in Methanol (Methanolic Ammonia):
A saturated solution of ammonia in methanol offers a milder alternative to aqueous ammonia and is suitable for both N- and O-debenzoylation.[1] This method is often employed for deprotection of single nucleosides or for substrates that are sensitive to the more forcing conditions of aqueous ammonia at high temperatures.
Mechanism of Action: Ammonia acts as a nucleophile, attacking the carbonyl carbon of the benzoyl group. This leads to the formation of the deprotected amine or hydroxyl group and benzamide as a byproduct.
Experimental Protocol: Deprotection with Aqueous Ammonium Hydroxide
Materials:
-
Benzoyl-protected nucleoside or oligonucleotide on solid support
-
Concentrated ammonium hydroxide (28-30%)[8]
-
Sealed reaction vial or tube
-
Heating block or oven
Procedure:
-
Place the benzoyl-protected substrate in a sealed vial.
-
Add a sufficient volume of concentrated ammonium hydroxide to completely immerse the substrate.
-
Seal the vial tightly to prevent the escape of ammonia gas.
-
Heat the reaction mixture to 55-65 °C.[3]
-
The reaction time can vary from 2 to 12 hours, depending on the substrate and the lability of the protecting groups. Monitor the reaction by HPLC for oligonucleotides or TLC for single nucleosides.[8]
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully open the vial in a well-ventilated fume hood and evaporate the ammonia solution under a stream of nitrogen or using a centrifugal evaporator.[3]
-
The residue contains the deprotected product, which can be further purified.
Experimental Protocol: Deprotection with Ammonia in Methanol
Materials:
-
Benzoyl-protected nucleoside
-
Anhydrous methanol
-
Ammonia gas or a pre-made saturated solution of ammonia in methanol
-
Round-bottom flask
-
TLC supplies
Procedure:
-
Dissolve the benzoylated nucleoside in anhydrous methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution until saturation is achieved, or add a sufficient volume of a pre-made saturated solution of ammonia in methanol.[9]
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, evaporate the solvent and excess ammonia under reduced pressure to obtain the crude product.
-
Purify as needed.
Methylamine-Containing Reagents: The Fast Track to Deprotection
For applications requiring rapid deprotection, such as high-throughput oligonucleotide synthesis, reagents containing methylamine have gained prominence. A common formulation is a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine, often referred to as AMA.[3]
Mechanism of Action: Methylamine is a stronger nucleophile than ammonia, leading to a significant acceleration of the deprotection reaction.
Experimental Protocol: Rapid Deprotection with AMA
Materials:
-
Benzoyl-protected oligonucleotide on solid support
-
AMA reagent (1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)[4]
-
Sealed reaction vial
-
Heating block
Procedure:
-
Place the solid support-bound oligonucleotide in a sealed vial.
-
Add the freshly prepared AMA reagent to the vial.
-
Seal the vial tightly.
-
Heat the reaction mixture to 65 °C for 10-15 minutes.[4]
-
Cool the reaction vial to room temperature.
-
In a fume hood, carefully open the vial and transfer the supernatant containing the deprotected oligonucleotide to a clean tube.
-
The product is then ready for purification.
Causality and Insights: The use of AMA dramatically reduces the deprotection time compared to traditional ammonium hydroxide methods. However, it is a more aggressive reagent, and its compatibility with other sensitive functionalities on the oligonucleotide should be considered.[2]
Comparative Summary of Deprotection Methods
| Deprotection Method | Reagent(s) | Solvent | Temperature | Reaction Time | Typical Yield (%) | Key Considerations |
| Zemplén Deacylation | Sodium Methoxide (catalytic) | Methanol (MeOH) | 0 °C to Room Temp. | 30 mins to 4 hrs | >95 | Primarily for O-benzoyl groups. Requires anhydrous conditions for optimal selectivity.[1][4] |
| Aqueous Ammonia | Conc. NH₄OH | Water | 55-65 °C | 2-12 hrs | >95 | Standard method for oligonucleotide deprotection. Slower than AMA.[3][8] |
| Ammonia in Methanol | 7N Ammonia in Methanol | Methanol (MeOH) | Room Temp. | 5-24 hrs | 65-90 | Milder than aqueous ammonia. Suitable for sensitive substrates.[1][7] |
| AMA | NH₄OH / 40% aq. MeNH₂ (1:1) | Water | 65 °C | 10-15 mins | >95 | Very rapid deprotection. More aggressive reagent.[4] |
| Potassium Carbonate | K₂CO₃ | Methanol (MeOH) | Room Temp. | 4 hrs | - | A mild method suitable for sensitive substrates.[4] |
Visualizing the Deprotection Workflow
The general workflow for the deprotection of a benzoylated nucleoside can be visualized as a series of sequential steps, from substrate preparation to the final purified product.
Caption: General workflow for benzoyl group deprotection.
Mechanistic Representation of Base-Catalyzed Deprotection
The fundamental chemical transformation in benzoyl group removal involves a nucleophilic acyl substitution reaction.
Caption: Simplified mechanism of nucleophilic acyl substitution.
Analytical Monitoring: Ensuring Complete Deprotection
Careful monitoring of the deprotection reaction is essential to ensure its completion and to avoid over-exposure of the product to harsh conditions.
-
Thin-Layer Chromatography (TLC): A rapid and convenient method for qualitatively assessing the progress of the reaction for single nucleosides. The deprotected product, being more polar, will exhibit a lower retention factor (Rf) than the benzoylated starting material.[3]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of oligonucleotide deprotection. Reverse-phase HPLC can be used to separate the fully deprotected oligonucleotide from any remaining partially protected species.[3]
-
Mass Spectrometry (MS): Confirms the identity of the deprotected product by determining its molecular weight.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the deprotected nucleoside by showing the disappearance of the characteristic aromatic proton signals of the benzoyl group.[3]
Conclusion: A Strategic Choice for Synthetic Success
The deprotection of benzoyl groups is a critical final step in the synthesis of nucleosides and oligonucleotides. The choice of the deprotection method is a strategic decision that must be made in the context of the overall synthetic plan. For rapid, high-throughput applications, methylamine-containing reagents like AMA are often the preferred choice. For sensitive substrates or when greater control is required, milder methods such as methanolic ammonia or Zemplén deacylation for O-benzoyl groups are more appropriate. By understanding the underlying chemical principles and adhering to well-established protocols, researchers can confidently and efficiently obtain their target molecules in high purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 0.5 M(0.5 N) in methanol, solution, ACS reagent grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Solubility of Benzoylated Purine Analogs in Aqueous Solutions
Welcome to the technical support center for handling benzoylated purine analogs. The addition of a benzoyl group, often used as a protecting group in oligonucleotide synthesis, significantly increases the lipophilicity of the purine core.[1][2] This chemical modification, while synthetically useful, presents a common and frustrating challenge for researchers: poor aqueous solubility. This guide provides a structured troubleshooting framework, from fundamental techniques to advanced formulation strategies, to help you achieve successful solubilization for your experiments.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial hurdles researchers face. We recommend starting here to resolve straightforward solubility issues.
Q1: My benzoylated purine analog won't dissolve in my aqueous buffer (e.g., PBS, cell culture media). What is my first step?
A1: Direct dissolution of highly hydrophobic compounds like benzoylated purine analogs in aqueous systems is generally not feasible and not recommended.[3] The molecular structure is dominated by nonpolar regions, leading to minimal interaction with water molecules.
The Causality: The benzoyl group and the purine ring system are largely hydrophobic. In an aqueous environment, water molecules form a highly ordered "cage" around the nonpolar molecule, which is entropically unfavorable, leading to aggregation and failure to dissolve.
Recommended Action: Your first step should be to create a concentrated stock solution in a suitable organic solvent.
-
Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent due to its high solubilizing power for a wide range of compounds and its miscibility with water.[4][5] Always use anhydrous, high-purity DMSO to avoid introducing moisture that can affect compound stability.
-
Other potential solvents include dimethylformamide (DMF) or ethanol, but these are often less effective for highly lipophilic molecules and can have higher cellular toxicity.[5]
Q2: I've successfully dissolved my compound in DMSO, but it immediately precipitates when I dilute it into my aqueous experimental medium. Why is this happening and how can I fix it?
A2: This common phenomenon is known as "solvent shock" or precipitation upon dilution. It occurs when a compound dissolved in a strong organic solvent is rapidly transferred to a weak solvent system (your aqueous buffer), causing it to crash out of solution.[3]
The Causality: The compound is stable in the high-concentration DMSO environment. When you add this small volume of DMSO stock to a large volume of aqueous buffer, the local concentration of DMSO is no longer sufficient to keep the hydrophobic compound dissolved. The compound molecules rapidly aggregate rather than dispersing.
Recommended Action: Optimize Your Dilution Technique.
-
Pre-warm the Aqueous Medium: The solubility of most compounds increases with temperature. Pre-warming your cell culture medium or buffer to 37°C can help.[3]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradually acclimates the compound to the aqueous environment.[3] A detailed protocol is provided in Part 3.
-
Ensure Rapid Dispersion: Add the DMSO stock solution dropwise into the aqueous medium while vortexing or swirling gently.[3] This prevents the formation of localized high concentrations of the compound that can initiate precipitation.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A3: While an excellent solvent, DMSO is not inert and can impact cell health. High concentrations can cause cytotoxicity, differentiation, or other off-target effects, confounding your experimental results.
Recommended Action: Minimize Final DMSO Concentration.
-
General Guideline: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5% , and ideally at or below 0.1% .[3]
-
Self-Validation: It is critical to run a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to ensure that any observed effects are due to your compound and not the solvent.[3]
Q4: My compound solution is clear initially, but after a few hours or overnight in the incubator, I see a cloudy precipitate. What could be the cause?
A4: Delayed precipitation is a frustrating issue that points to the meta-stability of your solution. Several factors related to the dynamic environment of a cell culture incubator can be at play.
The Causality & Solutions:
-
Changes in pH: Cellular metabolism can cause the pH of the culture medium to drift over time. The solubility of purine analogs, which contain ionizable nitrogen atoms, can be highly pH-dependent.[3][6] A slight change in pH can dramatically decrease solubility.
-
Solution: Ensure your medium is adequately buffered. For sensitive compounds, consider testing solubility in buffers of varying pH to find the optimal range.
-
-
Interaction with Media Components: Your compound may be slowly interacting with salts, proteins (especially in serum), or other components in the medium to form less soluble complexes.[3]
-
Solution: Test the compound's stability in a simpler buffered solution (like PBS) to see if media components are the issue. If so, you may need to explore alternative basal media formulations or advanced solubilization techniques.
-
-
Evaporation: In long-term cultures, evaporation can concentrate all media components, including your compound, pushing it beyond its solubility limit.[3]
-
Solution: Ensure proper humidification in your incubator and use sealed flasks or plates when possible.
-
Part 2: Advanced Solubilization Strategies
If the standard techniques in Part 1 are insufficient, more advanced formulation strategies may be necessary.
Q5: Standard DMSO/co-solvent methods aren't working for my benzoylated purine analog. What other formulation strategies can I try?
A5: For particularly challenging compounds, you may need to move beyond simple solvent-based approaches and explore methods that fundamentally alter the compound's interaction with the aqueous environment. These "enabling" formulation strategies are designed to improve the biological performance of poorly soluble drugs.[7][8]
Recommended Strategies:
-
pH Modification: Systematically adjusting the pH of the vehicle to ionize the molecule.
-
Use of Co-solvents: Incorporating a third component to bridge the polarity gap between water and your compound.[9][10]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a soluble carrier.[9][11]
Below is a decision workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for solubilizing compounds.
Q6: How can I use pH to my advantage to improve the solubility of my benzoylated purine analog?
A6: The solubility of ionizable compounds is highly dependent on the pH of the solution.[6] Purine analogs contain multiple nitrogen atoms that can be protonated (accept a proton, H+) or deprotonated (lose a proton) depending on the pH. The charged, or ionized, form of a molecule is generally much more water-soluble than the neutral form.
The Causality: The pKa value of an ionizable group is the pH at which 50% of the molecules are in the ionized form and 50% are in the neutral form. By adjusting the pH of your solution to be approximately 1-2 units away from the pKa (lower for a base, higher for an acid), you can shift the equilibrium to favor the more soluble ionized form. For purine analogs, which are typically weak bases, lowering the pH will protonate the basic nitrogen atoms, creating a positive charge and increasing aqueous solubility.[12]
Recommended Action: Perform a pH-Solubility Profile.
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 7.5).
-
Add a small, consistent amount of your DMSO stock solution to each buffer.
-
Observe for precipitation and, if possible, quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV. This will reveal the optimal pH for maximum solubility. A detailed protocol is provided in Part 3.
Q7: What are cyclodextrins and how can they help solubilize my benzoylated purine analog?
A7: Cyclodextrins are a family of cyclic oligosaccharides derived from starch.[13] They have a unique molecular structure resembling a truncated cone or donut, with a hydrophilic (water-loving) exterior surface and a lipophilic (fat-loving) central cavity.[11][13] This structure makes them powerful tools for increasing the aqueous solubility of poorly soluble drugs.[14][15][16]
The Causality: Inclusion Complex Formation. The hydrophobic benzoylated purine analog is sterically and energetically favored to enter the lipophilic cavity of the cyclodextrin, forming a non-covalent "inclusion complex."[11][13] The exterior of this new complex is hydrophilic, allowing it to dissolve readily in water, effectively shuttling the insoluble "guest" molecule into the solution.[11][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[13]
Caption: Cyclodextrin forming an inclusion complex with a drug.
Part 3: Protocols and Methodologies
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
-
Preparation: Use an analytical balance to accurately weigh a small amount (e.g., 1-5 mg) of your benzoylated purine analog into a sterile, amber glass vial.[17]
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a high concentration (e.g., 10-50 mM). It is easier to dilute from a higher concentration than to work with a stock that is too dilute.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to facilitate complete dissolution.
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be completely clear.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Serial Dilution into Aqueous Medium to Avoid Precipitation
This protocol details the preparation of a 10 µM working solution from a 10 mM DMSO stock.
-
Preparation: Pre-warm your final aqueous medium (e.g., cell culture media + 10% FBS) to 37°C.
-
Intermediate Dilution (1:100): In a sterile microcentrifuge tube, add 99 µL of the pre-warmed medium. To this, add 1 µL of your 10 mM DMSO stock solution. This creates a 100 µM intermediate solution with a DMSO concentration of 1%. Vortex gently.[3]
-
Final Dilution (1:10): In a sterile conical tube, place 9 mL of the pre-warmed medium. Add 1 mL of the 100 µM intermediate solution to the 9 mL of medium.
-
Mixing: Mix gently by inverting the tube several times. This yields a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before use. Use immediately.
Part 4: Summary Tables and Quick Reference
Table 1: Common Solvents for Initial Stock Preparation
| Solvent | Abbreviation | Key Properties | Considerations |
| Dimethyl sulfoxide | DMSO | High solubilizing power, miscible with water. | Can be cytotoxic at >0.5%. Use anhydrous grade.[3][18] |
| Dimethylformamide | DMF | Good solubilizing power, polar aprotic. | More toxic than DMSO. Use with caution.[5] |
| Ethanol | EtOH | Miscible with water, less toxic. | Lower solubilizing power for highly lipophilic compounds. |
| Polyethylene Glycol 400 | PEG 400 | Water-miscible co-solvent, low toxicity. | Can increase viscosity. Often used in formulations.[19] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation upon dilution | Solvent shock; compound concentration exceeds solubility limit in the final mixture. | Pre-warm aqueous medium; add stock dropwise with mixing; perform serial dilutions.[3] |
| Delayed Precipitation in incubator | pH drift in media; interaction with media components; evaporation. | Check media buffering; test stability in PBS; ensure proper incubator humidification.[3] |
| Low Solubility even with optimized dilution | Extremely high lipophilicity of the analog. | Explore advanced strategies: pH modification, co-solvents (PEG), or cyclodextrin complexation.[6][9][11] |
| Cell Toxicity or Off-Target Effects | DMSO concentration is too high. | Keep final DMSO concentration ≤0.1%. Always run a DMSO vehicle control.[3] |
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemicaljournals.com [chemicaljournals.com]
- 16. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 17. unmc.edu [unmc.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Purine Nucleoside Analogs In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of purine nucleoside analogs in in vitro settings. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical methodologies required to ensure the specificity and validity of your experimental results.
Purine nucleoside analogs are a cornerstone of antiviral and anticancer therapies, primarily functioning as antimetabolites that interfere with nucleic acid synthesis.[1][2] Their mechanism relies on intracellular metabolic activation, often through phosphorylation by cellular kinases, to their active triphosphate forms.[2][3] These active metabolites can then be incorporated into DNA or RNA, leading to chain termination, or they can inhibit key enzymes involved in nucleotide metabolism.[3] However, their structural similarity to endogenous purines creates a significant risk of off-target effects, which can confound experimental data and lead to misinterpretation of a compound's true mechanism of action.[4][5]
This guide is designed to help you proactively identify, troubleshoot, and minimize these off-target effects.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during in vitro experiments with purine nucleoside analogs in a direct question-and-answer format.
Question 1: I'm observing high levels of cytotoxicity at low concentrations of my purine analog, even in my control cell lines. Is this an off-target effect?
Answer:
This is a classic sign of potential off-target activity. While potent on-target effects can cause cytotoxicity, promiscuous activity against essential cellular machinery is a common issue. The underlying causes are often multifactorial.
Probable Causes:
-
Inhibition of Host Polymerases: The analog may be inhibiting essential host DNA or RNA polymerases, including mitochondrial DNA polymerase γ (POLG), leading to mitochondrial dysfunction and broad cellular toxicity.[4]
-
Disruption of Nucleotide Pools: The compound or its metabolites may inhibit enzymes crucial for maintaining balanced deoxynucleotide (dNTP) pools, such as ribonucleotide reductase.[6] This imbalance is highly toxic to cells.
-
Off-Target Kinase Inhibition: The purine scaffold is a "privileged structure" in medicinal chemistry and can fit into the ATP-binding pocket of numerous protein kinases, disrupting vital signaling pathways.[7]
-
Metabolic Activation in All Cells: The enzymes responsible for activating your analog, particularly those in the purine salvage pathway, may be ubiquitously expressed, leading to non-specific activation and toxicity.[8]
Step-by-Step Solutions:
-
Refine Dose-Response and Time-Course:
-
Action: Perform a comprehensive dose-response analysis across a wide concentration range (e.g., from picomolar to high micromolar) in both your target and control cell lines.
-
Rationale: This will help you define a therapeutic window where on-target effects might be distinguishable from general toxicity. An exceedingly steep dose-response curve often suggests off-target effects.
-
Action: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) at a fixed concentration.
-
Rationale: Off-target effects may manifest at different kinetics than the intended on-target effect. Shorter incubation times might be sufficient to observe the desired outcome while minimizing toxicity.
-
-
Employ Counter-Screening Assays:
-
Action: Screen your compound against a panel of purified kinases. Commercial services are widely available for this purpose.[9]
-
Rationale: This provides a direct, quantitative measure (IC50 values) of your compound's activity against a broad spectrum of potential off-targets, revealing its selectivity profile.
-
Action: If available, test the analog in cell-based assays for known off-targets, such as mitochondrial toxicity assays or assays measuring the activity of DNA repair pathways.
-
-
Use Genetically-Defined Cell Lines:
-
Action: If the primary target of your analog is known, test its cytotoxicity in a cell line where the target has been knocked out (KO) or knocked down (KD).
-
Rationale: In a true on-target effect, the KO/KD cell line should show significant resistance to the compound compared to the wild-type counterpart. Persistent toxicity in the KO/KD line is a strong indicator of off-target activity.
-
Question 2: My results are highly variable between experiments, even when I use the same protocol. What could be causing this inconsistency?
Answer:
Variability is often rooted in subtle, overlooked experimental parameters. For purine analogs, which are intimately tied to cellular metabolism, consistency in cell culture is paramount.
Probable Causes:
-
Cell State and Metabolism: The metabolic state of your cells can fluctuate with passage number, confluency, and media conditions. The expression levels of nucleoside transporters (which import the drug) and kinases (which activate it) can change, altering cellular response.[10][11]
-
Compound Stability: The purine analog may be unstable in your culture medium, degrading over the course of the experiment.
-
Cell Culture Inconsistencies: Differences in seeding density can lead to variations in growth phase (logarithmic vs. stationary), which dramatically impacts susceptibility to antimetabolites.
Step-by-Step Solutions:
-
Standardize Cell Culture Practices:
-
Action: Create a standard operating procedure (SOP) for your cell culture. Use cells within a defined, narrow passage number range for all experiments.
-
Rationale: High-passage cells can accumulate genetic and phenotypic changes that alter their response to drugs.
-
Action: Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment.
-
Rationale: Cells in different growth phases have different metabolic requirements and cell cycle distributions, affecting their sensitivity to drugs that target DNA replication.[2]
-
-
Verify Compound Integrity:
-
Action: Prepare fresh dilutions of your compound from a concentrated stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Rationale: This minimizes the risk of compound degradation.
-
Action: If variability persists, consider assessing the compound's stability in your specific cell culture medium over 24-48 hours using HPLC.[12]
-
-
Implement Rigorous Controls:
-
Action: Always include a positive control (a compound with a known, stable effect) and a negative control (vehicle only) in every experiment.
-
Rationale: A consistent positive control helps verify that the assay itself is performing as expected, while the negative control establishes the baseline. This helps differentiate between true experimental variability and systemic issues.[13]
-
Question 3: I suspect my purine analog is inhibiting one or more kinases, but I don't know which ones. How can I identify them?
Answer:
Identifying specific off-target kinases is a critical step in characterizing your compound. A multi-pronged approach combining biochemical and cell-based methods is most effective.
Probable Causes:
-
The purine ring of your analog mimics the adenine ring of ATP, allowing it to bind to the active site of many kinases.[7]
Step-by-Step Solutions:
-
Biochemical Kinase Panel Screening:
-
Action: Submit your compound to a commercial kinase profiling service. These services typically screen against hundreds of purified human kinases at one or two concentrations.
-
Rationale: This provides a broad, unbiased view of your compound's kinome-wide selectivity and identifies primary off-target candidates with quantitative inhibition data.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Action: Perform a CETSA experiment. This technique assesses target engagement by measuring changes in protein thermal stability upon ligand binding in intact cells or cell lysates.[14]
-
Rationale: CETSA can confirm that your analog binds to its intended target in a cellular context and can also uncover unexpected protein interactions (off-targets) without requiring a modified compound. A protein that is stabilized at higher temperatures in the presence of your drug is a likely target.
-
-
Phospho-Proteomic Profiling & Western Blot Validation:
-
Action: Treat cells with your compound and perform a mass spectrometry-based phospho-proteomic analysis to get a global view of changes in protein phosphorylation.
-
Rationale: This provides an unbiased view of which signaling pathways are perturbed by your compound. If specific kinase pathways are affected, you will see changes in the phosphorylation of their known substrates.
-
Action: Based on the kinase panel or proteomics data, validate the findings using Western blotting.
-
Rationale: Probe for the phosphorylation status of key downstream substrates of the suspected off-target kinase. A decrease in the phosphorylation of a substrate upon treatment with your analog provides strong evidence of target engagement and inhibition in a cellular context.
-
Visualizing the Problem: Metabolic Activation & Off-Target Pathways
The diagram below illustrates the typical metabolic activation pathway for a purine nucleoside analog and highlights key points where off-target interactions can occur.
Caption: Metabolic activation and potential off-target interactions of a purine nucleoside analog.
FAQs: Experimental Design & Interpretation
Q1: How can I definitively distinguish between on-target and off-target cytotoxicity?
A rescue experiment is one of the most effective methods. If your purine analog competes with a natural nucleoside (e.g., deoxyadenosine), co-incubating the cells with your compound and an excess of that natural nucleoside should rescue the on-target cytotoxic effect. If the cells still die, the toxicity is likely due to off-target effects that are not competitively inhibited. Additionally, using target-knockout cell lines, as mentioned earlier, provides the most definitive evidence.
Q2: What is the role of the purine salvage pathway, and how does it influence my results?
The purine salvage pathway recycles purine bases from nucleic acid degradation, making it an energy-efficient alternative to de novo synthesis.[8][15] Many purine analogs are "prodrugs" that are activated by enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT).[6][16] The expression and activity of these enzymes can vary significantly between cell types. A cell line with high salvage pathway activity may be more sensitive to your analog due to more efficient activation, which can be misinterpreted as an on-target effect. Conversely, a cell line lacking a key salvage enzyme may be resistant.[15] Understanding the status of this pathway in your cell model is crucial.
Q3: How should I select the best control cell lines for my experiments?
An ideal set of control cell lines would include:
-
Target-Negative Cells: A cell line that does not express the intended target protein (e.g., if targeting a viral enzyme, an uninfected parental cell line is the perfect negative control).
-
Metabolically Different Cells: A cell line known to have low activity of the relevant purine salvage enzymes.
-
Non-proliferating Cells: Comparing results in rapidly dividing cells versus quiescent (G0/G1 arrested) cells can be insightful, as many on-target effects are specific to DNA replication, while some off-target effects are not.[3]
-
Cells with Different Transporter Expression: If the specific nucleoside transporters responsible for drug uptake are known, using cells with varying expression levels can help dissect uptake effects from intracellular activity.[10][17]
Q4: What is a robust workflow for screening a new purine nucleoside analog to proactively identify off-target effects?
A systematic, tiered approach is recommended. The workflow diagram below outlines a logical progression from initial screening to in-depth validation.
Caption: A systematic workflow for identifying and validating off-target effects of purine nucleoside analogs.
Key Experimental Protocols
To ensure reproducibility, follow these detailed protocols for common validation assays.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Your purine nucleoside analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.[2]
-
Drug Treatment: Prepare serial dilutions of your purine analog. Remove the old medium and add 100 µL of medium containing the desired drug concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Ice-cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with your purine analog at the desired concentrations for the chosen time period.
-
Cell Harvest: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[18]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use the pulse width and area parameters to exclude doublets and debris. Model the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Protocol 3: Western Blot for Kinase Pathway Analysis
This protocol is for validating a hit from a kinase screen by examining the phosphorylation of a downstream substrate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (one for the phosphorylated form of the substrate, one for the total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse directly on the plate with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-SRC) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and image the blot using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein.
Quantitative Data Summary
The following tables provide a quick reference for experimental design and interpretation.
Table 1: Troubleshooting Summary
| Problem Observed | Probable Cause | Key Solution Strategy |
|---|---|---|
| High, non-specific cytotoxicity | Off-target inhibition of essential enzymes (kinases, polymerases) | Perform counter-screening (e.g., kinase panel) and rescue experiments. |
| High inter-experimental variability | Inconsistent cell metabolic state or confluency | Standardize cell culture protocols (passage number, seeding density). |
| Unexpected cell phenotype | Disruption of unrelated pathways (e.g., DNA repair, cell cycle) | Perform cell cycle analysis and DNA damage assays (e.g., Annexin V). |
| No effect in specific cell line | Lack of activating enzymes (e.g., HPRT) or transporters | Profile expression of key genes in the purine salvage pathway and SLC transporters. |
Table 2: Key Assays for Off-Target Validation
| Assay Type | Purpose | Information Gained |
|---|---|---|
| Biochemical | ||
| Kinase Panel Screen | Broadly identifies off-target kinase interactions | IC50 values against hundreds of purified kinases. |
| Cell-Based | ||
| Target Knockout/Knockdown | Differentiates on- vs. off-target effects | Comparison of IC50 in WT vs. KO/KD cells. |
| Cellular Thermal Shift Assay (CETSA) | Confirms intracellular target engagement | Thermal stabilization of proteins bound by the compound. |
| Cell Cycle Analysis | Identifies perturbations in cell cycle progression | Quantification of cells in G0/G1, S, and G2/M phases. |
| Annexin V / PI Staining | Detects induction of apoptosis and necrosis | Differentiates between viable, apoptotic, and necrotic cells. |
| Metabolite Analysis (LC-MS) | Measures impact on nucleotide pools | Quantification of intracellular NTP and dNTP levels. |
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Membrane transporters in cell physiology, cancer metabolism and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Transporters in Toxicity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 13. youtube.com [youtube.com]
- 14. Identification and structural validation of purine nucleoside phosphorylase from Plasmodium falciparum as a target of MMV000848 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. scbt.com [scbt.com]
- 17. Polyspecific Organic Cation Transporters and their Impact on Drug Intracellular Levels and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays of Purine Derivatives
Introduction
Purine analogs are a cornerstone in the development of anticancer therapeutics, acting as antimetabolites that disrupt DNA and RNA synthesis in rapidly dividing cancer cells.[1][2] Their mechanism often involves intracellular phosphorylation to active forms that are incorporated into nucleic acids, leading to chain termination and apoptosis.[1] However, the journey from synthesis to reliable in vitro cytotoxicity data is often fraught with challenges that can lead to inconsistent and difficult-to-interpret results. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals working with these potent compounds.
This technical support center is structured to address specific issues in a question-and-answer format, moving from common compound-related problems to more complex assay-specific and cell-based artifacts. Each section provides not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Part 1: Compound-Related Issues: The Foundation of Reproducibility
Inconsistent results often originate from the physicochemical properties of the purine derivatives themselves. Addressing these foundational issues is the first critical step in troubleshooting.
FAQ 1: My purine derivative precipitates out of solution when I dilute it in cell culture medium. What's happening and how can I fix it?
This is one of the most common hurdles. Purine analogs are often hydrophobic and have poor aqueous solubility.[3][4] Direct dissolution in aqueous buffers like PBS or cell culture medium is generally not recommended as it can lead to incomplete dissolution and precipitation.[5]
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | Most purine analogs are lipophilic and will not readily dissolve in aqueous solutions.[4] | Primary Dissolution: Dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. Final DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[5] |
| Improper Dilution Technique | Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to crash out of solution. | Step-wise Dilution: Perform serial dilutions. Create an intermediate dilution in a smaller volume of medium before adding it to the final volume.[5] Proper Mixing: Add the DMSO stock dropwise while gently vortexing or swirling the pre-warmed (37°C) medium to ensure rapid and even dispersion.[5] |
| Low Temperature of Media | The solubility of most compounds decreases at lower temperatures.[5] | Always use pre-warmed (37°C) cell culture media or buffers for dilutions.[5] |
| Interaction with Media Components | The compound may form insoluble complexes with salts, proteins, or other components in the medium.[5] | Test the compound's solubility in a simpler buffered saline solution (like PBS) to see if media components are the issue. If so, consider trying a different basal media formulation.[5] |
| pH Sensitivity | The pH of the cell culture medium can influence the solubility of some purine analogs, such as allopurinol.[5] | Monitor the pH of your culture medium. If necessary, use a buffered medium to maintain a stable pH.[5] |
Experimental Workflow: Preparing a Purine Derivative Working Solution
Caption: Workflow for preparing purine derivative solutions.
FAQ 2: My compound seems to lose activity over the course of a long-term (48-72 hour) cytotoxicity assay. Why?
The stability of your purine derivative in the aqueous environment of cell culture at 37°C is a critical factor.[5]
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The purine analog may be degrading into inactive or less soluble forms at 37°C.[5] Some are also sensitive to light.[6] | Consult the manufacturer's data sheet for stability information. Prepare fresh solutions for each experiment and protect from light.[5][6] |
| Media Evaporation | In long-term cultures, evaporation can concentrate media components, potentially affecting compound stability and solubility.[5] | Ensure proper humidification of the incubator and use sealed culture vessels to minimize evaporation.[5] |
| Metabolism by Cells | Cells can metabolize the purine analog into less active or inactive forms. | This is a complex biological variable. If suspected, you may need to use a higher initial concentration or consider a shorter incubation time. |
Part 2: Assay-Specific Troubleshooting
The choice of cytotoxicity assay and its proper execution are paramount. Different assays measure different cellular parameters, and purine derivatives can interfere with specific assay chemistries.
FAQ 3: My MTT/XTT assay results are inconsistent and show high background or an underestimation of cytotoxicity. What's going on?
Metabolic assays like MTT and XTT are susceptible to chemical interference from the test compounds themselves.[7]
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Direct Reduction of Tetrazolium Dyes | Some compounds can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product in the absence of viable cells, leading to a false-positive signal (increased viability).[8][9] | Cell-Free Control: Run a control plate with your compound dilutions in media without cells. If you see a color change, your compound is interfering with the assay.[10] |
| Interference with Mitochondrial Respiration | Some compounds can disrupt mitochondrial activity, leading to an increase in MTT reduction that doesn't correlate with cell viability.[11] | Consider an orthogonal assay that does not rely on mitochondrial function, such as a Sulforhodamine B (SRB) or LDH assay.[11][12] |
| Cytostatic vs. Cytotoxic Effects | If the purine derivative is causing cell cycle arrest (cytostatic) rather than cell death (cytotoxic), the cells may still be metabolically active and able to reduce MTT, underestimating the compound's anti-proliferative effect.[11] | Use an assay that measures cell number more directly, like the SRB assay (total protein) or a luminescent assay that quantifies ATP (e.g., CellTiter-Glo®).[11] |
| Incomplete Solubilization of Formazan Crystals | If the purple formazan crystals in an MTT assay are not fully dissolved, it will lead to inaccurate and variable absorbance readings.[10] | Ensure you are using a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol) and visually confirm complete dissolution before reading the plate.[10][12] |
Troubleshooting Decision Tree for Metabolic Assays
Caption: Decision tree for troubleshooting metabolic assays.
FAQ 4: I'm using an LDH assay, but my results are still variable. What could be the issue?
Lactate Dehydrogenase (LDH) assays measure the release of this enzyme from damaged cells and are a good measure of membrane integrity. However, they are not without potential pitfalls.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound-Induced Enzyme Inactivation | Some compounds can directly inhibit the activity of the LDH enzyme, leading to an underestimation of cytotoxicity.[8] | Positive Control Check: Spike a known amount of LDH into wells containing your compound. If the LDH activity is lower than expected, your compound is likely inhibiting the enzyme. |
| Serum LDH Background | The serum in your cell culture medium contains LDH, which can contribute to high background signal. | Use a low-serum or serum-free medium for the assay, or use a heat-inactivated serum with lower LDH activity. |
| Timing of Measurement | LDH is not stable in the culture medium for extended periods. If you measure too late after treatment, the signal may be lost. | Optimize the incubation time. For many compounds, LDH release is best measured between 24 and 48 hours post-treatment. |
Part 3: Cell-Based Artifacts and Biological Complexity
The biological system itself is a major source of variability. Understanding and controlling for these factors is crucial for obtaining meaningful data.
FAQ 5: The IC50 value for my purine derivative varies significantly between experiments. How can I improve reproducibility?
Consistency in your cell culture practices is key.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Cell Health and Density | Cells that are unhealthy, over-confluent, or not in the exponential growth phase will respond differently to treatment.[10][11] | Standardize Cell Culture: Use cells within a consistent passage number range. Ensure cells are healthy (>95% viability) and seeded at a consistent density.[4] |
| "Edge Effect" in 96-well Plates | The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of media components and the test compound.[10] | Plate Mapping: Fill the perimeter wells with sterile PBS or media without cells and exclude them from your experimental data analysis.[10] |
| Pipetting Inaccuracies | Minor errors in pipetting, especially during serial dilutions of highly potent compounds, can lead to significant variations in final concentrations.[11] | Calibrate Pipettes: Regularly calibrate your pipettes. Consistent Technique: Use consistent pipetting techniques, such as reverse pipetting for viscous solutions.[12] |
| Cell Line Choice | The sensitivity to a particular purine derivative can vary significantly between different cell lines.[13] | If you are not seeing the expected cytotoxicity, consider testing a panel of cell lines to identify a more sensitive model.[13] |
FAQ 6: My purine derivative is supposed to induce apoptosis, but I'm not seeing clear evidence of it. Could there be other cell death mechanisms at play?
While many purine analogs induce apoptosis, they can also trigger other cellular processes that can complicate the interpretation of cytotoxicity data.[1][14]
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Induction of Autophagy | Some purine analogs, like thiopurines, are strong inducers of autophagy.[15][16] This can sometimes be a pro-survival mechanism that counteracts the cytotoxic effects of the compound.[17][18] | Assess Autophagy Markers: Use techniques like western blotting for LC3-II or immunofluorescence to detect autophagosome formation.[16] Combination Treatment: Consider co-treating with an autophagy inhibitor (e.g., 3-methyladenine, chloroquine) to see if it enhances the cytotoxic effect of your purine derivative.[17] |
| Off-Target Effects | The cytotoxic effects of a compound may not be due to its intended target but rather to off-target interactions.[19][20] | Target Validation: If possible, use techniques like CRISPR/Cas9 to knock out the putative target of your compound. If the compound is still cytotoxic in the knockout cells, its effects are likely off-target.[19] |
| Delayed Apoptosis | The activation of caspases and other apoptotic events can be time-dependent.[21] | Time-Course Experiment: Perform a time-course experiment to assess apoptotic markers (e.g., caspase-3/7 activation, Annexin V staining) at multiple time points post-treatment.[22][23][24][25] |
Signaling Pathway: Interplay of Apoptosis and Autophagy
Caption: Interplay between apoptosis and autophagy pathways.
Part 4: Standardized Protocols
To enhance reproducibility, follow these standardized protocols for key cytotoxicity assays.
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[1]
Methodology:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the purine derivative in the appropriate cell culture medium.[26] Replace the old medium with the medium containing the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[26]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well. Place the plate on a shaker for 5-10 minutes to ensure all formazan crystals are dissolved.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with media only). Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[26]
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay measures total cellular protein content, providing a more direct assessment of cell number.[12]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[12]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.[12]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510 nm using a microplate reader.[11]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
Troubleshooting inconsistent results in cytotoxicity assays of purine derivatives requires a systematic approach that considers the compound's properties, the assay's limitations, and the biological complexity of the cellular model. By understanding the "why" behind each experimental step and by implementing rigorous controls, researchers can enhance the reliability and reproducibility of their data, ultimately accelerating the discovery and development of novel anticancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Particle-induced artifacts in the MTT and LDH viability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive proteomic analysis of the effects of purine analogs on human Raji B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterisation of autophagy induction by the thiopurine drugs azathioprine, mercaptopurine and thioguanine in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterisation of autophagy induction by the thiopurine drugs azathioprine, mercaptopurine and thioguanine in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Autophagy inhibition enhances RAD001-induced cytotoxicity in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Autophagy Plays a Critical Role in ChLym-1-Induced Cytotoxicity of Non-Hodgkin’s Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. icr.ac.uk [icr.ac.uk]
- 21. bdbiosciences.com [bdbiosciences.com]
- 22. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Apoptotic Caspase Activation and Activity | Springer Nature Experiments [experiments.springernature.com]
- 24. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Glycosylation Conditions for Purine Bases
Welcome to the technical support center for the optimization of glycosylation conditions for purine bases. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nucleoside synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the N-glycosylation of purines. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific issues you may encounter during the glycosylation of purine bases, offering step-by-step solutions and the scientific rationale behind them.
Problem 1: Low Yield of the Desired Nucleoside
Q: I am experiencing a significantly lower than expected yield in my Vorbrüggen glycosylation reaction. What are the potential causes and how can I improve it?
A: Low yields in Vorbrüggen glycosylation are a common issue that can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Silylation of the Purine Base | The Vorbrüggen reaction relies on a silylated purine base for improved solubility and nucleophilicity.[2] Incomplete silylation leads to unreacted starting material. | - Optimize Silylation Conditions: Ensure the purine base is completely dry before silylation. Use a fresh silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). Consider heating the reaction mixture to drive the silylation to completion.[2] - Confirm Silylation: Before proceeding with the glycosylation, you can take an aliquot of the silylated base (after removal of excess silylating agent under vacuum) and analyze it by ¹H NMR to confirm the disappearance of the N-H proton. |
| Degradation of the Glycosyl Donor | The glycosyl donor, often a protected sugar acetate, can be unstable, especially in the presence of a strong Lewis acid. Degradation reduces the amount of active donor available for the reaction. | - Use a High-Quality Glycosyl Donor: Ensure your glycosyl donor is pure and dry. - Control Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or -20 °C) and slowly warm to room temperature.[3] This can minimize side reactions and degradation. |
| Suboptimal Lewis Acid Catalyst | The choice and amount of Lewis acid are critical. An insufficient amount may not activate the glycosyl donor effectively, while an excess can lead to degradation of the sugar or the product. | - Screen Lewis Acids: Common Lewis acids include trimethylsilyl trifluoromethanesulfonate (TMSOTf) and tin(IV) chloride (SnCl₄).[4] The optimal choice can be substrate-dependent. - Titrate Lewis Acid Concentration: Perform small-scale reactions to find the optimal concentration of the Lewis acid. |
| Poor Solubility of Reactants | The insolubility of the purine base or its silylated derivative can hinder the reaction.[5] | - Choose an Appropriate Solvent: Acetonitrile is a common solvent for Vorbrüggen reactions. For less soluble purines, consider using a more polar aprotic solvent or a solvent mixture.[6] |
| Reversibility of the Reaction | The glycosylation reaction can be reversible, leading to an equilibrium mixture that does not favor the product.[5] | - Use a Glycosyl Donor with a Good Leaving Group: Glycosyl donors with better leaving groups, like trifluoroacetimidates, can lead to more irreversible reactions and higher yields.[7] |
Problem 2: Poor Regioselectivity (N7 vs. N9 Isomers)
Q: My reaction is producing a mixture of N7 and N9 glycosylated purine isomers, and the separation is challenging. How can I improve the selectivity for the desired N9 isomer?
A: Achieving high regioselectivity in purine glycosylation is a significant challenge, as the purine ring has multiple nucleophilic nitrogen atoms.[5] The N9 isomer is often the thermodynamically favored product, while the N7 can be a kinetic byproduct.[4][5]
Strategies to Enhance N9 Selectivity:
-
Choice of Purine Protecting Group: The use of bulky protecting groups on the purine base can sterically hinder glycosylation at the N7 position. For instance, a 2,3-dicyclohexylsuccinimide (Cy₂SI) protecting group has been shown to promote high regioselectivity for N9 glycosylation.[8][9]
-
Reaction Conditions:
-
Solvent: Less polar solvents can sometimes favor the formation of the N9 isomer.[9]
-
Temperature: Running the reaction at a higher temperature can favor the formation of the thermodynamically more stable N9 isomer. However, this must be balanced with the potential for product degradation.
-
-
Catalyst Choice: Certain Lewis acids may favor the formation of one isomer over the other. For example, studies have investigated the use of SnCl₄ or TiCl₄ to influence the N7/N9 ratio.[4]
-
Silyl-Hilbert-Johnson Conditions: The classic Vorbrüggen conditions, which utilize a silylated heterocycle, generally favor the formation of the thermodynamically more stable N9-glycoside.[5]
Problem 3: Incorrect Anomeric Selectivity (Formation of α-Anomer)
Q: I am trying to synthesize the β-nucleoside, but I am getting a significant amount of the undesired α-anomer. What factors control anomeric selectivity, and how can I favor the β-isomer?
A: Controlling the stereochemistry at the anomeric center is a critical aspect of nucleoside synthesis. The formation of the desired β-anomer is often achieved through neighboring group participation from a protecting group at the C2' position of the sugar.[10]
Key Factors Influencing Anomeric Selectivity:
-
C2' Protecting Group:
-
Participating Groups: Acyl protecting groups (e.g., benzoyl, acetyl) at the C2' position can form a cyclic acyloxonium ion intermediate. The purine base then attacks from the opposite face (trans-attack), leading exclusively to the β-anomer (1,2-trans-glycoside).[10] This is the most reliable method for ensuring β-selectivity.
-
Non-Participating Groups: Ether protecting groups (e.g., benzyl) at the C2' position do not offer neighboring group participation. This can lead to a mixture of α and β anomers.[10] The lack of a participating group at C2' in deoxyribose makes the stereoselective synthesis of deoxynucleosides more challenging.[11]
-
-
Solvent: The choice of solvent can influence the stability of the oxocarbenium ion intermediate and affect the anomeric ratio.[3]
-
Temperature: Lower reaction temperatures generally favor the more kinetically controlled product, which can sometimes be the desired anomer depending on the reaction mechanism.[3]
-
Lewis Acid: The nature of the Lewis acid can also play a role in the stereochemical outcome.[12]
dot
Caption: Control of Anomeric Selectivity by C2' Protecting Groups.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of silylating the purine base before glycosylation?
A1: Silylating the purine base, typically with reagents like BSA or HMDS, serves two primary purposes in the Vorbrüggen glycosylation.[2][5] First, it increases the solubility of the often poorly soluble purine in the organic solvents used for the reaction. Second, it enhances the nucleophilicity of the purine nitrogen atoms, making them more reactive towards the electrophilic sugar donor.
Q2: How do I choose the right protecting groups for my sugar moiety?
A2: The choice of protecting groups for the sugar is critical for both the success of the glycosylation reaction and the ease of final deprotection.
-
For controlling β-anomeric selectivity: Use a participating group like an acetyl or benzoyl group at the C2' position.[10]
-
For stability: Benzyl ethers are robust and stable to a wide range of reaction conditions but require harsher deprotection methods (e.g., catalytic hydrogenation). Acyl groups are more labile and can be removed under basic conditions.
-
Orthogonality: Choose protecting groups that can be removed without affecting other protecting groups in your molecule (orthogonal protection strategy). For instance, silyl ethers can be removed with fluoride ions, while esters are cleaved by bases, and benzyl ethers by hydrogenation.
Q3: What analytical techniques are best for monitoring the progress of my glycosylation reaction?
A3: A combination of techniques is often ideal for monitoring reaction progress and characterizing the final product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the reaction progress by observing the consumption of starting materials and the appearance of new product spots.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the ratio of starting materials, products, and byproducts.[13] It is also a crucial tool for purification.
-
Mass Spectrometry (MS): MS, often coupled with LC (LC-MS), is used to confirm the molecular weight of the desired product and identify any side products.[14][15][16] Techniques like Multiple Reaction Monitoring (MRM) can be used for precise quantification.[15][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the structural elucidation of the final product. ¹H and ¹³C NMR confirm the overall structure, while 2D NMR techniques like NOESY can be used to definitively determine the anomeric configuration (α or β).
Q4: My final deprotection step is incomplete. What can I do?
A4: Incomplete deprotection is a common problem, especially with complex nucleoside analogues.[1]
-
Extend Reaction Time/Increase Temperature: The simplest approach is to prolong the reaction time or gently increase the temperature.
-
Use a Stronger Reagent: If mild conditions are ineffective, a stronger deprotection reagent may be necessary. For example, if Zemplén conditions (catalytic sodium methoxide in methanol) are insufficient for ester cleavage, a stronger base like potassium carbonate in methanol or aqueous ammonia might be required.
-
Ensure Reagent Purity: Deprotection reagents can degrade over time. Use fresh or properly stored reagents.
-
Solubility: Ensure your protected nucleoside is fully dissolved in the deprotection solvent. A co-solvent may be needed.
Experimental Protocols
Protocol 1: General Procedure for Vorbrüggen Glycosylation
This protocol provides a general guideline. The specific amounts, temperatures, and reaction times should be optimized for your specific substrates.
-
Silylation of the Purine Base: a. Dry the purine base (1.0 eq.) under high vacuum for several hours. b. In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the purine base in anhydrous acetonitrile. c. Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.0-3.0 eq.) to the suspension. d. Heat the mixture to reflux until the solution becomes clear, indicating complete silylation. e. Cool the reaction mixture to room temperature and then remove the solvent and excess BSA under reduced pressure.
-
Glycosylation: a. Redissolve the silylated purine base in anhydrous acetonitrile. b. In a separate flame-dried flask, dissolve the protected glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.1 eq.) in anhydrous acetonitrile. c. Cool the solution of the silylated purine to 0 °C. d. Slowly add the Lewis acid (e.g., TMSOTf, 1.2 eq.) to the silylated purine solution. e. Add the solution of the glycosyl donor dropwise to the reaction mixture at 0 °C. f. Allow the reaction to slowly warm to room temperature and stir until TLC or HPLC analysis indicates completion.
-
Work-up and Purification: a. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. b. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel.
dot
Caption: Workflow for Vorbrüggen Glycosylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 6. "N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2" by Minghong Zhong [scholarsarchive.byu.edu]
- 7. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 8. 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleoside Chemistry Blog Series (I): Structures and Chemistry | Blog | Biosynth [biosynth.com]
- 12. Catalytic glycosylation for minimally protected donors and acceptors - American Chemical Society [acs.digitellinc.com]
- 13. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Analytical Approaches for Glycan and Glycopeptide Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. aspariaglycomics.com [aspariaglycomics.com]
- 17. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Purine Analog-Based Therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating and combating resistance to purine analog-based therapies. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the complex challenges encountered in this critical area of research. Our goal is to equip you with the expertise and practical insights needed to design robust experiments, interpret your data accurately, and accelerate the development of more effective therapeutic strategies.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and fundamental concepts related to purine analog resistance.
Q1: What are the primary mechanisms of action for purine analogs?
Purine analogs, such as 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and fludarabine, are a class of antimetabolite drugs that structurally mimic natural purine bases (adenine and guanine).[1] Their therapeutic effect relies on their metabolic activation into fraudulent nucleotides.[2] Once activated, these analogs can exert their cytotoxic effects through several mechanisms:
-
Inhibition of de novo purine synthesis: Activated purine analogs can feedback-inhibit key enzymes in the purine biosynthesis pathway, leading to a depletion of the natural purine nucleotide pool necessary for DNA and RNA synthesis.[3][4]
-
Incorporation into DNA and RNA: The triphosphate forms of these analogs can be incorporated into growing DNA and RNA chains by polymerases.[2] This incorporation can lead to chain termination, DNA damage, and induction of apoptosis.[2][5]
-
Inhibition of key cellular enzymes: Some purine analogs can inhibit critical enzymes involved in DNA replication and repair, such as ribonucleotide reductase.[2]
Q2: What are the most common molecular mechanisms of resistance to purine analogs?
Resistance to purine analogs is a multifaceted problem that can arise from various alterations in cellular machinery. The most well-characterized mechanisms include:
-
Defects in Drug Metabolism and Transport:
-
Reduced Uptake: Decreased expression or function of nucleoside transporters, such as concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs), can limit the entry of purine analogs into the cell.[6][7][8]
-
Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump purine analogs out of the cell, reducing their intracellular concentration.[7][9][10]
-
Impaired Activation: Purine analogs require enzymatic conversion to their active triphosphate forms.[2] Deficiencies in activating enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) for thiopurines, can lead to resistance.[2][11]
-
Enhanced Inactivation: Increased activity of catabolic enzymes, such as xanthine oxidase for 6-MP and thioguanine, can lead to their rapid degradation.[2]
-
-
Alterations in Drug Targets and DNA Damage Response:
-
Mismatch Repair (MMR) Deficiency: A deficient MMR system can fail to recognize and repair DNA lesions caused by the incorporation of thiopurines, leading to tolerance of DNA damage and subsequent resistance.[12][13] Paradoxically, this can also lead to hypermutation.[14][15]
-
Altered Apoptotic Pathways: Mutations in key apoptotic regulators, such as TP53, can prevent the induction of cell death following purine analog-induced DNA damage.[14][15]
-
-
Role of Inosine Triphosphate Pyrophosphatase (ITPA):
-
ITPA is an enzyme that hydrolyzes inosine triphosphate (ITP) and other non-canonical purine nucleotides, preventing their incorporation into DNA and RNA.[16][17] Genetic polymorphisms in the ITPA gene that lead to reduced enzyme activity can cause an accumulation of toxic metabolites derived from purine analogs, paradoxically leading to increased toxicity in some cases, but the interplay with resistance is complex and an area of active research.[17][18][19][20]
-
Q3: How can I determine if my cell line has developed resistance to a purine analog?
The most direct method is to perform a cell viability or cytotoxicity assay.
Experimental Protocol: Determining IC50 Values using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a purine analog in your cell line of interest.
Materials:
-
Resistant and parental (sensitive) cell lines
-
Complete cell culture medium
-
Purine analog of interest
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the purine analog. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-only control.
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Interpreting the Results: A significant increase (typically >3-fold) in the IC50 value of the resistant cell line compared to the parental cell line indicates the development of resistance.
II. Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.
Problem 1: Inconsistent IC50 values for my purine analog.
Question: I am getting variable IC50 values for my purine analog across different experiments. What could be the cause, and how can I troubleshoot this?
Answer: Inconsistent IC50 values can stem from several factors. Here's a systematic approach to identify and resolve the issue:
| Potential Cause | Explanation | Troubleshooting Steps |
| Cell Health and Passage Number | Cells at high passage numbers can exhibit altered growth rates and drug sensitivities. | Maintain a consistent and low passage number for your experiments. Regularly check for mycoplasma contamination. |
| Inconsistent Seeding Density | The initial number of cells can influence the final readout of the viability assay. | Optimize and standardize the seeding density for each cell line. Use a cell counter for accurate cell seeding. |
| Drug Stability | Purine analogs can be unstable in solution. | Prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature and protect them from light. |
| Assay Timing | The duration of drug exposure and the timing of the viability assay are critical. | Standardize the incubation time for drug treatment and the time at which the viability reagent is added. |
| Edge Effects in 96-well plates | Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. | Avoid using the outer wells for experimental samples. Fill the outer wells with sterile PBS or media. |
Problem 2: My resistant cell line shows no change in drug transporter expression.
Question: I've developed a purine analog-resistant cell line, but I don't see any significant changes in the expression of common drug transporters like ENTs or ABC transporters. What other resistance mechanisms should I investigate?
Answer: If altered drug transport is not the primary resistance mechanism, consider the following possibilities and the corresponding experimental approaches:
A. Defective Mismatch Repair (MMR) System
A compromised MMR system can lead to tolerance of purine analog-induced DNA damage.
Experimental Workflow: Assessing MMR Status
-
Western Blotting: Analyze the protein expression levels of key MMR proteins, such as MSH2, MSH6, MLH1, and PMS2. A loss of expression in the resistant line compared to the parental line is indicative of MMR deficiency.
-
Microsatellite Instability (MSI) Analysis: MMR deficiency often leads to MSI. Compare the length of microsatellite repeats at specific loci between the parental and resistant cell lines using PCR-based methods.
-
Functional Assays:
-
6-Thioguanine (6-TG) Resistance Assay: MMR-deficient cells are inherently more resistant to 6-TG.[13] Compare the sensitivity of your resistant and parental lines to 6-TG.
-
Mutation Frequency Assay: Assess the spontaneous mutation rate at a reporter locus (e.g., HPRT). MMR-deficient cells will exhibit a higher mutation frequency.[13]
-
B. Altered Drug Metabolism
Changes in the activity of enzymes that activate or inactivate the purine analog can confer resistance.
Experimental Workflow: Investigating Drug Metabolism
-
Enzyme Activity Assays: Measure the enzymatic activity of key activating (e.g., HGPRT) and inactivating (e.g., xanthine oxidase) enzymes in cell lysates from both parental and resistant lines.
-
Metabolite Profiling: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular levels of the purine analog and its metabolites in both cell lines after drug treatment. A lower level of the active triphosphate metabolite in the resistant line would suggest impaired activation or enhanced degradation.
C. Alterations in Apoptotic Signaling
Defects in the apoptotic machinery can allow cells to survive despite DNA damage.
Experimental Workflow: Evaluating Apoptotic Response
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells in both parental and resistant lines after treatment with the purine analog. A reduced apoptotic population in the resistant line is indicative of a defective apoptotic response.
-
Western Blotting for Apoptotic Markers: Analyze the expression and activation (e.g., cleavage) of key apoptotic proteins such as caspases (e.g., caspase-3, caspase-9), PARP, and members of the Bcl-2 family.
Problem 3: Difficulty in generating a purine analog-resistant cell line.
Question: I'm trying to generate a resistant cell line by continuous exposure to a purine analog, but the cells are not surviving. What can I do to improve my chances of success?
Answer: Generating a resistant cell line requires a careful balance between applying selective pressure and allowing a subpopulation of cells to survive and proliferate.
Troubleshooting Strategies:
-
Start with a Low Drug Concentration: Begin with a concentration of the purine analog that is at or slightly below the IC50 value. This will kill the majority of the sensitive cells but may allow a small number of resistant or tolerant cells to survive.
-
Gradual Dose Escalation: Once the surviving cells begin to proliferate, gradually increase the concentration of the purine analog in a stepwise manner. Allow the cells to adapt and recover at each concentration before increasing it further.
-
Pulsed Treatment: Instead of continuous exposure, try a pulsed treatment regimen. Treat the cells with the purine analog for a defined period (e.g., 24-48 hours), then remove the drug and allow the cells to recover in drug-free medium. Repeat this cycle, gradually increasing the drug concentration or the duration of exposure.
-
Use a Mutagen: In some cases, pretreating the cells with a low dose of a mutagen can increase the frequency of resistance-conferring mutations. However, this approach should be used with caution as it can introduce off-target mutations.
III. Visualizing Resistance Pathways
Understanding the complex interplay of pathways involved in purine analog resistance is crucial for designing effective experiments. The following diagrams illustrate key mechanisms.
Caption: Overview of Purine Analog Metabolism and Resistance Pathways.
Caption: Role of Mismatch Repair (MMR) in Thiopurine Sensitivity and Resistance.
IV. References
-
Blombery, P., et al. (2021). Mismatch repair deficiency causes hypermutation and thiopurine resistance during ALL relapse. ResearchGate.
-
Kufe, D. W., et al. (2003). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker.
-
Yang, F., et al. (2021). Chemotherapy and mismatch repair deficiency cooperate to fuel TP53 mutagenesis and ALL relapse. Nature Cancer, 2(8), 819-834.
-
Brockman, R. W. (1965). Resistance to Purine Antagonists in Experimental Leukemia Systems. Cancer Research, 25(9_Part_1), 1596–1605.
-
Yang, F., et al. (2021). Thiopurines and mismatch repair deficiency cooperate to fuel TP53 mutagenesis and ALL relapse. Cancer Research, 81(13_Supplement), 633-633.
-
Hogarth, L. A., et al. (2019). MSH6 haploinsufficiency at relapse contributes to the development of thiopurine resistance in pediatric B-lymphoblastic leukemia. Haematologica, 104(2), 337-346.
-
Glassner, B. J., et al. (1998). Resistance to 6-thioguanine in mismatch repair-deficient human cancer cell lines correlates with an increase in induced mutations at the HPRT locus. Carcinogenesis, 19(11), 1931-1937.
-
Gileadi, O., et al. (2012). Pivotal role of inosine triphosphate pyrophosphatase in maintaining genome stability and the prevention of apoptosis in human cells. PLoS ONE, 7(2), e32313.
-
Arenas, M., et al. (2000). Genetic basis of inosine triphosphate pyrophosphohydrolase deficiency. Human Genetics, 106(1), 1-5.
-
Lewis, W., et al. (2012). The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs. Expert Opinion on Drug Metabolism & Toxicology, 8(6), 665–676.
-
Al-Bawab, A. Q., et al. (2012). ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance. The AAPS Journal, 14(1), 78–88.
-
van Dieren, J. M., et al. (2006). Inosine triphosphate pyrophosphatase and thiopurine s-methyltransferase genotypes relationship to azathioprine-induced myelosuppression. Gastroenterology, 130(4), 1133-1139.
-
King, A. E., et al. (2012). The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs. Expert Opinion on Drug Metabolism & Toxicology, 8(6), 665-676.
-
Stocco, G., et al. (2008). Genetic Polymorphism of Inosine Triphosphate Pyrophosphatase Is a Determinant of Mercaptopurine Metabolism and Toxicity During Treatment for Acute Lymphoblastic Leukemia. Clinical Pharmacology & Therapeutics, 84(2), 224-232.
-
Li, Y., et al. (2021). Cell-surface SLC nucleoside transporters and purine levels modulate BRD4-dependent chromatin states. Nature Metabolism, 3(7), 951-965.
-
Lee, J. W., et al. (2022). Effect of ITPA Polymorphism on Adverse Drug Reactions of 6-Mercaptopurine in Pediatric Patients with Acute Lymphoblastic Leukemia: A Systematic Review and Meta-Analysis. Journal of Personalized Medicine, 12(4), 524.
-
Dumontet, C., et al. (1999). Common resistance mechanisms to nucleoside analogues in variants of the human erythroleukemic line K562. Advances in Experimental Medicine and Biology, 457, 493-498.
-
Palsson, B. O., et al. (2018). Metabolic pathways and transcriptional regulons for purine biosynthesis and purine/pyrimidine uptake and salvage genes in E. coli. ResearchGate.
-
Yin, J., et al. (2021). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Oncology, 11, 749013.
-
Hohlfeld, R., & Toyka, K. v. (2019). Purine analogues. In M. H. De Baets & H. J. G. H. Oosterhuis (Eds.), Myasthenia Gravis. Taylor & Francis.
-
Pastor-Anglada, M., & Pérez-Torras, S. (2018). Emerging Roles of Nucleoside Transporters. Frontiers in Pharmacology, 9, 606.
-
Zhao, S., et al. (2020). Role of purines in regulation of metabolic reprogramming. Journal of Cellular Physiology, 235(10), 6446-6466.
-
Menéndez-Arias, L. (2009). Molecular Mechanisms of Resistance to Nucleoside Analogue Inhibitors of Human Immunodeficiency Virus Reverse Transcriptase. Viruses, 1(3), 664–697.
-
Benchchem. (n.d.). Application Notes and Protocols for Studying Purine Metabolism Using Lometrexol. Benchchem.
-
Boddu, P. C., et al. (2025). Concurrent use of nucleoside reverse transcriptase inhibitors and purine analogs is associated with worse survival for patients with myeloid neoplasms: A single-center retrospective analysis. Blood, 146(Supplement 1), 1677.
-
Wikipedia. (n.d.). Purine metabolism. Wikipedia.
-
Abunnaja, S., et al. (2021). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. International Journal of Molecular Sciences, 22(16), 8916.
-
Sluis-Cremer, N., et al. (2007). Molecular mechanisms of HIV-1 resistance to nucleoside and nucleotide reverse transcriptase inhibitors. Future Virology, 2(4), 373-382.
-
Broxterman, H. J., et al. (2016). Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines. PLoS ONE, 11(6), e0157811.
-
Kim, J. H., et al. (2024). Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. Bioorganic & Medicinal Chemistry, 101, 117628.
-
Broxterman, H. J., et al. (2016). (PDF) Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines. ResearchGate.
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
-
Pettitt, A. R. (2003). Mechanism of action of purine analogues in chronic lymphocytic leukaemia. British Journal of Haematology, 121(5), 692-702.
-
Pan, C., et al. (2023). Resilience and vulnerabilities of tumor cells under purine shortage stress. Molecular & Cellular Oncology, 10(1), 2200388.
-
Georgiev, B., et al. (2015). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Semantic Scholar.
-
Lisio, M. A., et al. (2019). Deciphering the Molecular Mechanisms behind Drug Resistance in Ovarian Cancer to Unlock Efficient Treatment Options. Cancers, 11(11), 1774.
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MSH6 haploinsufficiency at relapse contributes to the development of thiopurine resistance in pediatric B-lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to 6-thioguanine in mismatch repair-deficient human cancer cell lines correlates with an increase in induced mutations at the HPRT locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemotherapy and mismatch repair deficiency cooperate to fuel TP53 mutagenesis and ALL relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Pivotal role of inosine triphosphate pyrophosphatase in maintaining genome stability and the prevention of apoptosis in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genetic Polymorphism of Inosine Triphosphate Pyrophosphatase Is a Determinant of Mercaptopurine Metabolism and Toxicity During Treatment for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genetic basis of inosine triphosphate pyrophosphohydrolase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inosine triphosphate pyrophosphatase and thiopurine s-methyltransferase genotypes relationship to azathioprine-induced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of ITPA Polymorphism on Adverse Drug Reactions of 6-Mercaptopurine in Pediatric Patients with Acute Lymphoblastic Leukemia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,6-Dichloropurine for Preclinical Studies
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the scalable synthesis of 2,6-dichloropurine, a critical intermediate in the development of various therapeutic agents, including antiviral drugs.[1] This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Introduction to Scalable Synthesis of 2,6-Dichloropurine
2,6-Dichloropurine is a key building block in the synthesis of numerous purine analogs with significant biological activity.[1] Scaling up its synthesis from benchtop to preclinical quantities requires careful consideration of reaction conditions, reagent selection, and purification methods to ensure consistent yield, high purity, and operator safety. The most common and industrially viable routes for preparing 2,6-dichloropurine involve the chlorination of a purine ring structure.[2][3] Common starting materials include xanthine, hypoxanthine, and 2-amino-6-chloropurine.[2][4][5]
The choice of starting material and chlorinating agent significantly impacts the scalability, cost-effectiveness, and safety of the process. While methods using pyrophosphoryl chloride exist, they are often not suitable for industrial production due to the complex preparation of the reagent.[3][5] A widely adopted and scalable approach is the direct chlorination of xanthine using phosphorus oxychloride (POCl₃) in the presence of a weak nucleophilic organic base.[4][6][7] Another practical method involves the diazotization and subsequent chlorination of the more readily available 2-amino-6-chloropurine.[5]
This guide will focus on troubleshooting the common challenges associated with these scalable methods.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2,6-dichloropurine, offering potential causes and actionable solutions.
Issue 1: Low Yield of 2,6-Dichloropurine
Potential Causes:
-
Incomplete Reaction: The chlorination reaction may not have gone to completion.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation.
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water, which can quench the reagent and reduce its effectiveness.[8]
-
Poor Quality Starting Materials or Reagents: Impurities in the starting material or a degraded chlorinating agent can lead to side reactions and lower yields.
-
Inefficient Work-up and Isolation: Product may be lost during extraction, precipitation, or filtration steps.
Solutions:
-
Reaction Monitoring: Utilize analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and ensure it has reached completion before proceeding with the work-up.[8]
-
Temperature Optimization: Carefully control the reaction temperature. For the chlorination of xanthine with POCl₃, reflux temperatures (around 105°C) are typically required.[7] When using 2-amino-6-chloropurine, the diazotization step is often performed at low temperatures (0-20°C).[2][5]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Handle phosphorus oxychloride and other moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality Check: Use high-purity starting materials. Verify the quality of the chlorinating agent; for example, POCl₃ should be colorless to pale yellow.
-
Work-up Optimization: During the quenching of the reaction mixture with ice-water, maintain vigorous stirring to dissipate heat and prevent localized overheating.[7] Carefully adjust the pH during neutralization to ensure complete precipitation of the product.[8] Wash the crude product with appropriate solvents to remove impurities without significant product loss.
Issue 2: Poor Purity of the Final Product
Potential Causes:
-
Formation of Side Products: Incomplete chlorination can result in monochlorinated purines. Over-chlorination or side reactions with the base can also occur.
-
Residual Starting Material: If the reaction is incomplete, the final product will be contaminated with the starting purine derivative.
-
Impurities from Reagents: The use of low-grade solvents or reagents can introduce impurities that are difficult to remove.
-
Ineffective Purification: The chosen purification method (e.g., recrystallization, column chromatography) may not be optimal for removing specific impurities.
Solutions:
-
Control of Stoichiometry: Carefully control the molar ratios of the reactants. An excess of the chlorinating agent is often used to drive the reaction to completion, but excessive amounts can lead to side reactions.
-
Base Selection: The choice of the organic base is crucial. Weakly nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or proton sponges are effective in promoting the chlorination of xanthine with POCl₃.[4][7]
-
Purification Strategy:
-
Recrystallization: This is a preferred method for large-scale purification.[8] Methanol and ethanol are commonly used solvents for recrystallizing 2,6-dichloropurine.[2][9]
-
Column Chromatography: While effective for smaller scales, it may be less practical for preclinical quantities. If necessary, silica gel chromatography can be used to separate 2,6-dichloropurine from closely related impurities.[8]
-
Activated Charcoal Treatment: Dissolving the crude product in a hot solvent and treating it with activated charcoal can help remove colored impurities.[9]
-
Issue 3: Difficulties in Handling and Quenching Phosphorus Oxychloride (POCl₃)
Potential Causes:
-
Violent Reaction with Water: POCl₃ reacts exothermically and violently with water, releasing corrosive hydrogen chloride gas.[8]
-
Incomplete Quenching: Residual POCl₃ in the reaction mixture can pose a hazard during work-up and waste disposal.
Solutions:
-
Proper Personal Protective Equipment (PPE): Always handle POCl₃ in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.[8][10]
-
Controlled Quenching: Slowly and carefully add the reaction mixture to a vigorously stirred slurry of ice and water.[7] This helps to control the exotherm and dissipate the heat generated.
-
Alternative Quenching Methods: For smaller-scale reactions, quenching can be performed by slowly adding a solvent like isopropanol to the cooled reaction mixture before the addition of water.
-
Waste Disposal: Neutralize any waste containing residual POCl₃ before disposal according to institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the most scalable synthesis route for 2,6-dichloropurine for preclinical studies?
A1: The direct chlorination of xanthine with phosphorus oxychloride (POCl₃) in the presence of a weak nucleophilic organic base is considered a facile and industrially viable process.[4][6][7] This one-step reaction uses relatively inexpensive starting materials and can provide good yields. Another scalable option is the chlorination of 2-amino-6-chloropurine using a diazotizing agent, which is also an industrially prepared starting material.[5]
Q2: How can I improve the selectivity of the chlorination reaction and minimize side products?
A2: The choice of the base and reaction conditions plays a critical role. Using a weak nucleophilic base, such as an amidine or guanidine base, can improve the yield and selectivity of the chlorination of xanthine with POCl₃.[4][6] Precise temperature control is also essential to prevent the formation of degradation products.
Q3: What are the key safety precautions to take when working with phosphorus oxychloride?
A3: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[8] Always work in a fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.[10] Ensure all glassware is dry and handle the reagent with care to avoid inhalation of fumes or contact with skin.[8] Quench the reaction mixture slowly and carefully in a controlled manner.
Q4: What analytical methods are recommended for in-process control and final product characterization?
A4: For in-process control, TLC or HPLC can be used to monitor the disappearance of the starting material and the formation of the product.[8] For final product characterization, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[8][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[11][12]
-
Mass Spectrometry (MS): To confirm the molecular weight.[11][12]
-
Melting Point: To compare with the literature value (typically around 180-182°C).[2]
Q5: Are there any specific considerations for the purification of 2,6-dichloropurine at a larger scale?
A5: For preclinical quantities, recrystallization is the most practical and scalable purification method.[8] It is important to select an appropriate solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below to maximize recovery. Methanol is a commonly used solvent for this purpose.[2] Filtration and drying of the purified crystals should be performed efficiently to minimize product loss and ensure the final product is free of residual solvent.
Experimental Protocols and Data
Table 1: Comparison of Scalable Synthesis Methods for 2,6-Dichloropurine
| Starting Material | Chlorinating Agent | Base/Other Reagents | Typical Yield | Key Considerations | Reference |
| Xanthine | Phosphorus oxychloride (POCl₃) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~47% | Industrially viable, one-step reaction. | [3][7] |
| 2-Amino-6-chloropurine | Chlorine source (e.g., from HCl) | Sodium nitrite (NaNO₂) | >98% | Readily available starting material, high yield. | [2][5][13] |
| Hypoxanthine 1-N-oxide | Phosphorus oxychloride (POCl₃) | Amine (e.g., lutidine) | Up to 93% | High yield, but requires preparation of the N-oxide. | [14] |
Detailed Protocol: Synthesis of 2,6-Dichloropurine from Xanthine
This protocol is adapted from the work of Zeng et al. (2004).[7]
Materials:
-
Xanthine
-
Phosphorus oxychloride (POCl₃)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ice
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Celite
-
Methanol
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, mix xanthine and POCl₃ at room temperature under a nitrogen atmosphere.
-
Slowly heat the mixture to 50°C.
-
Add DBU dropwise to the vigorously stirred mixture.
-
Heat the reaction mixture to reflux (approximately 105°C) and maintain for 6 hours. The xanthine should dissolve after about 100 minutes, forming a brown solution.
-
Cool the reaction mixture to 40°C.
-
Slowly transfer the cooled reaction mixture to a vigorously stirred slurry of ice and water.
-
Neutralize the resulting brown solution to a pH of 4 with 50% aqueous NaOH.
-
Filter the solution through a pad of Celite.
-
The crude product can be further purified by recrystallization from methanol.[3]
Detailed Protocol: Synthesis of 2,6-Dichloropurine from 2-Amino-6-chloropurine
This protocol is based on a high-yield synthesis method.[2]
Materials:
-
1,3-dimethylimidazolium chloride ([DMIm]Cl) ionic liquid
-
Concentrated hydrochloric acid
-
2-Amino-6-chloropurine
-
Sodium nitrite (NaNO₂)
-
Ethyl acetate
-
Methanol
Procedure:
-
In a reaction kettle, add the ionic liquid and stir.
-
Add concentrated hydrochloric acid to the kettle.
-
While stirring, add 2-amino-6-chloropurine.
-
Continue stirring and control the temperature at 10°C.
-
Slowly add sodium nitrite to the reaction mixture. The reaction time is 2 hours.
-
After the reaction is complete, extract the crude product with ethyl acetate.
-
Concentrate the ethyl acetate extracts and recrystallize the crude product from methanol to obtain white crystals of 2,6-dichloropurine.
Visualizations
Diagram 1: General Workflow for 2,6-Dichloropurine Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of 2,6-dichloropurine.
Diagram 2: Troubleshooting Logic for Low Yield or Purity
Caption: A decision tree for troubleshooting common issues in 2,6-dichloropurine synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. 5451-40-1|2,6-Dichloropurine|BLD Pharm [bldpharm.com]
- 12. 2,6-Dichlorpurin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. CN114349754B - Synthesis method of 2, 6-dichloropurine - Google Patents [patents.google.com]
- 14. US3314938A - Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for Detecting Impurities in Synthetic Nucleoside Analogs
<
Welcome to the Technical Support Center dedicated to the analytical challenges in the quality control of synthetic nucleoside analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis, purification, and formulation of these critical therapeutic agents.
The purity of synthetic nucleoside analogs is paramount to their safety and efficacy. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, must be meticulously identified, quantified, and controlled.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your analytical experiments.
The Central Role of Chromatography: HPLC/UHPLC
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorses for impurity profiling of nucleoside analogs due to their high resolution, sensitivity, and versatility.
Troubleshooting Guide: HPLC/UHPLC
Q1: I'm observing poor peak shape (tailing or fronting) for my nucleoside analog and its impurities. What are the likely causes and how can I fix it?
Answer: Poor peak shape is a common issue, often stemming from secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and sample solvent.
-
Causality: Nucleoside analogs, being polar and often containing basic moieties, can interact strongly with residual acidic silanol groups on silica-based C18 columns, leading to peak tailing.[3] A mismatch between the sample solvent strength and the initial mobile phase can cause peak distortion, including fronting or splitting.[3][4]
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. For basic nucleosides, a slightly acidic mobile phase (pH 3-4) can protonate the analyte and minimize interactions with silanols.
-
Use a Different Column: If pH adjustment is insufficient, consider a column with a different stationary phase. Polar-embedded or polar-endcapped columns are designed to be more stable in highly aqueous mobile phases and offer different selectivity, which can improve peak shape for polar analytes.[3]
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase.[3][5] Injecting a sample in a strong solvent like pure acetonitrile or methanol into a highly aqueous mobile phase is a common cause of peak distortion.
-
Lower Injection Volume: High sample load can lead to peak fronting. Try reducing the injection volume or the sample concentration.
-
Q2: My impurity peaks are not well-resolved from the main active pharmaceutical ingredient (API) peak. How can I improve separation?
Answer: Co-elution is a critical issue that can mask the presence of impurities. Improving resolution requires a systematic optimization of chromatographic parameters.
-
Causality: Insufficient separation is a result of inadequate selectivity or efficiency of the chromatographic system for the specific analytes. This can be due to a suboptimal mobile phase composition, gradient profile, or column chemistry.
-
Troubleshooting Steps:
-
Modify the Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can significantly alter selectivity due to different solvent properties (viscosity, polarity, and interaction mechanisms).
-
Adjust the Gradient Profile: A shallower gradient around the elution time of the API and impurities can increase the separation between them.[3]
-
Change the Column: If mobile phase and gradient adjustments are not effective, a column with a different stationary phase (e.g., phenyl-hexyl, cyano) can provide the necessary change in selectivity.
-
Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and sometimes improved resolution. However, be mindful of potential analyte degradation at higher temperatures.[5]
-
HPLC/UHPLC FAQs
-
What is a good starting point for developing an impurity profiling method for a novel nucleoside analog?
-
Begin with a reversed-phase C18 column and a generic gradient from a buffered aqueous mobile phase (e.g., 20 mM ammonium acetate or phosphate buffer) to an organic modifier like acetonitrile or methanol.[3] A photodiode array (PDA) detector is essential for assessing peak purity and obtaining UV spectra of the impurities.
-
-
When should I consider using Hydrophilic Interaction Chromatography (HILIC)?
-
HILIC is an excellent alternative for very polar nucleoside analogs that show little to no retention on traditional reversed-phase columns.[6] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
The Power of Mass Spectrometry (MS) in Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the structural elucidation of unknown impurities.[7][]
Troubleshooting Guide: LC-MS
Q1: I am not detecting my low-level impurities with my LC-MS system. How can I improve sensitivity?
Answer: Failure to detect trace impurities is often related to ionization efficiency, ion suppression, or suboptimal MS parameters.
-
Causality: Nucleoside analogs and their impurities may not ionize efficiently under the chosen conditions. Furthermore, high concentrations of the API or non-volatile buffer salts in the mobile phase can suppress the ionization of co-eluting trace impurities.
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Adjust parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the signal for your analytes of interest.
-
Switch Ionization Mode: If you are using electrospray ionization (ESI), try switching between positive and negative ion modes. Some impurities may ionize preferentially in one mode over the other.
-
Use Volatile Buffers: Replace non-volatile buffers like phosphates with volatile alternatives such as ammonium acetate or ammonium formate, which are more compatible with MS and reduce source contamination and ion suppression.
-
Improve Chromatographic Separation: Enhancing the separation between the impurity and the main peak will reduce the effect of ion suppression.
-
Q2: The mass spectrum of my impurity is complex and difficult to interpret. What can I do?
Answer: Complex spectra can arise from in-source fragmentation, the presence of multiple adducts, or a mixture of co-eluting compounds.
-
Causality: High energies in the ion source can cause molecules to fragment before they are analyzed by the mass spectrometer. Additionally, analytes can form adducts with various ions present in the mobile phase (e.g., Na+, K+, NH4+).
-
Troubleshooting Steps:
-
Reduce In-Source Fragmentation: Lower the fragmentor or cone voltage to minimize unwanted fragmentation in the ion source.
-
Tandem MS (MS/MS): Isolate the precursor ion of interest and fragment it in the collision cell. This will produce a cleaner product ion spectrum that is characteristic of the impurity's structure and can be used for structural elucidation.[7][9]
-
High-Resolution MS (HRMS): Utilize techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry to obtain accurate mass measurements. This allows for the determination of the elemental composition of the impurity, which is a critical step in its identification.
-
LC-MS FAQs
-
How can I confirm the identity of an impurity that is a known compound?
-
The most definitive way is to compare its retention time and mass spectrum (including MS/MS fragmentation pattern) with that of a certified reference standard.
-
-
What is the role of forced degradation studies in impurity analysis?
-
Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products.[10][11][12] These studies help to develop and validate stability-indicating analytical methods that can separate and quantify all potential impurities.[13]
-
Orthogonal and Complementary Techniques
While HPLC and LC-MS are primary tools, other techniques offer valuable, often orthogonal, information.
Gas Chromatography (GC)
-
Application: GC is suitable for volatile or semi-volatile impurities, or those that can be made volatile through derivatization.[14][15] It is particularly useful for analyzing residual solvents and certain process-related impurities.[16]
-
Troubleshooting Q&A:
-
Q: My nucleoside analog is not volatile. Can I still use GC?
-
A: Yes, through derivatization. Silylation is a common technique to increase the volatility of polar compounds like nucleosides, allowing for their analysis by GC-MS.[17]
-
Capillary Electrophoresis (CE)
-
Application: CE offers a different separation mechanism based on the charge-to-size ratio of molecules, making it an excellent orthogonal technique to HPLC.[18][19] It is particularly powerful for separating chiral impurities and highly polar compounds.[20][21]
-
Troubleshooting Q&A:
-
Q: I'm having trouble with reproducibility of migration times in CE. What could be the cause?
-
A: Fluctuations in the electroosmotic flow (EOF) are a common cause of migration time variability. Ensure consistent buffer preparation, capillary conditioning, and temperature control.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Application: NMR is the most powerful technique for the definitive structural elucidation of unknown impurities without the need for a reference standard.[23][24] Techniques like 1H, 13C, COSY, HSQC, and HMBC provide detailed information about the molecule's connectivity.[25][26][27]
-
Troubleshooting Q&A:
Regulatory Context: ICH Guidelines
The International Council for Harmonisation (ICH) provides guidelines on the reporting, identification, and qualification of impurities in new drug substances.[28][29]
-
ICH Q3A(R2): This guideline specifies the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][28][29]
-
ICH Q2(R2): This guideline details the requirements for the validation of analytical procedures, ensuring they are fit for their intended purpose of quantifying impurities.[6][30][31][32][33]
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances [1][28]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Experimental Protocols
Protocol 1: Generic HPLC-UV Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: Hold at 95% B
-
35-36 min: 95% to 5% B
-
36-45 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm (or lambda max of the parent nucleoside).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 95:5 v/v) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: General workflow for the identification and qualification of impurities.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. benchchem.com [benchchem.com]
- 4. mastelf.com [mastelf.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Purification and mass spectrometry study of Maillard reaction impurities in five acyclic nucleoside antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 17. Method for the analysis of oxidized nucleosides by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. storage.googleapis.com [storage.googleapis.com]
- 23. veeprho.com [veeprho.com]
- 24. hyphadiscovery.com [hyphadiscovery.com]
- 25. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 26. m.youtube.com [m.youtube.com]
- 27. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 28. database.ich.org [database.ich.org]
- 29. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 30. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 31. database.ich.org [database.ich.org]
- 32. database.ich.org [database.ich.org]
- 33. qbdgroup.com [qbdgroup.com]
Technical Support Center: Enhancing the Bioavailability of Purine Nucleoside Drug Candidates
Welcome to the technical support center for drug development professionals. This guide is designed to provide in-depth, actionable advice for overcoming one of the most significant hurdles in the development of purine nucleoside analogs: poor oral bioavailability. Many of these promising therapeutic agents are characterized by high polarity and low intestinal permeability, which severely limits their clinical utility.[1][2]
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). We will move beyond simple protocols to explain the underlying mechanisms, helping you make informed decisions in your experimental design.
Section 1: Prodrug Strategies - The Chemical Cloak
The prodrug approach involves chemically modifying the parent drug to improve its physicochemical properties, such as lipophilicity or affinity for intestinal transporters.[3] The modification (promoieity) is designed to be cleaved in vivo, releasing the active parent drug.[4]
FAQ 1: My 5'-ester prodrug shows excellent lipophilicity but degrades rapidly in simulated gastric fluid (SGF). What's happening and how can I mitigate this?
Root Cause Analysis: Ester prodrugs are susceptible to both acid-catalyzed hydrolysis in the low pH environment of the stomach and enzymatic degradation by esterases present throughout the gastrointestinal (GI) tract.[5] This premature cleavage prevents the intact prodrug from reaching the absorptive environment of the small intestine.
Troubleshooting & Experimental Protocols:
-
Modify the Promoieity: The structure of the ester can significantly influence its stability.
-
Action: Introduce steric hindrance around the ester linkage. For example, transitioning from a simple acetyl ester to a pivaloyl or isobutyrate ester can protect the carbonyl group from nucleophilic attack by water or enzymes. Balapiravir, a tri-isobutyrate prodrug, successfully utilized this principle to enhance stability and bioavailability.[4]
-
Causality: Increased steric bulk makes it physically more difficult for hydrolytic enzymes and hydronium ions to access the ester bond, slowing the rate of degradation.
-
-
Employ Formulation Strategies: If chemical modification is not feasible, formulation can provide a physical barrier.
-
Action: Develop an enteric-coated dosage form. This polymer-based coating is insoluble at the low pH of the stomach but dissolves in the more neutral pH of the small intestine.
-
Causality: The coating protects the prodrug from the harsh acidic environment, ensuring its release at the primary site of absorption.
-
Protocol: In Vitro Stability Assay in Simulated GI Fluids
-
Prepare Solutions: Prepare Simulated Gastric Fluid (SGF, pH ~1.2-2.0, with pepsin) and Simulated Intestinal Fluid (SIF, pH ~6.8, with pancreatin).
-
Incubation: Dissolve the prodrug in SGF and SIF at a concentration of 10 µM. Incubate at 37°C with gentle agitation.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This precipitates the enzymes and stops the degradation.
-
Analysis: Centrifuge the samples and analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the intact prodrug and the appearance of the parent drug.
-
Interpretation: A rapid decrease in prodrug concentration in SGF indicates acid instability, while degradation in SIF points to enzymatic lability.
FAQ 2: I designed a valine-ester prodrug to target the intestinal peptide transporter (PepT1), but the observed bioavailability is only marginally better than the parent drug. What are the likely failure points?
Root Cause Analysis: Targeting transporters like PepT1 is a powerful strategy, as seen with valacyclovir and valganciclovir.[1][2] However, success depends on a delicate balance of transporter affinity, membrane permeability, and stability. Failure points include:
-
Low Affinity: The specific stereochemistry or structure of your prodrug may not be an optimal substrate for PepT1.
-
Rapid First-Pass Metabolism: The prodrug may be absorbed but then rapidly metabolized by esterases in the intestinal enterocytes or the liver before reaching systemic circulation.[6]
-
Efflux Transporter Activity: The prodrug or the released parent drug might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the intestinal lumen.
Troubleshooting & Experimental Protocols:
-
Assess Transporter-Mediated Uptake:
-
Action: Perform a Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer expressing many intestinal transporters, including PepT1 and P-gp.
-
Protocol:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow differentiation.
-
Measure the transport of your prodrug from the apical (AP) to the basolateral (BL) side and vice versa (BL to AP).
-
To confirm PepT1 involvement, perform the AP-to-BL transport assay in the presence of a known PepT1 inhibitor (e.g., glycyl-sarcosine). A significant reduction in transport confirms PepT1-mediated uptake.
-
An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of efflux transporters.
-
-
-
Investigate Metabolic Stability:
-
Action: Use human liver microsomes or S9 fractions to evaluate the rate of metabolic conversion.
-
Causality: This in vitro system contains a high concentration of metabolic enzymes found in the liver. Rapid degradation in this assay is a strong indicator of high first-pass metabolism.
-
Workflow for Evaluating Transporter-Targeted Prodrugs
Caption: Troubleshooting workflow for a PepT1-targeted prodrug.
FAQ 3: I am developing a monophosphate prodrug (e.g., a ProTide) to bypass the rate-limiting initial phosphorylation step. What are the most critical design parameters to ensure intracellular delivery and activation?
Root Cause Analysis: The ProTide (Pro-nucleotide) strategy is a highly successful approach that masks the negative charge of the monophosphate, allowing cell penetration.[7] Its success hinges on a sequential, enzyme-driven activation cascade inside the target cell.[8] The critical components are:
-
Aryl Group: Stabilizes the phosphoramidate linkage.
-
Amino Acid Ester: Cleaved by intracellular carboxylesterases to initiate the activation cascade.
-
Phosphorus Stereochemistry: The stereochemistry at the phosphorus center can dramatically affect the rates of enzymatic activation and ultimately the biological activity.
Troubleshooting & Design Considerations:
-
Balance Stability and Lability: The prodrug must be stable enough to reach the target cell but labile enough to be activated within it.
-
Action: Screen a library of amino acid esters (e.g., L-Alanine, L-Valine) and aryl groups (e.g., Phenyl, 1-Naphthyl). The electronic properties of the aryl group and the steric bulk of the amino acid ester modulate the cleavage rates.
-
Causality: Carboxylesterase activity is sensitive to the structure of the ester. The subsequent intramolecular cyclization and release of the monophosphate are driven by the nucleophilicity of the newly freed amino group, a process influenced by the aryl leaving group.
-
-
Address Stereoisomers: ProTides are synthesized as a mixture of two diastereomers at the phosphorus center (Sp and Rp). These isomers are often separable and can have vastly different biological profiles.
-
Action: Separate the diastereomers using chiral chromatography. Test each isomer independently in cell-based antiviral or anticancer assays.
-
Causality: The enzymes involved in the activation cascade (e.g., Carboxylesterase, HINT1) are stereoselective. One isomer is often activated much more efficiently than the other. Sofosbuvir, a highly successful ProTide, is administered as a single, active diastereomer.[7]
-
ProTide Intracellular Activation Pathway
Caption: Intracellular activation cascade of a ProTide prodrug.
Table 1: Comparison of Bioavailability Enhancement with Prodrug Strategies
| Parent Drug | Oral Bioavailability | Prodrug | Prodrug Moiety | Oral Bioavailability of Prodrug | Fold Increase | Reference |
| Acyclovir | 15-20% | Valacyclovir | L-Valyl ester | 55-70% | ~3-5x | [6] |
| Ganciclovir | ~5% | Valganciclovir | L-Valyl ester | ~60% | ~12x | [1] |
| Tenofovir | ~25% | Tenofovir Disoproxil Fumarate (TDF) | Bis-isopropoxycarbonyloxymethyl (bis-POC) | ~40% | ~1.6x | [4] |
| Tenofovir | ~25% | Tenofovir Alafenamide (TAF) | Phosphoramidate (ProTide) | >65% (plasma stability) | >2.6x | [7] |
Section 2: Co-administration with Enzyme Inhibitors
This strategy involves administering the purine nucleoside drug candidate with another compound that inhibits key metabolic enzymes, thereby protecting the primary drug from degradation and increasing its systemic exposure.[9][10]
FAQ 4: I am co-administering my drug candidate with an adenosine deaminase (ADA) inhibitor, but I still see significant metabolism and low exposure. What other pathways should I investigate?
Root Cause Analysis: Purine nucleosides are substrates for a complex network of salvage and catabolic enzymes. While ADA is a key player for adenosine analogs, other enzymes like purine nucleoside phosphorylase (PNP) can cleave the glycosidic bond, or kinases/phosphatases can alter its phosphorylation state.[11][12] The observed metabolism may be due to a pathway you haven't inhibited.
Troubleshooting & Experimental Protocols:
-
Identify the Metabolites:
-
Action: Perform an in vitro metabolism study using human liver S9 fractions and co-factor supplementation (e.g., NADPH for CYPs, UDPGA for UGTs). Analyze the samples using high-resolution mass spectrometry to identify the structures of the major metabolites.
-
Causality: The mass shift and fragmentation pattern of the metabolites provide direct evidence of the biochemical transformation (e.g., oxidation, glucuronidation, phosphorolysis). If you observe the free purine base as a major metabolite, PNP is likely involved.
-
-
Use a Panel of Enzyme Inhibitors:
-
Action: In your in vitro metabolic stability assay, test your drug candidate in the presence of various selective enzyme inhibitors.
-
Example Panel:
-
Interpretation: If stability is significantly increased only in the presence of a PNP inhibitor, you have identified the primary metabolic route.
-
Decision Tree for Troubleshooting Co-Administration
Caption: Decision tree for co-administration strategies.
Section 3: Advanced Formulation Strategies
When chemical modification is undesirable, advanced formulation approaches can improve bioavailability by enhancing solubility, protecting the drug from degradation, or altering its transport across the intestinal epithelium.[10][15]
FAQ 5: My nanoparticle formulation of a purine nucleoside analog shows excellent colloidal stability and in vitro release, but in vivo studies show minimal absorption. What's the disconnect?
Root Cause Analysis: The journey of a nanoparticle through the GI tract is fraught with barriers that are not replicated in simple in vitro release tests.[16][17]
-
The Mucus Barrier: The intestinal surface is coated with a thick layer of mucus that can trap nanoparticles, preventing them from reaching the epithelial cells.
-
Epithelial Uptake: Even if nanoparticles reach the cell surface, their uptake can be very limited, especially for particles larger than 100-200 nm.[18]
-
In Vivo Aggregation: The high ionic strength and presence of biomolecules in GI fluids can destabilize nanoparticles, causing them to aggregate and lose their bioavailability-enhancing properties.
Troubleshooting & Experimental Protocols:
-
Evaluate Muco-adhesion/penetration:
-
Action: Use a mucin binding assay or a transport study across a mucus-producing cell line model (e.g., HT29-MTX co-culture with Caco-2 cells).
-
Causality: This provides a more realistic assessment of how your nanoparticles will interact with the mucus layer. For enhanced transport, consider surface modification with muco-inert polymers like polyethylene glycol (PEG).
-
-
Assess Stability in Biorelevant Media:
-
Action: Re-evaluate the colloidal stability of your nanoparticles (size and polydispersity index) after incubation in FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid).
-
Causality: These media better mimic the composition of the human intestine than simple buffers, providing a more stringent test of your formulation's stability.
-
-
Visualize Cellular Uptake:
-
Action: Synthesize a fluorescently-labeled version of your nanoparticles. Incubate them with Caco-2 cells and visualize their uptake (or lack thereof) using confocal microscopy.
-
Causality: This provides direct visual evidence of whether your nanoparticles are capable of crossing the epithelial barrier.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00810G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis for Drug Development Professionals: 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine versus Fludarabine
In the landscape of antineoplastic agents, purine nucleoside analogs represent a cornerstone in the treatment of hematological malignancies. This guide provides a detailed, data-supported comparison of the well-established chemotherapeutic agent, Fludarabine, and the research compound 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, cytotoxic profiles, and pharmacokinetic properties to inform future research and development.
At a Glance: Key Structural and Functional Distinctions
Fludarabine is a fluorinated purine nucleoside analog, widely approved for the treatment of chronic lymphocytic leukemia (CLL) and other hematological cancers.[1] In contrast, this compound is a synthetic purine derivative, primarily utilized as a research chemical or a synthetic intermediate.[2][3] The key structural differences lie in the purine base and the ribose sugar modifications. Fludarabine features a fluorine substitution at the 2-position of the adenine base, while the dichloropurine analog has chlorine atoms at both the 2- and 6-positions. Furthermore, the ribose moiety of the dichloropurine compound is modified with a 2'-C-methyl group and protected by benzoyl groups, suggesting it is a prodrug or an intermediate in a synthetic pathway. For a meaningful comparison of biological activity, the deprotected form, 2,6-dichloro-9-(2-C-methyl-beta-D-ribofuranosyl)purine, is the more relevant molecule.
| Feature | This compound | Fludarabine |
| Chemical Class | Dichlorinated Purine Nucleoside Analog | Fluorinated Purine Nucleoside Analog |
| Approval Status | Research Chemical/Synthetic Intermediate | FDA-approved for CLL and other hematological malignancies |
| Core Structure | 2,6-Dichloropurine | 2-Fluoroadenine |
| Sugar Moiety | 2-C-methyl-beta-D-ribofuranose (with benzoyl protecting groups) | beta-D-Arabinofuranose |
| Primary Indication | Not applicable (research) | Chronic Lymphocytic Leukemia (CLL), Non-Hodgkin's Lymphoma |
Mechanism of Action: A Tale of Two Purine Analogs
Both compounds function as antimetabolites, interfering with nucleic acid synthesis, a hallmark of purine nucleoside analogs.[4] However, the specifics of their activation and targets differ.
Fludarabine:
Fludarabine is a prodrug that is rapidly dephosphorylated in the plasma to its nucleoside form, 2-fluoro-ara-adenosine (F-ara-A). F-ara-A is then transported into cells and phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, F-ara-ATP.[5] F-ara-ATP primarily inhibits DNA synthesis through multiple mechanisms:
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the production of deoxyribonucleotides, the building blocks of DNA.
-
Inhibition of DNA Polymerases: F-ara-ATP competes with dATP for incorporation into the growing DNA strand, leading to chain termination.
-
Incorporation into DNA and RNA: The presence of F-ara-ATP in nucleic acids disrupts their structure and function.
This multi-faceted inhibition of DNA synthesis ultimately leads to apoptosis (programmed cell death) in both dividing and resting cancer cells.[5]
2,6-Dichloropurine Nucleoside Analogs:
The precise mechanism of the deprotected form of this compound is not as extensively characterized as Fludarabine. However, based on the known activities of other 2,6-disubstituted purine nucleosides, its anticancer effects are also believed to stem from the inhibition of DNA synthesis and the induction of apoptosis.[6] The chlorine substitutions at the 2 and 6 positions are expected to significantly alter the electronic properties of the purine ring, potentially influencing its interaction with key enzymes involved in nucleotide metabolism and DNA replication. The 2'-C-methyl group on the ribose is a modification known in other nucleoside analogs to sometimes enhance antiviral or anticancer activity and can also confer resistance to degradation by enzymes like adenosine deaminase.
Figure 1: Comparative metabolic activation and mechanism of action pathways.
Comparative Cytotoxicity: An In Vitro Perspective
The cytotoxic potential of a compound is a critical determinant of its therapeutic efficacy. While direct head-to-head comparative studies are lacking, data from independent research provides insights into their relative potencies.
Fludarabine:
Fludarabine has demonstrated significant cytotoxic activity across a range of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the assay conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 3.33 | (from previous search) |
| RPMI 8226 | Multiple Myeloma | ~4.2 (1.54 µg/mL) | [7] (from previous search) |
| MM.1S | Multiple Myeloma | ~36.9 (13.48 µg/mL) | [7] (from previous search) |
| MM.1R | Multiple Myeloma | ~92.5 (33.79 µg/mL) | [7] (from previous search) |
| Huh7 | Hepatocellular Carcinoma | > 5-FU | [8] |
| HCT116 | Colon Carcinoma | > 5-FU | [8] |
| MCF7 | Breast Carcinoma | > 5-FU | [8] |
2,6-Dichloropurine Nucleoside Analogs:
Pharmacokinetic Profiles: A Comparative Overview
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its clinical utility.
Fludarabine:
Fludarabine is administered intravenously as a phosphate prodrug, which is rapidly and completely converted to F-ara-A in the plasma.[5] The plasma pharmacokinetics of F-ara-A have been well-characterized.
| Pharmacokinetic Parameter | Value | Reference |
| Administration | Intravenous | [5] |
| Active Metabolite | F-ara-ATP (intracellular) | [5] |
| Plasma Half-life (F-ara-A) | ~10-20 hours | [10] |
| Elimination | Primarily renal excretion | [11] |
| Interindividual Variability | High | [10][12] |
The intracellular accumulation and persistence of the active metabolite, F-ara-ATP, are key determinants of Fludarabine's therapeutic effect. There is significant interindividual variability in the pharmacokinetics of Fludarabine, which may be influenced by factors such as renal function.[10][12]
2,6-Dichloropurine Nucleoside Analogs:
The pharmacokinetic profile of this compound has not been reported. As a benzoylated prodrug, it would require in vivo deprotection to release the active nucleoside. The pharmacokinetic properties of the resulting 2,6-dichloro-9-(2-C-methyl-beta-D-ribofuranosyl)purine would depend on its absorption, metabolism by kinases and other enzymes, and its elimination pathways. Generally, purine nucleoside analogs are subject to metabolism by enzymes such as adenosine deaminase and purine nucleoside phosphorylase, which can impact their bioavailability and duration of action.[13] The 2'-C-methyl modification on the ribose may confer some resistance to enzymatic degradation.
Experimental Protocols for Comparative Evaluation
To directly compare the efficacy of these two compounds, standardized in vitro assays are essential. Below are representative protocols for assessing cytotoxicity and apoptosis induction.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., a relevant leukemia or lymphoma cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Fludarabine and the deprotected 2,6-dichloro-9-(2-C-methyl-beta-D-ribofuranosyl)purine for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Protocol:
-
Cell Treatment: Treat cells with IC50 concentrations of Fludarabine and the deprotected 2,6-dichloro-9-(2-C-methyl-beta-D-ribofuranosyl)purine for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Figure 3: Workflow for the Annexin V/PI apoptosis assay.
Future Directions and Conclusion
Fludarabine remains a clinically important purine nucleoside analog for the treatment of hematological malignancies. Its mechanism of action and pharmacokinetic profile are well-established, though significant interindividual variability exists.
This compound, and more specifically its deprotected form, represents an intriguing research compound. The presence of two chlorine atoms on the purine base and a 2'-C-methyl group on the ribose suggests the potential for potent and selective anticancer activity. Preliminary data on related compounds indicate that the 2,6-dichloropurine nucleoside scaffold is a promising starting point for the development of novel antineoplastic agents.
To fully assess the therapeutic potential of 2,6-dichloro-9-(2-C-methyl-beta-D-ribofuranosyl)purine, further research is imperative. This should include:
-
Synthesis and purification of the deprotected nucleoside: This is essential for accurate biological evaluation.
-
Head-to-head in vitro cytotoxicity studies: Direct comparison with Fludarabine and other relevant purine analogs across a panel of cancer cell lines.
-
Detailed mechanistic studies: Elucidation of its specific molecular targets and effects on cellular pathways.
-
In vivo efficacy and toxicity studies: Evaluation in relevant animal models of cancer.
-
Pharmacokinetic profiling: Determination of its ADME properties.
By systematically addressing these research questions, the scientific community can determine if this and related 2,6-dichloropurine nucleoside analogs hold promise as next-generation therapies for cancer.
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological and clinical studies on purine nucleoside analogs--new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Synthesis of novel 6-substituted amino-9-(β-D-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells [repository.bilkent.edu.tr]
- 9. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Individual features of the pharmacokinetics of fludarabin phosphate in the treatment of patients with chronic lymphocytic leukemia | Rodionov | Kachestvennaya Klinicheskaya Praktika = Good Clinical Practice [clinvest.ru]
- 11. Pharmacokinetics of fludarabine and its association with clinical outcomes in paediatric haematopoietic stem cell transplantation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Pharmacology of purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Comparative Guide to the Efficacy of Dichloropurine Analogs and Cladribine in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Purine Metabolism in Leukemia
In the landscape of leukemia therapeutics, purine nucleoside analogs represent a cornerstone of chemotherapy. These agents, by mimicking endogenous purine nucleosides, insinuate themselves into cellular metabolism, primarily disrupting DNA synthesis and repair processes, which are hyperactive in rapidly proliferating cancer cells. Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA), an adenosine deaminase-resistant purine analog, has long been a clinical benchmark, particularly in the treatment of hairy cell leukemia and other lymphoid malignancies.[1] Its established efficacy provides a crucial reference point for the development of novel, potentially more effective, and less toxic purine-based therapies. This guide provides a comparative analysis of dichloropurine analogs against the established efficacy of Cladribine in various leukemia models, supported by experimental data and detailed methodologies.
Cladribine: The Established Benchmark
Cladribine's therapeutic success stems from its selective toxicity towards lymphocytes and monocytes.[1] Upon cellular uptake, it is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP). The accumulation of Cd-ATP in malignant cells leads to the inhibition of DNA polymerase, incorporation into DNA, and subsequent DNA strand breaks, ultimately triggering apoptosis.[2]
Dichloropurine Analogs: A New Frontier in Leukemia Therapy
The development of dichloropurine analogs is driven by the pursuit of enhanced anti-leukemic activity, improved selectivity, and the potential to overcome resistance mechanisms. By modifying the purine ring with two chlorine atoms, typically at the 2 and 6 positions, medicinal chemists aim to alter the compound's metabolic stability, interaction with key enzymes, and ultimately, its cytotoxic profile. This guide delves into the available preclinical data to compare the efficacy of these emerging compounds with Cladribine.
Comparative Efficacy in Leukemia Models: In Vitro Studies
The primary method for the initial assessment of novel anti-cancer compounds is through in vitro cytotoxicity assays on established leukemia cell lines. These assays provide crucial data on the concentration-dependent effects of a drug on cell viability and proliferation.
Cytotoxicity Profiles: IC50 and EC50 Values
The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key metrics for quantifying a drug's potency. The following table summarizes available data comparing Cladribine to a closely related dichloropurine analog, Clofarabine, and other purine analogs in various leukemia models.
| Compound | Leukemia Model | Cell Line(s) | IC50 / EC50 (µM) | Reference |
| Cladribine | Acute Myeloid Leukemia (AML) & Chronic Lymphocytic Leukemia (CLL) | Patient-derived mononuclear cells | 0.15 (EC50, median) | [3] |
| Chronic Lymphocytic Leukemia (CLL) | Patient-derived mononuclear cells | 0.16 (EC50, median) | [3] | |
| Acute Promyelocytic Leukemia | HL-60 | Not specified | [3] | |
| Acute T-cell Leukemia | MOLT-4 | Not specified | [3] | |
| Acute Monocytic Leukemia | THP-1 | Not specified | [3] | |
| Clofarabine | Acute Myeloid Leukemia (AML) & Chronic Lymphocytic Leukemia (CLL) | Patient-derived mononuclear cells | 0.12 (EC50, median) | [3] |
| Chronic Lymphocytic Leukemia (CLL) | Patient-derived mononuclear cells | 0.08 (EC50, median) | [3] | |
| NSC 750854 | Pediatric Leukemia Cell Lines | PPTP Panel | 0.032 (median rIC50) | [4] |
| Benzophenanthridine Alkaloid Derivative (2j) | Jurkat Clone E6-1 (T-cell leukemia) | Jurkat Clone E6-1 | 0.52 ± 0.03 | [5] |
| Acute Monocytic Leukemia | THP-1 | 0.48 ± 0.03 | [5] |
Induction of Apoptosis
A critical mechanism of action for purine analogs is the induction of programmed cell death, or apoptosis. This is often quantified by measuring the externalization of phosphatidylserine on the cell surface using Annexin V staining in conjunction with a viability dye like propidium iodide (PI) via flow cytometry.
Studies have shown that Cladribine induces apoptosis in various leukemia cell lines, including JM1 (pre-B), Jurkat (T), and U937 (promonocytic) cells.[2] This process is characterized by the loss of mitochondrial membrane potential and the activation of caspases.[2] While specific comparative data on apoptosis induction by a broad range of dichloropurine analogs versus Cladribine is limited, it is a critical parameter for evaluating the therapeutic potential of these novel compounds. The synergistic induction of apoptosis has been observed when Cladribine is combined with other agents like SAHA in natural killer large granular lymphocyte (NK-LGL) leukemia.[6]
Mechanistic Insights: Signaling Pathways
The cytotoxic effects of Cladribine and, by extension, other purine analogs are mediated through their interference with DNA metabolism, leading to the activation of apoptotic signaling cascades.
Caption: Simplified signaling pathway of Cladribine-induced apoptosis.
Preclinical In Vivo Evaluation
Promising in vitro results necessitate validation in in vivo animal models to assess a compound's efficacy, toxicity, and pharmacokinetic profile in a more complex biological system. Murine xenograft models, where human leukemia cells are implanted into immunodeficient mice, are a standard for preclinical drug testing.[7]
While direct comparative in vivo studies between a wide array of dichloropurine analogs and Cladribine are not extensively published, the methodologies for such evaluations are well-established. These studies typically involve monitoring tumor burden, overall survival, and potential toxic side effects in treated versus control animals. For instance, a novel purine analog, NSC 750854, demonstrated significant anti-tumor activity in all eight leukemia models tested in the Pediatric Preclinical Testing Program, inducing complete responses in seven of them.[4]
Experimental Protocols
To ensure the reproducibility and validity of comparative efficacy studies, standardized and well-documented experimental protocols are essential.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells, seeding can be done on the same day as treatment.
-
Drug Treatment: Prepare serial dilutions of the dichloropurine analogs and Cladribine in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for an additional 4 hours at 37°C. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each compound.
Caption: Experimental workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed leukemia cells in 6-well plates and treat with various concentrations of the dichloropurine analogs or Cladribine for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent (if any) and suspension cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Conclusion and Future Directions
The available preclinical data suggests that novel dichloropurine analogs, such as Clofarabine, hold promise as potent anti-leukemic agents, in some cases demonstrating superior in vitro cytotoxicity compared to the established benchmark, Cladribine. However, a comprehensive and direct comparative analysis of a wider range of 2,6-dichloropurine derivatives against Cladribine in various leukemia subtypes is still needed to fully elucidate their therapeutic potential.
Future research should focus on:
-
Head-to-head comparative studies: Synthesizing and screening a library of dichloropurine analogs against a panel of well-characterized leukemia cell lines, with Cladribine as a consistent internal control.
-
Mechanistic studies: Investigating the precise molecular mechanisms of action of the most potent dichloropurine analogs, including their effects on key cellular enzymes, DNA metabolism, and apoptotic pathways.
-
In vivo efficacy and toxicity studies: Evaluating the most promising candidates in robust preclinical animal models of leukemia to determine their therapeutic index and potential for clinical translation.
By systematically addressing these research gaps, the scientific community can pave the way for the development of next-generation purine analogs with improved efficacy and safety profiles for the treatment of leukemia.
References
- 1. Murine Models of Acute Myeloid Leukaemia [mdpi.com]
- 2. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Initial Testing of NSC 750854, a Novel Purine Analog, Against Pediatric Tumor Models by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAHA and cladribine synergistically induce apoptosis in NK-LGL leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse models for pre-clinical drug testing in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Guide: 2,6-Dichloropurine and Gemcitabine in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2,6-dichloropurine and the established chemotherapeutic agent, Gemcitabine, for the treatment of solid tumors. Due to the limited availability of preclinical and the complete absence of clinical data for 2,6-dichloropurine in oncology, a direct comparison of in vivo efficacy and clinical performance is not currently possible. Instead, this guide will focus on a comparative analysis of their known mechanisms of action, a summary of existing, albeit disparate, efficacy data, and a proposed framework of standardized preclinical experiments for a future head-to-head evaluation.
Introduction: Two Purine-Based Molecules in Oncology
Gemcitabine (marketed as Gemzar®) is a well-established nucleoside analog used in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers. Its mechanism of action and clinical profile are well-characterized. In contrast, 2,6-dichloropurine is a purine derivative primarily utilized as a chemical intermediate in the synthesis of antiviral and anticancer agents.[1][2] While some studies have explored the anti-proliferative effects of 2,6-dichloropurine derivatives in cancer cell lines[3][4], data on the parent compound as a standalone therapeutic agent is scarce. This guide aims to bridge this knowledge gap by providing a comprehensive overview of what is known and a clear experimental path forward for a direct comparison.
Mechanism of Action: A Tale of Two Purine Analogs
While both molecules are purine-based, their mechanisms of inducing cell death are distinct.
Gemcitabine: As a prodrug, Gemcitabine is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. Its cytotoxic effects are primarily mediated through two mechanisms:
-
Inhibition of DNA Synthesis: dFdCTP is incorporated into elongating DNA strands, leading to "masked chain termination." After the incorporation of one more nucleotide, DNA polymerase is unable to proceed, thus halting DNA replication and inducing apoptosis.
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing deoxynucleotides required for DNA synthesis and repair. This depletion of deoxynucleotides further enhances the incorporation of dFdCTP into DNA.
Caption: Mechanism of action of Gemcitabine.
2,6-Dichloropurine: The precise cytotoxic mechanism of 2,6-dichloropurine in cancer cells is not well-elucidated. As a purine analog, it is hypothesized to interfere with nucleic acid metabolism. Potential mechanisms could include:
-
Inhibition of Purine Synthesis: It may act as a fraudulent substrate, inhibiting enzymes involved in de novo purine biosynthesis.
-
Incorporation into DNA/RNA: Following intracellular conversion to its nucleotide form, it could be incorporated into DNA and RNA, leading to chain termination or dysfunctional nucleic acids.
-
Inhibition of Kinases: Some purine analogs are known to inhibit various protein kinases involved in cell signaling and proliferation.
Further research is required to delineate the exact mechanism of action.
Comparative Efficacy Data
The available data for a direct comparison of efficacy is highly asymmetrical.
| Agent | In Vitro Data (IC50) | In Vivo Data (Solid Tumors) | Clinical Data (Solid Tumors) |
| Gemcitabine | Extensive data across numerous cell lines (sub-micromolar to low micromolar range) | Well-documented anti-tumor activity in various xenograft models | Approved for use in pancreatic, non-small cell lung, bladder, and breast cancers, with extensive clinical trial data available.[5][6] |
| 2,6-Dichloropurine | Limited data. One study reported IC50 values in the single-digit micromolar range for derivatives against MCF-7 (breast), HCT-116 (colon), A-375 (melanoma), and G-361 (melanoma) cell lines.[3] | No publicly available data. | No publicly available data. |
Proposed Experimental Framework for a Head-to-Head Comparison
To enable a direct and objective comparison, a standardized preclinical evaluation is proposed.
In Vitro Assays
A panel of human solid tumor cell lines representing different cancer types (e.g., pancreatic, lung, breast, colon) should be used.
a) Cytotoxicity Assay (MTT or SRB Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
After 24 hours of incubation for cell attachment, treat the cells with a range of concentrations of 2,6-dichloropurine and Gemcitabine (as a positive control) for 48-72 hours.
-
Perform either an MTT or SRB assay to assess cell viability.[7]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
-
b) Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis.
-
Protocol:
-
Treat cells with equimolar concentrations (e.g., IC50 and 2x IC50) of each compound for 24 and 48 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).[8][9]
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
c) Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of each compound on cell cycle progression.
-
Protocol:
-
Treat cells with equimolar concentrations of each compound for 24 hours.
-
Harvest, fix the cells in ethanol, and treat with RNase.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Proposed experimental workflow for head-to-head comparison.
In Vivo Studies
a) Xenograft Tumor Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of 2,6-dichloropurine compared to Gemcitabine.
-
Protocol:
-
Subcutaneously implant human solid tumor cells (e.g., pancreatic or lung cancer cells) into immunodeficient mice (e.g., BALB/c nude mice).[3][12]
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into three groups: vehicle control, 2,6-dichloropurine, and Gemcitabine.
-
Administer the treatments at predetermined doses and schedules.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Conclusion and Future Directions
Gemcitabine is a cornerstone of chemotherapy for several solid tumors with a well-defined mechanism of action and extensive clinical validation. 2,6-Dichloropurine, while showing some in vitro anti-proliferative activity, remains largely uncharacterized as a potential anti-cancer agent. The proposed experimental framework provides a clear and scientifically rigorous path to directly compare the preclinical efficacy of these two purine-based compounds. The results of such a head-to-head study would be crucial in determining if 2,6-dichloropurine warrants further investigation and development as a novel therapeutic for solid tumors.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo xenograft tumor growth assay [bio-protocol.org]
- 4. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. yeasenbio.com [yeasenbio.com]
A Researcher's Guide to Benchmarking the Therapeutic Index of New Dichloropurine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic index (TI) of novel dichloropurine derivatives. In the landscape of anticancer and antiviral drug discovery, purine analogs are a cornerstone, but their clinical utility is often a tightrope walk between efficacy and toxicity.[1] The development of new derivatives aims to widen this therapeutic window. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to benchmarking these promising compounds.
The Therapeutic Index: A Critical Measure of a Drug's Safety Margin
The therapeutic index (TI) is the quantitative relationship between a drug's desired therapeutic effect and its adverse effects.[2] It is a critical parameter determined during preclinical development that predicts the potential safety and clinical utility of a drug candidate.[3][4] A higher TI is desirable, indicating a wider margin between the effective and toxic doses.[3]
The TI is classically defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically effective response in 50% of the population (ED50).[2] In preclinical animal studies, this is often represented as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).[5]
TI = TD50 / ED50 or LD50 / ED50
For in vitro studies, a similar concept, the in vitro therapeutic index or selectivity index, is used. This is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal, healthy cells to the IC50 in target cancer cells.[6][7]
In Vitro TI = IC50 (Normal Cells) / IC50 (Cancer Cells)
This guide will use a hypothetical compound, "Dichloropurine Derivative 1" (DPD-1), to illustrate the benchmarking process against a known comparator, 2,6-dichloropurine, or a relevant standard-of-care agent.
Dichloropurine Derivatives: Mechanism and Therapeutic Potential
Dichloropurines are purine analogs characterized by two chlorine atoms on the purine ring.[8] They serve as crucial intermediates in the synthesis of a wide range of biologically active compounds, including antiviral and anticancer agents.[1][9] Their mechanism of action often involves metabolic activation into fraudulent nucleotides, which are then incorporated into DNA and RNA, leading to chain termination and inhibition of nucleic acid synthesis. Alternatively, they can inhibit key enzymes involved in purine metabolism or cellular signaling pathways, ultimately inducing programmed cell death, or apoptosis, in rapidly dividing cells.[10][11]
The rationale for developing novel derivatives is to enhance selectivity for cancer cells over healthy cells, thereby improving the therapeutic index. This can be achieved by modifying the molecule to, for example, increase its uptake by cancer-specific transporters or enhance its activation by tumor-specific enzymes.
Part 1: In Vitro Benchmarking Workflow
The initial phase of TI benchmarking involves a suite of cell-based assays to determine the compound's potency against cancer cells and its cytotoxicity towards healthy cells.[12] This allows for a rapid and cost-effective initial assessment of the therapeutic window before proceeding to more complex in vivo models.[13]
Experiment 1: Determining IC50 with Cell Viability Assays
Cell viability assays are foundational for measuring a drug's effect on cell populations.[14] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are chosen for their reliability and high-throughput compatibility.[14][15] They measure the metabolic activity of cells, which serves as a proxy for cell viability.[15] A decrease in metabolic activity is indicative of either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate both cancer cells (e.g., MCF-7 breast cancer) and normal cells (e.g., human dermal fibroblasts, HDF) in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the new dichloropurine derivative (DPD-1) and the comparator drug in appropriate cell culture medium.
-
Incubation: Remove the old medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[3]
Experiment 2: Confirming Mechanism via Apoptosis Assays
Understanding how a compound kills cells is crucial. Many anticancer agents are designed to induce apoptosis (programmed cell death).[16] Confirming this mechanism adds significant value to the compound's profile.[17] Annexin V/PI staining followed by flow cytometry is a standard method to distinguish between healthy, apoptotic, and necrotic cells.[17][18]
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacologycorner.com [pharmacologycorner.com]
- 3. benchchem.com [benchchem.com]
- 4. The determination and interpretation of the therapeutic index in drug development | Semantic Scholar [semanticscholar.org]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CAS 5451-40-1: 2,6-Dichloropurine | CymitQuimica [cymitquimica.com]
- 9. 2,6-Dichloropurine | 5451-40-1 [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. medium.com [medium.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 18. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
A Researcher's Guide to In Vitro Cytotoxicity Assays: A Comparative Analysis Across Multiple Cancer Cell Lines
In the landscape of oncology drug discovery, the ability to accurately and efficiently assess the cytotoxic potential of novel therapeutic compounds is paramount.[1] In vitro cytotoxicity assays serve as a foundational pillar in this process, offering a rapid and cost-effective means to screen vast libraries of molecules and identify promising candidates for further development.[1] This guide provides a comprehensive comparison of commonly employed in vitro cytotoxicity assays, detailing their underlying principles, experimental protocols, and data interpretation. We will explore these methodologies in the context of a panel of diverse cancer cell lines, offering insights into the causality behind experimental choices to empower researchers in designing robust and reproducible studies.
The Critical Role of Cell Line Selection and Authentication
The choice of cancer cell lines is a critical determinant of the translational relevance of in vitro cytotoxicity data. Different cancer cell lines exhibit unique genetic and phenotypic characteristics, influencing their susceptibility to therapeutic agents. For this guide, we will consider a representative panel of commonly used cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.
-
HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines in scientific research.
-
A549: A human lung carcinoma cell line, frequently used as a model for non-small cell lung cancer.
-
HepG2: A human hepatocellular carcinoma cell line, often used in studies of liver metabolism and toxicity.[2]
It is imperative to underscore the non-negotiable importance of cell line authentication . Misidentified or cross-contaminated cell lines can lead to invalid and irreproducible research, with significant financial and scientific consequences.[3] Services such as Short Tandem Repeat (STR) profiling are essential to confirm the identity of human cell lines.[4][5] Furthermore, routine testing for mycoplasma contamination is crucial, as this common contaminant can significantly alter cellular responses.[6] All cell lines used in the experiments described herein should be obtained from a reputable cell bank like ATCC and authenticated prior to use.[4][6]
Core Methodologies for Assessing Cytotoxicity
A variety of assays are available to measure cytotoxicity, each with its own principle, advantages, and limitations.[7][8] No single assay is universally superior; therefore, a multiparametric approach, combining at least two independent endpoints, is considered best practice.[9] We will focus on three widely adopted methods: the MTT assay, the LDH release assay, and apoptosis assays.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability by measuring metabolic activity.[10] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[12][13]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., <0.5% DMSO).[12] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[14]
The LDH Release Assay: A Marker of Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH, a stable cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane.[15][16] The amount of LDH released is proportional to the number of lysed cells.[17] This assay is based on a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.
Caption: Workflow for the LDH release cytotoxicity assay.
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include appropriate controls: vehicle-only, no-cell (medium only), and maximum LDH release (cells treated with a lysis buffer).[16][18]
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well flat-bottom plate.[17]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[17]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16] Add 50 µL of stop solution and measure the absorbance at 490 nm within 1 hour.[17]
Apoptosis Assays: Detecting Programmed Cell Death
Many anticancer drugs are designed to induce apoptosis, or programmed cell death.[19] Apoptosis assays are crucial for elucidating the mechanism of action of a compound and can provide more nuanced information than general cytotoxicity assays.[20] Common methods include:
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[21] Assays are available to measure the activity of specific caspases (e.g., caspase-3/7) using fluorescent or luminescent substrates.[22]
-
Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye for detection by flow cytometry or fluorescence microscopy.[23]
Caption: Workflow for a luminescent caspase-3/7 apoptosis assay.
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Treat with the test compound as previously described.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
The primary output of these assays is a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is the concentration of a compound that inhibits a biological process (in this case, cell viability or proliferation) by 50%.[24] It is a key metric for comparing the potency of different compounds.[25]
Example Data: IC50 Values (µM) of a Hypothetical Compound
| Cell Line | MTT Assay (48h) | LDH Assay (48h) | Caspase-3/7 Activity (24h) |
| MCF-7 | 12.5 | 15.2 | 8.9 |
| HeLa | 8.2 | 9.8 | 5.1 |
| A549 | 25.1 | 28.9 | 18.7 |
| HepG2 | 38.7 | 45.3 | 30.4 |
Interpretation:
-
The hypothetical compound demonstrates dose-dependent cytotoxicity across all cell lines.
-
HeLa cells appear to be the most sensitive to the compound, exhibiting the lowest IC50 values across all assays.
-
The IC50 values obtained from the Caspase-3/7 assay are generally lower and observed at an earlier time point (24h), suggesting that the compound induces apoptosis.
-
The MTT and LDH assays provide comparable IC50 values, with the LDH assay values being slightly higher, which can sometimes occur.
Comparison of Cytotoxicity Assays
| Feature | MTT Assay | LDH Release Assay | Apoptosis Assays |
| Principle | Measures metabolic activity in viable cells.[10] | Measures release of a cytosolic enzyme from damaged cells.[15] | Detects specific markers of programmed cell death (e.g., caspase activity).[22] |
| Advantages | Inexpensive, easy to perform, high-throughput compatible.[26] | Measures cell death directly, non-destructive to remaining cells (supernatant is used).[27] | Provides mechanistic insight, highly sensitive, can detect early-stage apoptosis. |
| Limitations | Can be affected by compounds that alter mitochondrial respiration; does not distinguish between cytostatic and cytotoxic effects. | Less sensitive for early-stage cytotoxicity; LDH in serum can cause high background. | Can be more expensive and complex; transient nature of some markers.[28] |
| Best For | Initial high-throughput screening of large compound libraries. | Confirming membrane damage and necrosis. | Elucidating mechanism of action, screening for apoptosis-inducing compounds.[29] |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Solution(s) |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding, use calibrated pipettes, avoid using the outer wells of the plate.[30] |
| Low absorbance/signal | Too few cells, insufficient incubation time, compound precipitation.[12][30] | Optimize cell seeding density, perform a time-course experiment to determine optimal incubation time, check compound solubility in the culture medium.[12] |
| High background in LDH assay | LDH present in serum, cell lysis from rough handling. | Use serum-free medium for the assay period if possible, handle cells gently.[17] |
| Assay interference | Colored or fluorescent compounds can interfere with colorimetric or fluorometric readouts. | Run compound-only controls to check for interference. Consider using an alternative assay with a different detection method (e.g., luminescence).[31] |
Conclusion
The selection of an appropriate cytotoxicity assay and a well-characterized panel of cancer cell lines is fundamental to the successful preclinical evaluation of anticancer drug candidates. This guide has provided a comparative overview of three widely used methods—MTT, LDH, and apoptosis assays—highlighting their principles, protocols, and data interpretation. By understanding the strengths and limitations of each assay and adhering to best practices in cell culture, including rigorous cell line authentication, researchers can generate reliable and reproducible data that will confidently guide the drug discovery pipeline. A multiparametric approach, leveraging the complementary information provided by different assays, will ultimately yield a more comprehensive and mechanistically informed understanding of a compound's cytotoxic profile.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. atcc.org [atcc.org]
- 5. In Vitro Technologies :: Cell Authentication [lifescience.invitro.com.au]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
- 15. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. clyte.tech [clyte.tech]
- 25. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 28. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 29. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]
- 30. youtube.com [youtube.com]
- 31. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile of Purine Nucleoside Antimetabolites: An In-Depth Guide for Drug Development Professionals
This guide provides a comprehensive evaluation of the safety profiles of key purine nucleoside antimetabolites, a cornerstone class of therapeutic agents in oncology. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of adverse events. Instead, it offers a synthesized analysis of comparative toxicities, the underlying mechanistic principles, and the experimental frameworks required for a robust safety assessment. Our objective is to equip you with the critical insights necessary for informed decision-making in preclinical and clinical development.
The Double-Edged Sword: Understanding the Core Toxicity of Purine Nucleoside Antimetabolites
Purine nucleoside antimetabolites are potent chemotherapeutic agents that function by mimicking endogenous purine nucleosides (adenine and guanine), thereby disrupting DNA and RNA synthesis.[1][2] This interference with nucleic acid replication is the foundation of their efficacy against rapidly proliferating cancer cells.[3][4] However, this mechanism is not entirely selective. Healthy, rapidly dividing cells, particularly those in the bone marrow and gastrointestinal tract, are also susceptible, leading to a predictable yet challenging spectrum of toxicities.[1][5] The central challenge in developing novel agents in this class lies in widening the therapeutic window—maximizing anti-tumor activity while mitigating harm to normal tissues.
The general mechanism involves intracellular phosphorylation of the prodrug to its active triphosphate form, which then inhibits critical enzymes like DNA polymerase and ribonucleotide reductase, and can also be incorporated into DNA, leading to chain termination and apoptosis.[3][6]
Figure 1: General metabolic activation and cytotoxic mechanism of purine nucleoside antimetabolites.
Comparative Safety Analysis: A Focus on Key Toxicities
While sharing a common mechanistic backbone, individual purine nucleoside antimetabolites exhibit distinct safety profiles. These differences are often attributable to variations in their chemical structure, which affect their transport into cells, substrate affinity for activating enzymes, and ultimate metabolic fate. This section provides a comparative overview of the most clinically significant toxicities.
Myelosuppression and Immunosuppression
Myelosuppression is the most common dose-limiting toxicity for this class.[5][7] It manifests as neutropenia, thrombocytopenia, and anemia due to the high replicative rate of hematopoietic progenitor cells.[1] The profound and often prolonged lymphopenia also leads to significant immunosuppression, increasing the risk of opportunistic infections.[8]
| Drug | Key Hematological Toxicities | Immunosuppressive Features |
| Fludarabine | Severe and prolonged neutropenia, thrombocytopenia, and anemia.[9][10] May cause autoimmune hemolytic anemia.[11] | Profound and prolonged T-cell (especially CD4+) depletion, increasing the risk of opportunistic infections like Pneumocystis jirovecii.[8][12] |
| Cladribine | Significant myelosuppression.[7] Known for causing prolonged lymphopenia.[13][14] | Potent and sustained depletion of B and T lymphocytes.[8] |
| Clofarabine | Severe and often dose-limiting bone marrow suppression is common.[7][15] | Can cause severe myelosuppression leading to risk of serious infections.[16] |
| Pentostatin | Myelosuppression is a common side effect.[17][18] | Potent immunosuppressive effects due to T-cell depletion.[19] |
| Nelarabine | Myelosuppression is a known side effect, but neurotoxicity is often the primary concern.[20] | T-lymphoblast selective toxicity.[21] |
Table 1: Comparative hematological and immunosuppressive toxicities of selected purine nucleoside antimetabolites.
Neurotoxicity
Neurotoxicity is a severe and potentially irreversible adverse effect associated with some purine nucleoside antimetabolites. The incidence and presentation vary significantly among the different agents.
| Drug | Incidence of Severe Neurotoxicity | Common Manifestations |
| Nelarabine | Can be significant (4% in one study developed severe neurotoxicity).[22][23] | Peripheral neuropathy (sensory and motor), myelopathy, Guillain-Barré-like syndrome, seizures, and encephalopathy.[20][22][24] |
| Fludarabine | Less common, but can be severe and dose-related. | Confusion, agitation, vision changes, seizures, peripheral neuropathy.[11][25] |
| Cladribine | Rare. | Generally considered to have a more favorable neurological safety profile.[14][26] |
| Clofarabine | Can occur. | Headache, irritability, and somnolence.[16] |
| Pentostatin | Can occur, particularly at high doses.[19] | Drowsiness, confusion, and weakness.[27] |
Table 2: Comparative neurotoxicity of selected purine nucleoside antimetabolites.
Hepatotoxicity and Other Organ Toxicities
Hepatotoxicity, nephrotoxicity, and other organ-specific adverse events are also important considerations in the safety evaluation of these drugs.
| Drug | Hepatotoxicity | Other Key Toxicities |
| Clofarabine | Frequent, transient elevations in serum enzymes (up to 75% of patients).[28] Can be dose-limiting, with rare instances of severe liver injury.[28][29] | Tumor Lysis Syndrome (TLS), Systemic Inflammatory Response Syndrome (SIRS), capillary leak syndrome.[15][16] |
| Pentostatin | Serum enzyme elevations in up to 25% of patients.[19] Can cause severe renal toxicity at high doses.[19] | Nausea, vomiting, skin rash.[17] Severe or fatal pulmonary toxicity when combined with fludarabine.[17] |
| Fludarabine | Rare changes to liver function.[9] | Nausea, vomiting, diarrhea, cough.[25] Tumor Lysis Syndrome.[30] |
| Cladribine | Reports of liver injury exist, but often in the context of other risk factors.[13][14] | Hypersensitivity reactions, serious infections.[13][14] |
Table 3: Comparative hepatotoxicity and other notable organ toxicities.
Essential Experimental Protocols for Preclinical Safety Assessment
A rigorous and well-designed preclinical experimental plan is fundamental to characterizing the safety profile of a novel purine nucleoside antimetabolite. The following protocols represent a self-validating system to generate reliable and reproducible safety data.
In Vitro Cytotoxicity and Neurotoxicity Assessment
Causality: The initial step is to determine the intrinsic cytotoxicity of the compound against both target cancer cells and relevant off-target cell types, such as hematopoietic progenitors and neuronal cells. This provides a preliminary therapeutic index.
Methodology: Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate hematopoietic stem and progenitor cells (e.g., CD34+), a neuronal cell line (e.g., SH-SY5Y), and a relevant cancer cell line in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.[3]
-
Compound Treatment: Expose the cells to a serial dilution of the test compound for 48-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.[3]
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (concentration inhibiting 50% of cell growth) for each cell line to compare relative toxicity.
Methodology: Neurite Outgrowth Assay for Neurotoxicity
-
Cell Culture: Culture primary dorsal root ganglia (DRG) neurons or a suitable neuronal cell line (e.g., PC-12) on an appropriate substrate.[31]
-
Compound Exposure: Treat the differentiated neurons with the test compound at various concentrations.
-
Immunostaining: After the exposure period, fix and stain the cells for a neuronal marker (e.g., β-III tubulin).[31]
-
High-Content Imaging: Acquire images using an automated high-content imaging system.
-
Analysis: Quantify neurite length, number of branches, and cell viability to assess neurotoxic potential.[31]
Figure 2: A generalized workflow for in vitro cytotoxicity and neurotoxicity screening.
In Vivo Myelosuppression Assessment in Rodent Models
Causality: In vivo models are essential to understand the compound's effect on the complex, dynamic process of hematopoiesis and to establish a dose-response relationship for myelosuppression.
Methodology:
-
Model Selection: Utilize a standard rodent model, such as C3H or C57BL/6 mice.[32]
-
Dose Administration: Administer the test compound via a clinically relevant route (e.g., intravenously or orally) daily for 5-7 days across multiple dose groups, including a vehicle control.[32]
-
Blood Sampling: Collect peripheral blood samples (e.g., via tail vein) at baseline, during treatment, and at several time points post-treatment to assess the nadir and recovery.
-
Hematological Analysis: Perform a complete blood count (CBC) with differential to quantify absolute neutrophil count (ANC), platelets, lymphocytes, and red blood cells.[32][33]
-
Bone Marrow Analysis (Terminal Endpoint): At selected time points, euthanize cohorts of animals and harvest bone marrow from the femurs.
-
Cellularity and Flow Cytometry: Assess bone marrow cellularity and perform multi-color flow cytometry to quantify various hematopoietic progenitor populations (e.g., LSK cells, CMPs, GMPs).[34]
-
Data Interpretation: Analyze the dose-dependent effects on peripheral blood counts and bone marrow progenitor populations to characterize the extent and duration of myelosuppression.
Conclusion: A Forward-Looking Approach to Safety Evaluation
The purine nucleoside antimetabolites remain a powerful component of the anti-cancer armamentarium. A deep, comparative understanding of their safety profiles is not merely an academic exercise but a critical component of successful drug development. While myelosuppression and immunosuppression are class-wide toxicities, significant variability in neurotoxicity, hepatotoxicity, and other adverse events necessitates careful, compound-specific evaluation. By integrating robust in vitro screening with well-designed in vivo studies, researchers can better predict clinical toxicities, identify safer candidates, and ultimately develop more effective therapies for patients.
References
- 1. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimetabolites in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 3. benchchem.com [benchchem.com]
- 4. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Research Portal [iro.uiowa.edu]
- 8. Adverse and beneficial immunological effects of purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Purine analogues plus cyclophosphamide versus purine analogues alone for first‐line therapy of patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fludarabine Injection: MedlinePlus Drug Information [medlineplus.gov]
- 12. Purine antimetabolites associated Pneumocystis jirovecii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cladribinetabletsinfo.global [cladribinetabletsinfo.global]
- 14. physiciansweekly.com [physiciansweekly.com]
- 15. Clofarabine - Wikipedia [en.wikipedia.org]
- 16. Clofarabine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. Pentostatin: Key Safety & Patient Guidance [drugs.com]
- 18. Pentostatin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. Pentostatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. mdpi.com [mdpi.com]
- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 23. Incidence and Clinical Presentation of Severe Neurotoxicity from Nelarabine in Patients with T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Nelarabine-associated central nervous neurotoxicity inducing Guillain-Barre-like/myelopathy: inpatient rehabilitation and functional outcomes | Journal of Rehabilitation Medicine - Clinical Communications [medicaljournalssweden.se]
- 25. Fludarabine - Chemocare [chemocare.com]
- 26. Update on safety profile of cladribine tablets yields positive results - Medical Conferences [conferences.medicom-publishers.com]
- 27. bloodcancerunited.org [bloodcancerunited.org]
- 28. Clofarabine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Impact of pharmacokinetics on the toxicity and efficacy of clofarabine in patients with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Fludarabine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. openaccessjournals.com [openaccessjournals.com]
- 33. academic.oup.com [academic.oup.com]
- 34. Optimal experimental design for efficient toxicity testing in microphysiological systems: A bone marrow application - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of antiviral activity against known nucleoside analogs
<_ _ _ / _> A Senior Application Scientist's Guide to the Comparative Antiviral Activity of Nucleoside Analogs
For decades, nucleoside analogs (NAs) have formed the backbone of antiviral therapy.[1][2][3] Their success lies in a simple yet elegant deception: they are molecular mimics of the natural building blocks of DNA and RNA.[2][4][5] Viruses, with their rapid and often error-prone replication machinery, incorporate these fraudulent compounds into their growing genetic chains, leading to a catastrophic halt in replication.[5][6][7] This guide offers an in-depth comparison of seminal nucleoside analogs, detailing their mechanisms, comparative efficacy, and the gold-standard methodologies used to evaluate them.
The antiviral action of a nucleoside analog begins when it crosses into a host cell, often via a nucleoside transporter.[1] To become active, it must be phosphorylated by a series of host or viral kinases into its triphosphate form.[1][8] This triphosphate version is the active drug, which then competes with natural deoxyribonucleoside triphosphates (dNTPs) or ribonucleoside triphosphates (rNTPs).[5][8]
Viral polymerases—reverse transcriptases, RNA-dependent RNA polymerases, or DNA polymerases—mistakenly recognize the analog triphosphate as a legitimate substrate and incorporate it into the nascent viral genome.[1][5] Most NAs lack the critical 3'-hydroxyl group required for the next phosphodiester bond to form, resulting in immediate chain termination and aborted replication.[6][9]
References
- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Drugs: Treatments for Flu & Other Common Viruses - Video | Study.com [study.com]
- 5. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 7. Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine
Welcome to your essential guide for the safe handling and disposal of 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine. As a purine nucleoside analog, this compound is part of a class of molecules with significant biological activity, often exhibiting antitumor and cytotoxic properties.[1][2][3][4] This guide is designed to provide you with the critical safety and logistical information needed to manage this compound responsibly in your laboratory, ensuring both your personal safety and the integrity of your research.
The protocols and recommendations outlined below are synthesized from established guidelines for handling cytotoxic and hazardous materials. The core principle is to minimize exposure through a combination of engineering controls, personal protective equipment, and rigorous operational procedures.
Understanding the Risks: The "Why" Behind the Precautions
This compound, as a purine nucleoside analog, is designed to interfere with cellular processes like DNA synthesis.[1][2][3] This mechanism of action is the basis for its potential therapeutic effects but also underscores its inherent toxicity. Occupational exposure to such compounds can occur through various routes, including skin contact, inhalation of aerosols or powders, and accidental ingestion.[5][6] Therefore, stringent adherence to safety protocols is not merely procedural—it is a fundamental aspect of responsible scientific practice.
Core Directive: Personal Protective Equipment (PPE)
Your first and most critical line of defense is the correct selection and use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.
| PPE Component | Specifications | Rationale for Use |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).[7][8] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and permeation. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[7][8] | Protects skin and personal clothing from contamination by splashes or spills. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[7][8] | Protects eyes and face from splashes of solutions or airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator.[7] | Required when handling the compound as a powder or when there is a risk of aerosol generation. |
| Shoe Covers | Disposable, slip-resistant shoe covers.[7] | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Caption: Workflow for Safe Handling of Cytotoxic Compounds.
Preparation Phase
-
Designate a Controlled Area: All handling of the solid compound and concentrated solutions should occur in a designated area, such as a chemical fume hood or a biological safety cabinet.
-
Assemble PPE: Before you begin, ensure all necessary PPE is readily available and in good condition.[8]
-
Gather Materials: Have all necessary equipment, including a spill kit specifically for cytotoxic drugs, accessible within the controlled area.[6]
Handling Phase
-
Donning PPE: Put on your PPE in the following order: shoe covers, inner gloves, gown, N95 respirator, face shield/goggles, and outer gloves.
-
Weighing and Transfer: Handle the solid compound within a certified chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particles. Use tools dedicated to this compound to avoid cross-contamination.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing. Ensure all work is done over a disposable, absorbent bench liner.
Post-Handling and Disposal
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use. A common practice involves a two-step cleaning process with a detergent followed by a disinfectant.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general order is: outer gloves, gown, shoe covers, face shield/goggles, inner gloves, and finally the respirator upon exiting the area.
-
Waste Disposal: All disposable items that have come into contact with the compound, including gloves, gowns, bench liners, and pipette tips, must be disposed of as cytotoxic waste in clearly labeled, sealed containers.[5][6]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to contain the contamination and mitigate exposure.
-
Alert and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[6]
-
Don Appropriate PPE: If not already wearing it, don the full PPE ensemble described above before attempting to clean the spill.[5]
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spill. For powders, gently cover with damp absorbent material to avoid making the powder airborne. For liquids, cover with absorbent pads.[6]
-
Clean the Area: Working from the outside in, carefully collect all contaminated materials and place them in a designated cytotoxic waste container.[6]
-
Decontaminate: Clean the spill area thoroughly with a suitable detergent and then decontaminate.
-
Report: Report the incident to your institution's safety officer and complete any required documentation.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, secure in the knowledge that you are protecting yourself, your colleagues, and your work environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. ipservices.care [ipservices.care]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohsinsider.com [ohsinsider.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
